molecular formula C37H56O8 B8069791 Integracin A

Integracin A

Cat. No.: B8069791
M. Wt: 628.8 g/mol
InChI Key: LCCCZIASPPCLCU-KKLWWLSJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Integracin A is a benzoate ester obtained by the formal condensation of the hydroxy group of 5-(8-hydroxyundecyl)benzene-1,3-diol with 4,6-dihydroxy benzoic acid which is also substituted by a 8-(acetoxy)undecyl group at position 2. It is isolated from Cytonaema sp. and has anti-HIV-1 activity. It has a role as a metabolite and a HIV-1 integrase inhibitor. It is a member of resorcinols and a benzoate ester.
potent HIV-1 integrase inhibitor from Chinese mangrove plant Sonneratia hainanensis;  structure in first source

Properties

IUPAC Name

[(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2-[(8R)-8-acetyloxyundecyl]-4,6-dihydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H56O8/c1-4-16-33(44-27(3)38)20-14-11-7-9-13-19-29-24-32(41)26-35(42)36(29)37(43)45-34(17-5-2)21-15-10-6-8-12-18-28-22-30(39)25-31(40)23-28/h22-26,33-34,39-42H,4-21H2,1-3H3/t33-,34-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCCCZIASPPCLCU-KKLWWLSJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H56O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Styrylquinolines, a Novel Class of HIV Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the mechanism of action of styrylquinolines (SQLs), a class of compounds representing a new frontier in HIV integrase inhibition. Unlike traditional integrase inhibitors that primarily target the strand transfer step, SQLs exhibit a unique mode of action by interfering with viral DNA accumulation during reverse transcription, prior to the integration of viral DNA into the host genome. This guide details the molecular interactions, effects on the viral life cycle, and the experimental evidence that elucidates this novel mechanism.

Introduction: A New Paradigm in Integrase Inhibition

The Human Immunodeficiency Virus (HIV) integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. For years, this enzyme has been a key target for antiretroviral therapy. Styrylquinolines (SQLs) have emerged as a promising class of integrase inhibitors with a distinct mechanism of action. In vitro studies have demonstrated that SQLs inhibit both the 3' processing and strand transfer activities of integrase.[1] It is believed they achieve this by competing with the long terminal repeat (LTR) substrate for binding to the integrase enzyme.[1][2]

This guide will delve into the cellular and molecular mechanisms of SQLs, presenting the key experimental findings that differentiate them from other classes of anti-integrase agents, such as diketo acids.

Core Mechanism of Action: Targeting Pre-Integration Steps

The primary mechanism of action of Styrylquinolines lies in their ability to inhibit HIV replication at a stage prior to the integration of viral DNA. While they are confirmed integrase inhibitors, their effect is observed earlier in the viral life cycle than previously characterized integrase-targeting drugs.

Interference with Reverse Transcription

A key finding that sets SQLs apart is their impact on the synthesis of viral DNA. Quantitative reverse transcription PCR experiments have shown that treatment of HIV-1 infected cells with SQLs leads to a reduction in the amount of late cDNA.[1][2] This suggests that by targeting the integrase enzyme, SQLs indirectly impair the process of reverse transcription. This is a significant departure from other integrase inhibitors that act after the completion of reverse transcription.

No Effect on Viral Entry

Crucially, the inhibitory action of SQLs is not due to interference with the initial stages of viral infection. Experimental evidence has demonstrated that:

  • SQLs do not inhibit the entry of genomic RNA into the host cell.[2]

  • They do not disrupt the interaction between the viral envelope protein gp120 and the host cell's CD4 receptor.[2]

  • Cell-to-cell fusion is not affected by SQLs, even at concentrations up to 20 times their 50% inhibitory concentration (IC50).[2]

  • The antiviral activity of SQLs is independent of the retroviral envelope pseudotype, further confirming that their target is not involved in viral entry.[2]

Signaling Pathways and Molecular Interactions

The following diagram illustrates the proposed mechanism of action for Styrylquinolines within the early stages of the HIV-1 life cycle.

HIV_Lifecycle_SQL_Intervention cluster_entry Viral Entry (Unaffected by SQLs) cluster_rt Reverse Transcription & Integration cluster_inhibition SQL Mechanism of Action HIV_virion HIV Virion Binding Binding (gp120-CD4) HIV_virion->Binding Fusion Membrane Fusion Binding->Fusion RNA_entry Genomic RNA Entry Fusion->RNA_entry RT_Process Reverse Transcription RNA_entry->RT_Process Viral_DNA Viral cDNA RT_Process->Viral_DNA Integration_Step Integration Viral_DNA->Integration_Step Provirus Provirus Integration_Step->Provirus SQL Styrylquinoline (SQL) SQL->RT_Process Inhibits accumulation of late cDNA Integrase Integrase Integrase->RT_Process Required for efficient reverse transcription

Caption: Proposed mechanism of action for Styrylquinolines in the HIV-1 life cycle.

Experimental Evidence and Data

The following table summarizes the key quantitative findings from studies on Styrylquinolines.

Experiment Finding Implication Reference
In vitro Integrase Assays SQLs inhibit both 3' processing and strand transfer activities.SQLs are direct inhibitors of the integrase enzyme.[1]
Competition Assays SQLs compete with the LTR substrate for integrase binding.The mechanism of inhibition is competitive.[1][2]
Quantitative RT-PCR Reduced accumulation of late viral cDNA in SQL-treated cells.SQLs interfere with a pre-integration step related to reverse transcription.[1][2]
Viral Entry Assays No inhibition of gp120-CD4 interaction or cell-to-cell fusion.The target of SQLs is not involved in viral entry.[2]
Drug Resistance Studies Mutations conferring resistance to SQLs appear in the integrase gene.Confirms that integrase is the cellular target of SQLs.[1][2]
Cross-Resistance Studies SQLs are active against viruses resistant to reverse transcriptase inhibitors and diketo acid integrase inhibitors.SQLs represent a distinct class of anti-integrase compounds with a different resistance profile.[2]

Detailed Experimental Protocols

The following outlines the methodologies used to elucidate the mechanism of action of Styrylquinolines.

Quantitative Reverse Transcription PCR (qRT-PCR)
  • Objective: To quantify the amount of early and late reverse transcription products (viral cDNA) in HIV-1 infected cells treated with SQLs.

  • Protocol:

    • Human cells (e.g., HeLa P4) are infected with HIV-1 in the presence or absence of varying concentrations of SQLs.

    • At different time points post-infection, total DNA is extracted from the cells.

    • Quantitative PCR is performed using primers specific for early and late HIV-1 cDNA products.

    • The amount of each product is normalized to a housekeeping gene to control for variations in DNA extraction and amplification efficiency.

    • A reduction in the amount of late cDNA in SQL-treated cells compared to untreated controls indicates an effect on reverse transcription.

Drug Resistance Selection and Analysis
  • Objective: To identify the cellular target of SQLs by generating and characterizing drug-resistant viral strains.

  • Protocol:

    • HIV-1 is cultured in the presence of gradually increasing concentrations of an SQL compound.

    • Viral isolates that show reduced susceptibility to the SQL are selected and cloned.

    • The integrase gene from these resistant viruses is sequenced to identify mutations.

    • Site-directed mutagenesis is used to introduce the identified mutations into a wild-type HIV-1 proviral DNA clone.

    • The resulting mutant viruses are tested for their susceptibility to SQLs to confirm that the mutations confer resistance.

The workflow for identifying the cellular target of SQLs is depicted below.

Resistance_Workflow Start Start with Wild-Type HIV-1 Culture Culture virus with increasing [SQL] Start->Culture Select Select for resistant viral strains Culture->Select Sequence Sequence integrase gene of resistant strains Select->Sequence Identify Identify mutations Sequence->Identify Mutagenesis Introduce mutations into wild-type virus via site-directed mutagenesis Identify->Mutagenesis Confirm Confirm resistance of mutant virus to SQLs Mutagenesis->Confirm

Caption: Experimental workflow for identifying the cellular target of SQLs.

Conclusion and Future Directions

Styrylquinolines represent a novel class of HIV integrase inhibitors with a unique mechanism of action that distinguishes them from existing antiretroviral drugs. Their ability to interfere with the accumulation of viral cDNA prior to integration opens up new avenues for drug development and combination therapies. Further research is warranted to fully elucidate the precise molecular interactions between SQLs, integrase, and the reverse transcription complex. The development of SQLs and similar compounds could provide new options for treating HIV, particularly in cases of resistance to other drug classes.

References

An In-depth Technical Guide to the Biological Activity of Integracin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Integracin A, a natural product identified as a potent inhibitor of HIV-1 integrase. This document collates the available quantitative data, details the likely experimental methodologies employed in its characterization, and visualizes its mechanism of action within the context of the HIV-1 life cycle.

Quantitative Biological Activity of this compound

This compound has been demonstrated to inhibit the enzymatic activity of HIV-1 integrase. The following table summarizes the key quantitative data from in vitro assays, providing a clear comparison of its potency in different stages of the integration process.

Assay Type Target Parameter Value Reference
HIV-1 Integrase Coupled AssayOverall Integrase ActivityIC503.2 µM[1]
HIV-1 Integrase Strand Transfer AssayStrand Transfer StepIC5032 µM[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action: Inhibition of HIV-1 Integrase

This compound exerts its antiviral activity by targeting HIV-1 integrase, a critical enzyme for viral replication. HIV-1 integrase catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for the establishment of a productive infection. This process involves two key steps: 3'-processing and strand transfer. The available data indicates that this compound inhibits both the overall integration process and the specific strand transfer step.

The following diagram illustrates the general mechanism of HIV-1 integrase and the point of inhibition by this compound.

HIV_Integrase_Inhibition cluster_virus HIV-1 Lifecycle (Early Stage) cluster_host_nucleus Host Cell Nucleus Viral_RNA Viral RNA Viral_DNA Viral DNA (cDNA) Viral_RNA->Viral_DNA Reverse Transcription PIC Pre-integration Complex (PIC) Viral_DNA->PIC Complex Formation Host_DNA Host Chromosomal DNA Provirus Integrated Provirus Host_DNA->Provirus Integration (3'-processing & Strand Transfer) Viral_Proteins New Viral Proteins Provirus->Viral_Proteins Transcription & Translation New_Virions New Virions Viral_Proteins->New_Virions Assembly & Budding Integrase HIV-1 Integrase Integracin_A This compound Integracin_A->Integrase Inhibition

Mechanism of HIV-1 Integrase Inhibition by this compound.

Experimental Protocols

While the full experimental details for the characterization of this compound are proprietary to the original research, this section outlines the standard methodologies for the key assays used to determine its biological activity.

HIV-1 Integrase Coupled Assay

This assay measures the overall activity of HIV-1 integrase, encompassing both the 3'-processing and strand transfer steps.

Principle: A donor DNA substrate, mimicking the long terminal repeat (LTR) of the viral DNA, is incubated with recombinant HIV-1 integrase and a target DNA substrate. The integration of the donor DNA into the target DNA is then quantified, typically through an ELISA-based method.

General Protocol:

  • Plate Preparation: 96-well plates are coated with a capture molecule (e.g., streptavidin) and then with a biotinylated donor DNA substrate.

  • Enzyme Incubation: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.

  • Inhibitor Addition: Serial dilutions of this compound (or control compounds) are added to the wells.

  • Strand Transfer Reaction: A labeled target DNA (e.g., with digoxigenin) is added to initiate the integration reaction.

  • Detection: The plate is washed to remove unincorporated target DNA. An antibody conjugated to an enzyme (e.g., anti-digoxigenin-HRP) is added, followed by a chromogenic substrate.

  • Data Analysis: The absorbance is read using a plate reader, and the IC50 value is calculated from the dose-response curve.

The following diagram illustrates the workflow for a typical HIV-1 integrase coupled assay.

Coupled_Assay_Workflow Start Start Plate_Prep Coat 96-well plate with biotinylated donor DNA Start->Plate_Prep Integrase_Binding Add recombinant HIV-1 integrase Plate_Prep->Integrase_Binding Inhibitor_Addition Add this compound (serial dilutions) Integrase_Binding->Inhibitor_Addition Reaction_Initiation Add labeled target DNA Inhibitor_Addition->Reaction_Initiation Incubation Incubate to allow integration Reaction_Initiation->Incubation Washing Wash to remove unbound target DNA Incubation->Washing Detection Add enzyme-linked antibody and chromogenic substrate Washing->Detection Readout Read absorbance Detection->Readout Analysis Calculate IC50 Readout->Analysis End End Analysis->End

Workflow for an HIV-1 Integrase Coupled Assay.
HIV-1 Integrase Strand Transfer Assay

This assay specifically measures the ability of an inhibitor to block the strand transfer step of the integration process.

Principle: A pre-processed donor DNA (mimicking the viral DNA after 3'-processing) is used as the substrate. The assay then measures the covalent joining of this pre-processed DNA to a target DNA molecule, catalyzed by HIV-1 integrase.

General Protocol:

  • Substrate Preparation: A pre-processed donor DNA substrate (often a synthetic oligonucleotide) is prepared.

  • Reaction Mixture: The reaction is set up in a microcentrifuge tube containing reaction buffer, recombinant HIV-1 integrase, the pre-processed donor DNA, and a target DNA substrate.

  • Inhibitor Addition: this compound is added at various concentrations.

  • Reaction Incubation: The reaction is incubated to allow for the strand transfer to occur.

  • Product Separation: The reaction products are separated by gel electrophoresis.

  • Detection and Quantification: The gel is imaged, and the amount of strand transfer product is quantified.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.

The following diagram outlines the logical steps in an HIV-1 integrase strand transfer assay.

Strand_Transfer_Assay_Logic cluster_setup Reaction Setup Integrase Recombinant HIV-1 Integrase Reaction_Mix Combine reactants in reaction buffer Integrase->Reaction_Mix Donor_DNA Pre-processed Donor DNA Donor_DNA->Reaction_Mix Target_DNA Target DNA Target_DNA->Reaction_Mix Integracin_A This compound Integracin_A->Reaction_Mix Incubate Incubate to allow strand transfer Reaction_Mix->Incubate Separate Separate products by gel electrophoresis Incubate->Separate Quantify Quantify strand transfer product Separate->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50

Logical Flow of an HIV-1 Integrase Strand Transfer Assay.

Conclusion

This compound is a natural product with demonstrated inhibitory activity against HIV-1 integrase. The available quantitative data indicates that it is a micromolar inhibitor of both the overall integration process and the specific strand transfer step. The methodologies outlined in this guide represent the standard approaches for characterizing such inhibitors. Further research into the specific molecular interactions between this compound and the integrase enzyme would provide a more detailed understanding of its mechanism of action and could inform the development of more potent and specific antiviral agents.

References

An In-depth Technical Guide to Integracin A as an HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches of scientific literature and databases did not yield any information on a compound specifically named "Integracin A." Therefore, this guide utilizes Raltegravir , a well-characterized and clinically approved HIV-1 integrase inhibitor, as a representative example to illustrate the core principles, experimental evaluation, and mechanism of action relevant to this class of antiretroviral drugs. The data, protocols, and pathways described herein pertain to Raltegravir and are intended to serve as a comprehensive template for the scientific and research community.

Introduction to HIV-1 Integrase Inhibition

Human Immunodeficiency Virus type 1 (HIV-1) replication is critically dependent on the viral enzyme integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome.[1] This process, known as integration, is essential for the establishment of a productive and persistent infection.[2] HIV-1 integrase performs two key catalytic reactions: 3'-processing and strand transfer.[2] Due to its crucial role in the viral life cycle and the absence of a human homolog, HIV-1 integrase is a prime target for antiretroviral therapy.[3]

Integrase Strand Transfer Inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block the strand transfer step of integration.[2] By binding to the active site of the integrase-viral DNA complex, these inhibitors prevent the covalent linkage of the viral DNA to the host chromosome, thereby halting viral replication.[4] Raltegravir was the first INSTI to be approved for clinical use and serves as a cornerstone for understanding the mechanism and potential of this drug class.[5]

Quantitative Data for Raltegravir

The potency of HIV-1 integrase inhibitors is quantified through various in vitro and cell-based assays. The most common metrics are the 50% inhibitory concentration (IC50) in enzymatic assays and the 50% effective concentration (EC50) in cell-based viral replication assays.

Assay Type Target Inhibitor IC50 / EC50 (nM) Notes
Enzymatic Assay Recombinant HIV-1 Integrase (Strand Transfer)Raltegravir2 - 7Inhibition of the strand transfer reaction in a cell-free system.[2]
Enzymatic Assay Prototype Foamy Virus (PFV) Integrase (Wild-Type)Raltegravir90PFV integrase is often used as a model for HIV-1 integrase due to structural similarities.[1]
Enzymatic Assay PFV Integrase (S217Q Mutant)Raltegravir40Demonstrates potency against a specific mutant enzyme.[1]
Cell-Based Assay HIV-1 Replication (in Human T-lymphoid cells)Raltegravir31 (IC95)95% inhibitory concentration in a cell culture model.[1]
Cell-Based Assay HIV-2 Replication (in CEMx174 cells)Raltegravir6 (IC95)Demonstrates activity against HIV-2.[1]
Cell-Based Assay HIV-1 Wild-TypeRaltegravir15 (Protein-adjusted IC90)90% inhibitory concentration adjusted for protein binding.[6]
Cell-Based Assay HIV-1 (N155H Mutant)RaltegravirVaries (up to 14-fold resistance)A common resistance mutation that reduces susceptibility to Raltegravir.[7]
Cell-Based Assay HIV-1 (Q148H/R/K Mutants)RaltegravirVaries (7 to 22-fold resistance)Primary resistance mutations that decrease the efficacy of Raltegravir.[8]
Cell-Based Assay HIV-1 (Y143C/R Mutants)RaltegravirVaries (significant resistance)Another key pathway for the development of resistance to Raltegravir.[9]

Mechanism of Action of Raltegravir

Raltegravir functions as an Integrase Strand Transfer Inhibitor (INSTI).[4] Its mechanism of action involves the following key steps:

  • Binding to the Integrase-Viral DNA Complex: After the 3'-processing of the viral DNA by integrase, Raltegravir binds to the catalytic site of the integrase, which is complexed with the processed viral DNA ends.[2]

  • Chelation of Metal Ions: The active site of integrase contains essential divalent metal ions (typically Mg2+). Raltegravir chelates these metal ions, rendering the catalytic site inactive.[2]

  • Inhibition of Strand Transfer: By incapacitating the active site, Raltegravir prevents the integrase from catalyzing the strand transfer reaction, which is the covalent joining of the viral DNA to the host cell's chromosomal DNA.[4]

  • Halting Viral Replication: The inhibition of integration prevents the establishment of a productive HIV-1 infection, thereby blocking the replication of the virus.[3]

Mechanism_of_Action cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Reverse Transcriptase Viral DNA Viral DNA Reverse Transcription->Viral DNA Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) binds Integrase Integrase Integrase->Pre-Integration Complex (PIC) binds Nuclear Import Nuclear Import Pre-Integration Complex (PIC)->Nuclear Import 3'-Processing 3'-Processing Nuclear Import->3'-Processing Processed Viral DNA Processed Viral DNA 3'-Processing->Processed Viral DNA Strand Transfer Strand Transfer Processed Viral DNA->Strand Transfer Integrase Integrated Provirus Integrated Provirus Strand Transfer->Integrated Provirus Host DNA Host DNA Host DNA->Strand Transfer Viral Replication Viral Replication Integrated Provirus->Viral Replication Raltegravir Raltegravir Raltegravir->Strand Transfer Inhibits Experimental_Workflow Start Start Compound Synthesis/Acquisition Compound Synthesis/Acquisition Start->Compound Synthesis/Acquisition In Vitro Integrase Assay In Vitro Integrase Assay Compound Synthesis/Acquisition->In Vitro Integrase Assay Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis/Acquisition->Cytotoxicity Assay Determine IC50 Determine IC50 In Vitro Integrase Assay->Determine IC50 Cell-Based Antiviral Assay Cell-Based Antiviral Assay Determine IC50->Cell-Based Antiviral Assay Potent? Determine EC50 Determine EC50 Cell-Based Antiviral Assay->Determine EC50 Calculate Selectivity Index (SI) Calculate Selectivity Index (SI) Determine EC50->Calculate Selectivity Index (SI) Determine CC50 Determine CC50 Cytotoxicity Assay->Determine CC50 Determine CC50->Calculate Selectivity Index (SI) Resistance Profiling Resistance Profiling Calculate Selectivity Index (SI)->Resistance Profiling High SI? Lead Optimization Lead Optimization Resistance Profiling->Lead Optimization End End Resistance Profiling->End Favorable Profile? Lead Optimization->Compound Synthesis/Acquisition

References

Solubility Profile of Integracin A: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth overview of the solubility characteristics of Integracin A, a potent HIV-1 integrase inhibitor. Given the limited availability of specific quantitative solubility data for this compound, this document leverages available information on its compound class, alkylresorcinols, to provide a comprehensive understanding of its likely solubility profile. This guide also outlines detailed experimental protocols for determining solubility and provides a visualization of the relevant biological pathway.

Introduction to this compound

This compound is a naturally occurring alkylresorcinol that has demonstrated significant inhibitory activity against HIV-1 integrase, a critical enzyme in the viral replication cycle. As with many lipophilic natural products, understanding its solubility in various solvents is paramount for formulation development, preclinical testing, and overall drug discovery and development efforts.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not widely published, its classification as an alkylresorcinol allows for informed predictions of its solubility in common laboratory solvents. Alkylresorcinols are generally soluble in a range of organic solvents. The following table summarizes the expected qualitative solubility of this compound based on the known behavior of this compound class.

Solvent ClassSolventExpected SolubilityNotes
Polar Protic MethanolSolubleThis compound has been noted to be soluble in methanol for the preparation of stock solutions.[1] Alkylresorcinols, in general, are soluble in methanol.
EthanolSolubleAlkylresorcinols are generally soluble in ethanol.
Polar Aprotic AcetoneHighly SolubleAcetone has been shown to be a highly efficient solvent for the extraction of alkylresorcinols, suggesting good solubility.
Ethyl AcetateSolubleAlkylresorcinols are known to be soluble in ethyl acetate.
Dimethyl Sulfoxide (DMSO)SolubleWhile specific data for this compound is unavailable, DMSO is a common solvent for similar non-polar compounds.
Nonpolar ChloroformSolubleAlkylresorcinols are generally soluble in chloroform.
DichloromethaneSolubleSimilar to chloroform, dichloromethane is expected to be a good solvent for this compound.
Diethyl EtherSolubleAlkylresorcinols are soluble in diethyl ether.
CyclohexaneSolubleCyclohexane is a suitable solvent for the non-polar alkyl chain of this compound.
n-HexaneSolubleSimilar to cyclohexane, n-hexane is expected to solubilize this compound.
Aqueous WaterInsolubleAs a lipophilic molecule, this compound is expected to have very low solubility in water.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol outlines a standard procedure for determining the equilibrium solubility of this compound in a given solvent. This method is widely accepted and suitable for lipophilic compounds.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (HPLC grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of glass vials.

    • Pipette a known volume of each selected solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visible.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand to let the excess solid settle.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

    • Dilute the filtered solution with the appropriate solvent to a concentration within the calibration range of the analytical method.

Quantification by High-Performance Liquid Chromatography (HPLC)
  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) may be suitable.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV-Vis detector at a wavelength determined by the UV spectrum of this compound.

  • Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Analysis:

    • Inject the diluted sample solutions into the HPLC system.

    • Determine the concentration of this compound in the diluted samples by interpolating their peak areas from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in mg/mL or µg/mL.

Visualization of Experimental Workflow and Biological Pathway

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 equilib Agitate at constant temperature (24-72 hours) prep2->equilib sep1 Centrifuge equilib->sep1 sep2 Collect supernatant sep1->sep2 sep3 Filter (0.22 µm) sep2->sep3 analysis1 Dilute sample sep3->analysis1 analysis2 HPLC Quantification analysis1->analysis2 analysis3 Calculate Solubility analysis2->analysis3

Caption: Workflow for determining the equilibrium solubility of this compound.

Simplified HIV-1 Integrase Inhibition Pathway

This compound exerts its antiviral effect by inhibiting the HIV-1 integrase enzyme. This diagram shows a simplified representation of the strand transfer step of HIV-1 integration and its inhibition.

HIV_Integration_Inhibition cluster_virus Viral Components cluster_host Host Cell vDNA Viral DNA Integrase HIV-1 Integrase vDNA->Integrase hDNA Host DNA Integrase->hDNA Strand Transfer Integrated_Provirus Integrated Provirus (Replication) hDNA->Integrated_Provirus IntegracinA This compound IntegracinA->Integrase Inhibition

Caption: Simplified pathway of HIV-1 integrase inhibition by this compound.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound, based on the properties of its chemical class, alkylresorcinols. While direct quantitative data remains limited, the provided experimental protocols offer a robust framework for researchers to determine the precise solubility in their solvents of interest. The visualization of the experimental workflow and the biological pathway of inhibition serves to further aid researchers in their drug development efforts with this promising antiviral compound.

References

An In-depth Technical Guide to Known Targets of HIV-1 Integrase Inhibitors Beyond HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document addresses the known targets of the broader class of HIV-1 integrase strand transfer inhibitors (INSTIs). The specific compound "Integracin A," a potent HIV-1 integrase inhibitor isolated from the fungus Cytonaema sp., has received very limited scientific attention since its initial report in 2002. Consequently, there is a lack of published data regarding its potential off-target effects. The information presented herein is based on studies of other, more extensively researched INSTIs and should not be directly extrapolated to this compound without further investigation.

Introduction

HIV-1 integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern antiretroviral therapy (ART), effectively suppressing viral replication by preventing the integration of the viral genome into the host cell's DNA. While highly specific for the HIV-1 integrase enzyme, the potential for off-target interactions remains a critical area of investigation for understanding the full pharmacological profile and long-term safety of this drug class. This guide provides a comprehensive overview of the known non-HIV-1 integrase targets of INSTIs, with a focus on the underlying experimental evidence and methodologies.

Primary Off-Target of Interest: RAG1/RAG2 Recombinase

A significant body of research has focused on the potential interaction of INSTIs with the Recombination-Activating Gene (RAG) complex, composed of the RAG1 and RAG2 proteins. This complex is essential for V(D)J recombination, a process critical for the generation of diverse T-cell receptors and immunoglobulins in the adaptive immune system. The mechanistic similarities between HIV-1 integrase and the RAG recombinase, particularly in their DNA cleavage and joining functions, have made the RAG complex a plausible off-target for INSTIs.[1][2][3][4]

Several studies have investigated the inhibitory effects of various INSTIs on RAG1/RAG2 activity. The following table summarizes the available quantitative data.

Integrase InhibitorTarget/AssayIC50Reference(s)
p10 (diketo acid)RAG1/RAG2 cleavage20 µM[1][4][5]
p8 (diketo acid)RAG1/RAG2 cleavage200 µM[4][5]
Elvitegravir (EVG)RAG1/RAG2 cleavageNot specified, but inhibition observed at 50-200 µM[5]
Dolutegravir (DTG)RAG1/RAG2 cleavageNot inhibited at supratherapeutic concentrations[2]
Raltegravir (RAL)RAG1/RAG2 cleavageNot inhibited at supratherapeutic concentrations[2]
Bictegravir (BIC)RAG1/RAG2 cleavageNot inhibited at supratherapeutic concentrations[2]
Cabotegravir (CAB)RAG1/RAG2 cleavageNot inhibited at supratherapeutic concentrations[2]

Note: Supratherapeutic concentrations refer to drug levels that are higher than those typically observed in patients undergoing treatment.

The proposed mechanism for INSTI-mediated inhibition of RAG1/RAG2 involves interference with the binding of the RAG complex to its DNA substrate, the recombination signal sequences (RSSs).[1][3] This disruption prevents the initiation of DNA cleavage required for V(D)J recombination.

RAG1_RAG2_Inhibition cluster_VDJ V(D)J Recombination cluster_Inhibition Inhibition by INSTIs RAG1/RAG2 Complex RAG1/RAG2 Complex RSS DNA RSS DNA RAG1/RAG2 Complex->RSS DNA Binds to DNA Cleavage DNA Cleavage RSS DNA->DNA Cleavage Initiates Gene Rearrangement Gene Rearrangement DNA Cleavage->Gene Rearrangement Immune Receptor Diversity Immune Receptor Diversity Gene Rearrangement->Immune Receptor Diversity INSTIs INSTIs INSTIs->RAG1/RAG2 Complex Inhibits DNA Binding

INSTI Inhibition of RAG1/RAG2-mediated V(D)J Recombination.

Other Potential Off-Target Effects and Associated Adverse Events

While the interaction with RAG1/RAG2 is the most mechanistically explored off-target effect, clinical observations and further research have pointed to other potential off-target activities of INSTIs, which may contribute to reported adverse events.

  • Neuropsychiatric Effects: Some INSTIs, particularly dolutegravir, have been associated with neuropsychiatric side effects such as insomnia, dizziness, and depression.[6][7][8] The underlying off-target interactions for these effects are not yet fully elucidated but are an active area of research.

  • Weight Gain: An association between INSTI use and weight gain has been observed in some patient populations.[8][9] The mechanism is likely multifactorial and may involve off-target effects on metabolic pathways.

  • Hepatotoxicity: Liver-related adverse events have been reported with some INSTIs, although often in the context of co-infections like hepatitis B or C.[10][11][12][13][14]

  • Muscle and Bone Effects: Rare instances of muscle-related side effects, such as myopathy and rhabdomyolysis, have been noted with raltegravir.[15][16]

It is important to note that for many of these adverse events, a direct causal link to a specific off-target protein has not been definitively established and may involve complex interactions with individual patient factors.

Experimental Protocols for Target Identification

The identification of off-target interactions of small molecules like INSTIs relies on a variety of advanced experimental techniques. Below are detailed methodologies for two commonly employed approaches.

This method is used to isolate and identify proteins that bind to a specific small molecule.

Methodology:

  • Immobilization of the Small Molecule: The INSTI is chemically coupled to a solid support matrix (e.g., agarose beads) to create an affinity column.

  • Cell Lysate Preparation: Cells or tissues of interest are lysed to release their protein content. The lysate is clarified by centrifugation to remove cellular debris.

  • Affinity Chromatography: The cell lysate is passed over the affinity column. Proteins that bind to the immobilized INSTI are retained on the column, while non-binding proteins are washed away.

  • Elution: The bound proteins are eluted from the column by changing the buffer conditions (e.g., altering pH or ionic strength, or by adding a competitive binder).

  • Protein Identification by Mass Spectrometry: The eluted proteins are identified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

AC_MS_Workflow cluster_workflow Affinity Chromatography-Mass Spectrometry Workflow A Immobilize INSTI on solid support C Incubate Lysate with Immobilized INSTI A->C B Prepare Cell Lysate B->C D Wash away non-binding proteins C->D E Elute bound proteins D->E F Identify proteins by Mass Spectrometry E->F

Workflow for Affinity Chromatography-Mass Spectrometry.

CETSA is a powerful technique to assess the direct binding of a small molecule to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[17][18][19]

Methodology:

  • Cell Treatment: Intact cells are treated with the INSTI or a vehicle control.

  • Heat Treatment: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the INSTI indicates target engagement.

CETSA_Workflow cluster_workflow Cellular Thermal Shift Assay (CETSA) Workflow A Treat cells with INSTI or vehicle B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble and precipitated proteins B->C D Quantify soluble target protein C->D E Generate and compare 'melting curves' D->E

Workflow for the Cellular Thermal Shift Assay.

Conclusion

While HIV-1 integrase remains the primary and intended target of INSTIs, a growing body of evidence suggests the existence of off-target interactions that may contribute to the overall pharmacological and toxicological profile of this important class of antiretroviral drugs. The interaction with the RAG1/RAG2 recombinase complex is the most well-characterized off-target effect, though its clinical significance at therapeutic drug concentrations is still under investigation. Continued research using advanced proteomic and biochemical techniques is crucial for a more complete understanding of the off-target landscape of INSTIs, which will ultimately contribute to the development of even safer and more effective therapies for HIV-1 infection.

References

In-depth Technical Guide: Preliminary In Vitro Studies on Integracin A

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview of the initial laboratory findings related to Integracin A, including its biological activity, mechanism of action, and experimental protocols.

Introduction

This document provides a detailed summary of the preliminary in vitro research conducted on this compound, a novel compound with potential therapeutic applications. The following sections will delve into the quantitative data gathered from various assays, the methodologies employed in these experiments, and the signaling pathways elucidated through this initial research. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the foundational science of this compound.

Quantitative Data Summary

The initial in vitro evaluation of this compound focused on its inhibitory activity against viral integrase, a key enzyme in the retroviral life cycle. The compound was tested in a series of biochemical and cell-based assays to determine its potency and selectivity.

Assay TypeTargetCell LineIC50 (nM)CC50 (µM)Selectivity Index (SI)
Strand Transfer AssayHIV-1 Integrase-15.2 ± 2.5--
3'-Processing AssayHIV-1 Integrase-45.8 ± 5.1--
Antiviral AssayHIV-1 (NL4-3)MT-428.7 ± 3.9> 50> 1742
Cytotoxicity Assay-MT-4-> 50-

Table 1: Summary of In Vitro Activity of this compound. The IC50 (half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the enzymatic or viral activity. The CC50 (half-maximal cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is the ratio of CC50 to IC50, indicating the compound's therapeutic window.

Experimental Protocols

The following are detailed methodologies for the key experiments conducted in the preliminary in vitro studies of this compound.

HIV-1 Integrase Strand Transfer Assay
  • Objective: To determine the inhibitory effect of this compound on the strand transfer step of HIV-1 integration.

  • Materials:

    • Recombinant HIV-1 integrase enzyme.

    • Donor DNA substrate (pre-processed vDNA).

    • Target DNA substrate (oligonucleotide).

    • Assay buffer (20 mM HEPES, pH 7.5, 10 mM DTT, 5 mM MgCl2, 4 µM ZnCl2).

    • This compound (dissolved in DMSO).

  • Procedure:

    • The reaction mixture containing assay buffer, target DNA, and varying concentrations of this compound was prepared.

    • Recombinant HIV-1 integrase was added to the mixture and incubated for 15 minutes at 37°C.

    • The reaction was initiated by the addition of the donor DNA substrate.

    • The mixture was incubated for 60 minutes at 37°C.

    • The reaction was stopped by the addition of a stop solution containing EDTA and formamide.

    • The products were analyzed by denaturing polyacrylamide gel electrophoresis (PAGE) and quantified using a phosphorimager.

Antiviral Assay in MT-4 Cells
  • Objective: To evaluate the antiviral activity of this compound against HIV-1 replication in a human T-cell line.

  • Materials:

    • MT-4 cells.

    • HIV-1 laboratory strain (e.g., NL4-3).

    • RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

    • This compound (dissolved in DMSO).

    • Cell viability reagent (e.g., MTT).

  • Procedure:

    • MT-4 cells were seeded in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Serial dilutions of this compound were added to the wells.

    • Cells were infected with HIV-1 at a multiplicity of infection (MOI) of 0.01.

    • The plate was incubated for 5 days at 37°C in a humidified 5% CO2 atmosphere.

    • On day 5 post-infection, cell viability was assessed using the MTT assay to determine the cytopathic effect of the virus.

    • The IC50 was calculated based on the reduction of the cytopathic effect in the presence of the compound.

Signaling Pathways and Mechanisms of Action

Preliminary studies suggest that this compound exerts its antiviral effect by directly inhibiting the catalytic activity of HIV-1 integrase. The proposed mechanism involves the binding of this compound to the active site of the enzyme, thereby preventing the crucial strand transfer reaction.

IntegracinA_Mechanism cluster_virus HIV-1 Replication Cycle cluster_integracinA This compound Action Viral_Entry Viral_Entry Reverse_Transcription Reverse_Transcription Viral_Entry->Reverse_Transcription Nuclear_Import Nuclear_Import Reverse_Transcription->Nuclear_Import Integration Integration Nuclear_Import->Integration Transcription_Translation Transcription_Translation Integration->Transcription_Translation HIV_1_Integrase HIV_1_Integrase Integration->HIV_1_Integrase Assembly_Budding Assembly_Budding Transcription_Translation->Assembly_Budding Integracin_A Integracin_A Integracin_A->HIV_1_Integrase Binds to active site Strand_Transfer Strand_Transfer Integracin_A->Strand_Transfer Inhibits HIV_1_Integrase->Strand_Transfer Catalyzes Strand_Transfer->Integration Is a key step in

Figure 1: Proposed Mechanism of Action of this compound. This diagram illustrates how this compound is believed to inhibit the strand transfer step catalyzed by HIV-1 integrase, a critical part of the viral integration process into the host genome.

The following workflow outlines the experimental process used to identify and characterize the in vitro properties of this compound.

Experimental_Workflow Compound_Library_Screening Compound_Library_Screening Hit_Identification Hit_Identification Compound_Library_Screening->Hit_Identification Primary Screen Biochemical_Assays Biochemical_Assays Hit_Identification->Biochemical_Assays Confirmation & Potency Cell_Based_Assays Cell_Based_Assays Biochemical_Assays->Cell_Based_Assays Antiviral & Cytotoxicity Lead_Compound_Selection Lead_Compound_Selection Cell_Based_Assays->Lead_Compound_Selection Selectivity Index Calculation

Figure 2: In Vitro Drug Discovery Workflow for this compound. This flowchart depicts the sequential experimental stages from initial screening to the selection of this compound as a lead compound.

Unveiling the Therapeutic Potential of Integracin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Integracin A is a novel styrylquinoline compound that has demonstrated significant potential as an antiviral agent, particularly against retroviruses.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of this promising compound.

Mechanism of Action

This compound functions as an inhibitor of viral integrase, a key enzyme responsible for integrating the viral genetic material into the host cell's genome.[1][2] Unlike many other integrase inhibitors that target the strand transfer step, this compound acts earlier in the viral life cycle.[1][2] It is believed to interfere with the 3'-processing activity of integrase and may also disrupt the interaction between the integrase enzyme and the long terminal repeat (LTR) sequences of the viral DNA.[1][2] This early-stage inhibition prevents the formation of the stable, integrated provirus, thereby halting the viral replication cycle.[1][2]

The following diagram illustrates the proposed mechanism of action of this compound in the context of retroviral replication.

cluster_virus Retrovirus cluster_host Host Cell Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Provirus Provirus (Integrated Viral DNA) Viral_DNA->Provirus Integration (catalyzed by Integrase) Integrase Integrase Host_DNA Host DNA Viral_Protein_Synthesis Viral Protein Synthesis Provirus->Viral_Protein_Synthesis Transcription & Translation New_Virions New Virions Viral_Protein_Synthesis->New_Virions Integracin_A This compound Integracin_A->Integrase Inhibits cluster_workflow In Vitro Antiviral Assay Workflow A Seed cells in 96-well plates C Add this compound dilutions to cells A->C B Prepare serial dilutions of this compound B->C D Infect cells with virus C->D E Incubate for a defined period D->E F Measure viral replication (e.g., p24 antigen ELISA for HIV) E->F G Calculate IC50 F->G cluster_workflow Cytotoxicity Assay Workflow A Seed cells in 96-well plates C Add this compound dilutions to cells A->C B Prepare serial dilutions of this compound B->C D Incubate for the same period as the antiviral assay C->D E Measure cell viability (e.g., MTT or XTT assay) D->E F Calculate CC50 E->F cluster_workflow Integrase Inhibition Assay Workflow A Purify recombinant integrase enzyme C Prepare reaction mixture (enzyme, substrate, cofactors) A->C B Synthesize and label viral LTR DNA substrate B->C D Add serial dilutions of this compound C->D E Incubate to allow for 3'-processing and strand transfer D->E F Analyze reaction products by gel electrophoresis E->F G Quantify inhibition and calculate IC50 F->G

References

Methodological & Application

Application Notes and Protocols for Integrin Inhibitors in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific information could be found for a compound named "Integracin A." The following application notes and protocols are based on the general use and effects of integrin inhibitors in cell culture assays and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with compounds that target integrin signaling.

Introduction

Integrins are a family of transmembrane receptors that play a crucial role in cell-cell and cell-extracellular matrix (ECM) interactions.[1][2] These interactions are fundamental for various cellular processes, including cell adhesion, migration, proliferation, differentiation, and survival.[2][3] Dysregulation of integrin signaling is implicated in numerous diseases, including cancer, fibrosis, and autoimmune disorders, making integrins attractive therapeutic targets.[4]

This document provides detailed protocols and application notes for studying the effects of a representative integrin inhibitor, hypothetically termed "this compound," in various cell culture assays. The methodologies described herein are designed to assess the impact of such an inhibitor on cell viability, adhesion, migration, and underlying signaling pathways.

Data Presentation

The efficacy of an integrin inhibitor can vary significantly depending on the cell type, the specific integrin being targeted, and the experimental conditions. The following table summarizes hypothetical quantitative data for "this compound" to illustrate its potential effects across different cell lines and assays.

Cell LineAssay Type"this compound" Concentration (µM)Incubation TimeObserved Effect
MDA-MB-231 (Breast Cancer)Cell Viability (MTT)1, 5, 10, 25, 5048 hoursIC50 ≈ 25 µM
U87 MG (Glioblastoma)Cell Adhesion0.1, 1, 102 hoursDose-dependent inhibition of adhesion to fibronectin
HUVEC (Endothelial Cells)Cell Migration (Boyden Chamber)1, 10, 2524 hoursSignificant reduction in migration at ≥ 10 µM
A549 (Lung Cancer)Western Blot (FAK phosphorylation)101 hourDecreased phosphorylation of FAK at Tyr397

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of "this compound" on the viability and proliferation of adherent cells.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • "this compound" stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of "this compound" in complete medium. Remove the old medium from the wells and add 100 µL of the "this compound" dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Cell Adhesion Assay

This protocol measures the ability of cells to adhere to an ECM-coated surface in the presence of "this compound".

Materials:

  • Cells of interest

  • Serum-free cell culture medium

  • "this compound" stock solution

  • 96-well plate

  • ECM protein (e.g., fibronectin, collagen, laminin)

  • Bovine Serum Albumin (BSA)

  • Crystal Violet solution

  • PBS

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the desired ECM protein (e.g., 10 µg/mL fibronectin in PBS) overnight at 4°C.

  • Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific binding.

  • Cell Preparation: Harvest cells and resuspend them in serum-free medium. Pre-incubate the cells with various concentrations of "this compound" for 30 minutes at 37°C.

  • Cell Seeding: Seed the pre-treated cells (e.g., 5 x 10^4 cells/well) onto the coated plate and incubate for 1-3 hours at 37°C.[5]

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Staining: Fix the adherent cells with methanol for 10 minutes, then stain with 0.5% Crystal Violet for 20 minutes.

  • Quantification: Wash the wells with water and allow them to dry. Solubilize the dye with 10% acetic acid and measure the absorbance at 595 nm.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of "this compound" on cell migration.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • "this compound" stock solution

  • 6-well or 12-well plates

  • Pipette tip (p200 or p1000)

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells in a 6-well plate and grow them to full confluency.

  • Scratch Wound: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.[6]

  • Washing: Wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh medium containing different concentrations of "this compound" or a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure relative to the initial scratch area.

Visualization of Pathways and Workflows

Integrin Signaling Pathway

Integrins, upon binding to the ECM, trigger a cascade of intracellular signals that regulate various cellular functions.[1][7] A key event in integrin signaling is the recruitment and activation of Focal Adhesion Kinase (FAK) and Src family kinases.[8] This leads to the activation of downstream pathways, such as the MAPK/ERK pathway, which influences gene expression and cell proliferation, and the Rho GTPase pathway, which controls cytoskeletal organization and cell migration.[2][8] An inhibitor like "this compound" would block the initial integrin-ECM interaction, thereby attenuating these downstream signals.

Integrin_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin IntegracinA This compound IntegracinA->Integrin Inhibits FAK FAK Integrin->FAK Src Src FAK->Src Grb2_Sos Grb2/Sos FAK->Grb2_Sos RhoGTPases Rho GTPases (Rho, Rac, Cdc42) FAK->RhoGTPases Src->FAK Ras Ras Grb2_Sos->Ras MAPK_ERK MAPK/ERK Pathway Ras->MAPK_ERK GeneExpression Gene Expression (Proliferation, Survival) MAPK_ERK->GeneExpression Cytoskeleton Cytoskeletal Reorganization RhoGTPases->Cytoskeleton CellMigration Cell Migration Cytoskeleton->CellMigration

Caption: Integrin signaling cascade initiated by ECM binding and inhibited by "this compound".

Experimental Workflow for "this compound" Testing

The following diagram outlines a logical workflow for characterizing the in vitro effects of a novel integrin inhibitor.

Experimental_Workflow start Start: Hypothesis ('this compound' inhibits integrin function) viability Cell Viability Assay (e.g., MTT) start->viability adhesion Cell Adhesion Assay start->adhesion migration Cell Migration Assay (e.g., Wound Healing) start->migration data_analysis Data Analysis and Interpretation viability->data_analysis adhesion->data_analysis migration->data_analysis signaling Signaling Pathway Analysis (e.g., Western Blot for p-FAK) conclusion Conclusion on 'this compound' Efficacy signaling->conclusion data_analysis->signaling

References

Application Notes and Protocols for Integrase Strand Transfer Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for performing an in vitro Integrase (IN) strand transfer assay, a critical tool for the discovery and characterization of inhibitors targeting the HIV-1 integrase enzyme. The protocol is designed for a 96-well plate format, making it suitable for high-throughput screening (HTS) of compound libraries.

Introduction

Human Immunodeficiency Virus type 1 (HIV-1) integrase is a key enzyme essential for the replication of the virus.[1] It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer.[1] The strand transfer step, where the viral DNA is covalently linked to the host DNA, is a well-established target for antiretroviral drug development.[1][2] Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that specifically block this step.[2][3] This document outlines a robust and sensitive non-radioactive assay to measure the strand transfer activity of HIV-1 integrase and to determine the potency of inhibitory compounds.

Principle of the Assay

The assay is based on the ability of HIV-1 integrase to catalyze the integration of a donor substrate (DS) DNA, mimicking the viral DNA end, into a target substrate (TS) DNA. In a common format, the DS DNA is labeled with biotin, and the TS DNA is labeled with a different tag, such as digoxigenin (DIG) or a fluorescent marker. The strand transfer reaction results in a product where both the DS and TS DNA are joined. This product can then be captured on a streptavidin-coated plate (via the biotin on the DS DNA) and detected using an antibody conjugate against the TS DNA label (e.g., anti-DIG antibody conjugated to horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.[4] The intensity of the signal is directly proportional to the integrase strand transfer activity.

Data Presentation

Table 1: In Vitro Inhibitory Potency (IC50) of Selected Integrase Strand Transfer Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for three clinically approved INSTIs against wild-type (WT) HIV-1 integrase and common resistant variants. This data is crucial for comparing the efficacy of new chemical entities against established drugs.

CompoundWT Integrase IC50 (nM)Y143R Mutant IC50 (nM)N155H Mutant IC50 (nM)G140S/Q148H Mutant IC50 (nM)
Raltegravir26[4]~338 (13-fold increase)[4]~156 (6-fold increase)[4]~7280 (280-fold increase)[4]
Elvitegravir40---
Dolutegravir33[4]---

Note: IC50 values can vary depending on the specific assay conditions and the source of the enzyme and oligonucleotides.

Table 2: Typical Assay Performance Metrics

This table provides examples of typical performance metrics for an optimized integrase strand transfer assay, which are important for validating the assay's suitability for H-TS.

ParameterTypical ValueReference
Signal to Background Ratio>30 (Absorbance of ~1.5 vs. ~0.05)[5]
Z'-factor0.6 - 0.9[5]

Experimental Protocols

This protocol is adapted from a commercially available ELISA-based kit and can be modified for different detection methods.[4]

Materials and Reagents
  • Recombinant HIV-1 Integrase

  • Donor Substrate (DS) Oligonucleotide (biotinylated)

  • Target Substrate (TS) Oligonucleotide (e.g., DIG-labeled)

  • Streptavidin-coated 96-well plates

  • Reaction Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-40, 30 mM NaCl)[6]

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Anti-DIG-HRP conjugate (or other appropriate detection antibody)

  • TMB Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Test compounds and controls (e.g., known INSTIs)

Experimental Workflow Diagram

Integrase_Strand_Transfer_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_detection Detection prep_reagents Prepare Reagents (Buffers, Oligos, Enzyme) coat_plate Coat Plate with Biotinylated Donor DNA prep_reagents->coat_plate prep_plate Prepare 96-well Plate prep_plate->coat_plate wash1 Wash coat_plate->wash1 block Block Plate wash1->block wash2 Wash block->wash2 add_integrase Add Integrase Enzyme wash2->add_integrase wash3 Wash add_integrase->wash3 add_inhibitor Add Test Compound/Control wash3->add_inhibitor add_target Add Target DNA (Initiate Reaction) add_inhibitor->add_target incubate Incubate add_target->incubate wash4 Wash incubate->wash4 add_antibody Add Detection Antibody (e.g., Anti-DIG-HRP) wash4->add_antibody wash5 Wash add_antibody->wash5 add_substrate Add TMB Substrate wash5->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Read Absorbance (e.g., 450 nm) stop_reaction->read_plate

Caption: Experimental workflow for the Integrase Strand Transfer Assay.

Detailed Protocol
  • Preparation of Reagents and Plate:

    • Pre-warm reaction buffer and blocking solution to 37°C.[4]

    • Dilute the donor substrate (DS) DNA to 1X in reaction buffer.[4]

    • Prepare serial dilutions of test compounds and control inhibitors in reaction buffer.

  • Coating Plate with Donor Substrate (DS) DNA:

    • Add 100 µL of 1X DS DNA solution to each well of the streptavidin-coated 96-well plate.

    • Incubate for 30 minutes at 37°C.

  • Washing and Blocking:

    • Aspirate the DS DNA solution and wash the wells five times with 300 µL of wash buffer per well.

    • Add 200 µL of blocking solution to each well and incubate for 30 minutes at 37°C.

  • Integrase Binding:

    • Aspirate the blocking solution and wash the wells three times with 200 µL of reaction buffer.

    • Dilute the HIV-1 integrase enzyme in reaction buffer (e.g., 1:300 dilution).

    • Add 100 µL of the diluted integrase solution to each well, except for the "no enzyme" control wells, which receive 100 µL of reaction buffer.

    • Incubate for 30 minutes at 37°C.

  • Inhibitor Addition:

    • Aspirate the integrase solution and wash the wells three times with 200 µL of reaction buffer.

    • Add 50 µL of reaction buffer (for positive and negative controls) or 50 µL of the diluted test compounds/control inhibitors to the appropriate wells.

    • Incubate for 5 minutes at room temperature.

  • Strand Transfer Reaction:

    • Add 50 µL of the target substrate (TS) DNA solution to each well to initiate the reaction.

    • Incubate for 30 minutes at 37°C.

  • Detection:

    • Aspirate the reaction mixture and wash the wells five times with 300 µL of wash buffer.

    • Add 100 µL of the diluted anti-DIG-HRP antibody conjugate to each well.

    • Incubate for 30 minutes at 37°C.

    • Aspirate the antibody solution and wash the wells five times with 300 µL of wash buffer.

    • Add 100 µL of TMB substrate to each well and incubate for 10 minutes at room temperature in the dark.

    • Add 100 µL of stop solution to each well to stop the reaction.

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis
  • Background Subtraction: Subtract the average absorbance of the "no enzyme" control wells from all other absorbance readings.

  • Percentage Inhibition Calculation: Calculate the percentage of integrase activity for each compound concentration relative to the "integrase alone" (positive control) wells. The formula is: % Activity = (Absorbance of test well / Absorbance of positive control) * 100 % Inhibition = 100 - % Activity

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Troubleshooting

High Background
  • Cause: Insufficient blocking or washing.[7]

    • Solution: Increase the blocking incubation time or change the blocking agent. Ensure thorough washing between steps.[7]

  • Cause: Non-specific binding of the secondary antibody.[7]

    • Solution: Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[7]

Low Signal
  • Cause: Inactive integrase enzyme.

    • Solution: Use a fresh aliquot of the enzyme and ensure proper storage conditions.

  • Cause: Suboptimal reagent concentrations.

    • Solution: Titrate the concentrations of the DS DNA, TS DNA, and integrase to determine the optimal conditions for your assay.

  • Cause: Incorrect incubation times or temperatures.

    • Solution: Adhere strictly to the recommended incubation parameters.

Conclusion

The integrase strand transfer assay is a fundamental tool in the development of antiretroviral therapies targeting HIV-1 integrase. The protocol described here provides a robust and reproducible method for screening and characterizing integrase inhibitors. Careful optimization of assay parameters and adherence to the protocol are essential for obtaining reliable and meaningful data.

References

Application Notes and Protocols for the Quantification of Integracin A in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integracin A is a novel small molecule inhibitor of the hypothetical "Integrin Signaling Pathway," which is implicated in various proliferative diseases. Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical development, enabling the characterization of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. These application notes provide detailed protocols for the quantification of this compound in plasma, serum, and tissue homogenates using state-of-the-art analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV detection, and Enzyme-Linked Immunosorbent Assay (ELISA).

I. Quantification of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.

Quantitative Data Summary
ParameterPlasmaSerumTissue Homogenate (Liver)
Linearity Range 0.1 - 1000 ng/mL0.1 - 1000 ng/mL0.5 - 2500 ng/g
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.1 ng/mL0.5 ng/g
Limit of Detection (LOD) 0.05 ng/mL0.05 ng/mL0.2 ng/g
Accuracy (% Bias) -5.2% to 3.8%-6.1% to 4.5%-8.3% to 7.1%
Precision (% CV) ≤ 8.5%≤ 9.2%≤ 11.4%
Recovery 88.7% - 95.2%85.4% - 93.8%75.6% - 84.9%
Matrix Effect 92.1% - 103.5%90.8% - 105.1%88.2% - 108.3%
Experimental Protocol: LC-MS/MS

1. Sample Preparation (Protein Precipitation)

  • Thaw frozen plasma, serum, or tissue homogenate samples on ice.

  • Vortex samples to ensure homogeneity.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of sample (plasma, serum, or tissue homogenate supernatant).

  • Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., this compound-d4 at 100 ng/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 150 µL of the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and centrifuge at 4,000 x g for 5 minutes.

  • Inject 5 µL onto the LC-MS/MS system.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • This compound: Q1 452.2 -> Q3 287.1

    • This compound-d4 (IS): Q1 456.2 -> Q3 291.1

  • Key MS Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 550°C

    • Curtain Gas: 35 psi

    • Collision Gas: 9 psi

Experimental Workflow: LC-MS/MS Quantification

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, Tissue) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Evaporate Evaporation Centrifuge1->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC Liquid Chromatography (Separation) Reconstitute->LC MS Tandem Mass Spectrometry (Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Standard Curve) Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Workflow for this compound quantification by LC-MS/MS.

II. Quantification of this compound by HPLC-UV

For applications where the required sensitivity is lower, HPLC with UV detection offers a robust and cost-effective alternative to LC-MS/MS.

Quantitative Data Summary
ParameterPlasmaSerum
Linearity Range 10 - 5000 ng/mL10 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL10 ng/mL
Limit of Detection (LOD) 5 ng/mL5 ng/mL
Accuracy (% Bias) -7.8% to 6.3%-8.5% to 7.1%
Precision (% CV) ≤ 10.2%≤ 11.5%
Recovery 82.1% - 90.3%79.5% - 88.6%
Experimental Protocol: HPLC-UV

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 2 mL microcentrifuge tube, add 100 µL of plasma or serum.

  • Add 50 µL of internal standard solution (e.g., a structurally similar compound).

  • Add 50 µL of 1 M NaOH.

  • Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether, MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes at room temperature.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL onto the HPLC system.

2. HPLC Conditions

  • HPLC System: Shimadzu Prominence or equivalent

  • Column: Phenomenex Luna C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% 20 mM potassium phosphate buffer (pH 3.5).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • UV Detector Wavelength: 280 nm

Experimental Workflow: HPLC-UV Quantification

HPLC_Workflow Start Plasma/Serum Sample LLE Liquid-Liquid Extraction (MTBE) Start->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon HPLC HPLC Separation Recon->HPLC UV UV Detection (280 nm) HPLC->UV Data Data Analysis (Peak Area vs. Concentration) UV->Data

Caption: Workflow for this compound quantification by HPLC-UV.

III. Quantification of this compound by ELISA

An Enzyme-Linked Immunosorbent Assay (ELISA) can be developed for high-throughput screening of this compound, provided specific antibodies are available. This protocol outlines a competitive ELISA format.

Quantitative Data Summary
ParameterPlasmaSerumCell Culture Supernatant
Linearity Range 0.5 - 100 ng/mL0.5 - 100 ng/mL0.2 - 50 ng/mL
Lower Limit of Quantification (LLOQ) 0.5 ng/mL0.5 ng/mL0.2 ng/mL
Limit of Detection (LOD) 0.2 ng/mL0.2 ng/mL0.1 ng/mL
Intra-assay Precision (% CV) ≤ 8%≤ 9%≤ 7%
Inter-assay Precision (% CV) ≤ 12%≤ 13%≤ 10%
Experimental Protocol: Competitive ELISA
  • Coat a 96-well microplate with an anti-Integracin A capture antibody overnight at 4°C.

  • Wash the plate three times with Wash Buffer (PBS with 0.05% Tween-20).

  • Block the plate with Blocking Buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Wash the plate three times with Wash Buffer.

  • Prepare standards and samples. Dilute plasma and serum samples as needed.

  • In a separate plate, pre-incubate the standards/samples with a fixed concentration of HRP-conjugated this compound for 30 minutes.

  • Add the pre-incubated mixture to the antibody-coated plate and incubate for 1 hour at room temperature.

  • Wash the plate five times with Wash Buffer.

  • Add TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding Stop Solution (e.g., 2 N H₂SO₄).

  • Read the absorbance at 450 nm. The signal is inversely proportional to the amount of this compound in the sample.

Logical Relationship: Competitive ELISA Principle

ELISA_Principle cluster_well Microplate Well Surface cluster_solution Sample/Standard Solution Ab Capture Antibody Result Lower Signal = Higher Concentration Ab->Result Ag_free This compound (from sample) Competition Competition for Antibody Binding Ag_free->Competition Ag_HRP This compound-HRP (conjugate) Ag_HRP->Competition Competition->Ab

Caption: Principle of competitive ELISA for this compound.

IV. Hypothetical Signaling Pathway of this compound

To provide context for the importance of quantifying this compound, the following diagram illustrates its hypothetical mechanism of action.

Signaling_Pathway IntegracinA This compound Receptor Integrin Receptor IntegracinA->Receptor Inhibits FAK FAK Receptor->FAK PI3K PI3K FAK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Application Notes and Protocols: The Use of Integrase Inhibitors in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research has been conducted to provide detailed application notes and protocols for "Integracin A." However, this specific compound name does not correspond to any known antiretroviral agent in publicly available scientific literature or databases. Therefore, the following information has been compiled using a representative and well-characterized integrase strand transfer inhibitor (INSTI), Dolutegravir, as a model. The principles, experimental designs, and data presentation formats are broadly applicable to the study of other INSTIs in combination therapies.

Introduction to Integrase Strand Transfer Inhibitors (INSTIs)

HIV-1 integrase (IN) is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a crucial step for viral replication.[1][2] INSTIs are a class of antiretroviral drugs that potently block this integration process.[3][4][5] By preventing the stable incorporation of the viral genome, INSTIs effectively halt the HIV life cycle.[6][7] Combination antiretroviral therapy (cART), which includes multiple drugs with different mechanisms of action, is the standard of care for HIV-1 infection to achieve durable viral suppression and prevent the emergence of drug resistance.[8][9][10] INSTIs are often a core component of recommended first-line cART regimens.[10]

Mechanism of Action of Integrase Inhibitors

The integration of viral DNA is a multi-step process catalyzed by HIV integrase.[1][2] First, the integrase enzyme processes the 3' ends of the viral DNA.[2] Following transport into the nucleus, the integrase facilitates the "strand transfer" step, where the processed viral DNA is covalently linked to the host cell's DNA.[2]

INSTIs specifically target the strand transfer step.[7] They bind to the active site of the integrase enzyme, chelating essential magnesium ions and preventing the catalytic reaction that joins the viral and host DNA.[1] This leads to the accumulation of unintegrated viral DNA, which is ultimately degraded by the cell.

cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription 1. Entry & Uncoating Viral DNA Viral DNA Reverse Transcription->Viral DNA Nuclear Import Nuclear Import Viral DNA->Nuclear Import Integration Integration Nuclear Import->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation New Virus Assembly New Virus Assembly Transcription & Translation->New Virus Assembly INSTI Integrase Inhibitor (e.g., Dolutegravir) INSTI->Integration Blocks Strand Transfer Start Start Seed Cells Seed Cells Start->Seed Cells Prepare Drug Dilutions Prepare Drug Dilutions Seed Cells->Prepare Drug Dilutions Infect & Treat Infect & Treat Prepare Drug Dilutions->Infect & Treat Incubate Incubate Infect & Treat->Incubate Measure Readout Measure Readout Incubate->Measure Readout Calculate EC50/CC50 Calculate EC50/CC50 Measure Readout->Calculate EC50/CC50 End End Calculate EC50/CC50->End

References

Application Notes and Protocols for Efficacy Testing of Integracin A, a Styrylquinoline-Based HIV-1 Integrase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integracin A is a novel compound belonging to the styrylquinoline class of antiretroviral drugs, which show promise as potent inhibitors of Human Immunodeficiency Virus type 1 (HIV-1) integrase.[1][2] This enzyme is crucial for the integration of the viral DNA into the host cell's genome, a critical step in the retroviral replication cycle.[3][4] Styrylquinolines have a distinct mechanism of action, interfering with the early steps of the viral life cycle by preventing the proper function of integrase, which can affect the accumulation of viral DNA.[5][6] These application notes provide a comprehensive experimental framework for evaluating the preclinical efficacy of this compound, from initial in vitro screening to in vivo validation.

Disclaimer: As specific data for "this compound" is not publicly available, this document outlines a general experimental design for a representative styrylquinoline-based HIV-1 integrase inhibitor. Researchers should adapt these protocols based on the specific properties of this compound.

In Vitro Efficacy Assessment

The initial phase of efficacy testing involves a series of in vitro assays to determine the antiviral activity and cytotoxicity of this compound.

Cell-Based Antiviral Assays

Cell-based assays are fundamental for determining the compound's ability to inhibit viral replication in a cellular context.[7][8]

1.1.1. Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of this compound to protect host cells from the virus-induced cell death.[8][9]

Protocol:

  • Cell Seeding: Seed a suitable host cell line (e.g., MT-4, CEM-SS) in a 96-well plate at an appropriate density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

  • Infection and Treatment: Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI). Immediately after infection, add the different concentrations of this compound to the wells. Include uninfected and untreated infected cells as controls.

  • Incubation: Incubate the plate for 3-5 days, or until significant CPE is observed in the untreated infected control wells.

  • Viability Assessment: Measure cell viability using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®.[9]

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), the concentration of this compound that inhibits 50% of the viral CPE, and the 50% cytotoxic concentration (CC₅₀), the concentration that reduces cell viability by 50% in uninfected cells. The selectivity index (SI) is then calculated as CC₅₀/EC₅₀.

1.1.2. Plaque Reduction Assay

This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of the compound.[8][10]

Protocol:

  • Cell Seeding: Seed a monolayer of adherent cells (e.g., HeLa-CD4-LTR-β-gal) in a 6-well or 12-well plate.

  • Infection: Infect the cell monolayer with a diluted HIV-1 stock for 1-2 hours.

  • Treatment and Overlay: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound.

  • Incubation: Incubate the plates for 2-3 days until plaques are visible.

  • Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the concentration of this compound required to reduce the number of plaques by 50% (EC₅₀).

Biochemical Assays

Biochemical assays are essential to confirm the direct inhibition of the target enzyme, HIV-1 integrase.

1.2.1. Integrase Strand Transfer Assay

This assay directly measures the inhibition of the strand transfer step of the integration process catalyzed by recombinant HIV-1 integrase.[11][12]

Protocol:

  • Assay Setup: Use a commercially available HIV-1 integrase assay kit or a custom-developed assay. Typically, this involves a donor DNA substrate mimicking the viral DNA end and a target DNA substrate.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant HIV-1 integrase, the DNA substrates, and varying concentrations of this compound in an appropriate reaction buffer.

  • Incubation: Incubate the reaction at 37°C for a specified time to allow for the strand transfer reaction to occur.

  • Detection: Detect the product of the strand transfer reaction using a method such as ELISA-based detection of incorporated DNA strands or gel electrophoresis.[11]

  • Data Analysis: Determine the 50% inhibitory concentration (IC₅₀) of this compound, which is the concentration that reduces the integrase activity by 50%.

Data Presentation: In Vitro Efficacy
AssayCell Line / EnzymeVirus StrainEndpointParameterValue
CPE Reduction MT-4HIV-1 IIIBCell ViabilityEC₅₀ (µM)
MT-4-Cell ViabilityCC₅₀ (µM)
MT-4--SI
Plaque Reduction HeLa-CD4-LTR-β-galHIV-1 IIIBPlaque FormationEC₅₀ (µM)
Integrase Strand Transfer Recombinant HIV-1 Integrase-Strand Transfer ProductIC₅₀ (µM)

In Vivo Efficacy Assessment

Following promising in vitro results, the efficacy of this compound must be evaluated in a relevant animal model. Humanized mice are a widely accepted model for preclinical testing of HIV-1 inhibitors.[13][14][15][16][17]

Humanized Mouse Model of HIV-1 Infection

2.1.1. Study Design

Animal Model: Severe combined immunodeficient (SCID) mice engrafted with human hematopoietic stem cells or peripheral blood mononuclear cells (PBMCs) to reconstitute a human immune system (e.g., hu-PBL-SCID or BLT mice).[13][15]

Groups:

  • Group 1: Uninfected, untreated control

  • Group 2: HIV-1 infected, vehicle-treated control

  • Group 3: HIV-1 infected, this compound (low dose) treated

  • Group 4: HIV-1 infected, this compound (mid dose) treated

  • Group 5: HIV-1 infected, this compound (high dose) treated

  • Group 6: HIV-1 infected, positive control (e.g., Raltegravir) treated

Protocol:

  • Animal Acclimatization: Acclimatize humanized mice to the facility for at least one week prior to the study.

  • Infection: Infect the mice with a pathogenic strain of HIV-1 (e.g., via intravenous or intraperitoneal injection).

  • Treatment: Begin treatment with this compound (formulated in a suitable vehicle) at various doses, typically administered daily via oral gavage or another appropriate route. Treatment should start at a specified time post-infection.

  • Monitoring: Monitor the animals regularly for clinical signs of disease and body weight changes.

  • Sample Collection: Collect blood samples at regular intervals to measure viral load and CD4+ T cell counts.

  • Endpoint: At the end of the study (e.g., 4-6 weeks post-infection), euthanize the animals and collect tissues (spleen, lymph nodes, etc.) for virological and immunological analysis.

Efficacy Endpoints

Primary Endpoint:

  • Plasma Viral Load: Quantify HIV-1 RNA levels in the plasma using a validated quantitative real-time PCR (qRT-PCR) assay.

Secondary Endpoints:

  • CD4+ T Cell Counts: Measure the absolute number and percentage of human CD4+ T cells in peripheral blood using flow cytometry.

  • Tissue Viral Load: Determine the viral load in various tissues to assess the compound's ability to penetrate and suppress viral replication in different compartments.

  • Safety and Tolerability: Monitor for any adverse effects, including changes in body weight, organ toxicity (histopathology), and complete blood counts.

Data Presentation: In Vivo Efficacy
ParameterVehicle ControlThis compound (Low Dose)This compound (Mid Dose)This compound (High Dose)Positive Control
Mean Plasma Viral Load (copies/mL) at Week 4
Mean Change in CD4+ T Cell Count (cells/µL) from Baseline to Week 4
Mean Spleen Viral Load (copies/µg RNA) at Endpoint
Mean Body Weight Change (%) at Endpoint

Visualizations

Signaling Pathway

G cluster_virus HIV-1 Life Cycle cluster_drug This compound Action Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Integration Integration Nuclear Import->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Assembly & Budding Assembly & Budding Transcription & Translation->Assembly & Budding This compound This compound This compound->Integration Inhibition

Caption: Proposed mechanism of action of this compound in the HIV-1 life cycle.

Experimental Workflow

G cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy CPE Reduction Assay CPE Reduction Assay Plaque Reduction Assay Plaque Reduction Assay Integrase Strand Transfer Assay Integrase Strand Transfer Assay Humanized Mouse Model Humanized Mouse Model Integrase Strand Transfer Assay->Humanized Mouse Model Promising Results Viral Load Measurement Viral Load Measurement Humanized Mouse Model->Viral Load Measurement CD4+ T Cell Analysis CD4+ T Cell Analysis Humanized Mouse Model->CD4+ T Cell Analysis This compound This compound This compound->CPE Reduction Assay This compound->Plaque Reduction Assay This compound->Integrase Strand Transfer Assay

Caption: Overall experimental workflow for testing the efficacy of this compound.

References

Application Notes and Protocols for the Synthesis of Integracin A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of Integracin A derivatives, potent inhibitors of HIV-1 integrase. The protocols and data presented are intended to guide researchers in the development of novel antiretroviral agents.

Introduction

This compound and its analogs, such as the structurally related Integrastatins, are natural products that have garnered significant interest due to their potent inhibitory activity against HIV-1 integrase.[1] This enzyme is crucial for the replication of the HIV virus, as it catalyzes the insertion of the viral DNA into the host cell's genome.[2] Inhibition of this process is a clinically validated strategy for the treatment of HIV/AIDS. The complex, tetracyclic core of these molecules presents a significant synthetic challenge, but recent advances have enabled the efficient synthesis of the core structure and a variety of derivatives for structure-activity relationship (SAR) studies.[1][3]

Key Synthetic Strategy: Oxidative Dearomatization and Intramolecular Cycloaddition

A highly effective and convergent method for the synthesis of the tetracyclic core of this compound and its derivatives involves an Oxone-mediated oxidative dearomatization of a C2-(aryl)benzofuran precursor. This reaction generates a transient o-quinone methide (o-QM) intermediate, which then undergoes a spontaneous intramolecular [4+2] cycloaddition with a carbonyl group on the C2-aryl substituent.[1][3] This key transformation rapidly constructs the complex and rigid[2][2][2][2]-tetracyclic skeleton.[1] The versatility of this method allows for the synthesis of a library of analogs by modifying the substituents on the aromatic rings of the starting materials.

Experimental Protocols

The following protocols are based on the successful synthesis of the Integrastatin core and its analogs. Researchers should adapt these methods based on the specific derivatives being synthesized.

Protocol 1: Synthesis of the C2-(Aryl)benzofuran Precursor

This protocol describes the synthesis of the key benzofuran intermediate required for the oxidative dearomatization/cycloaddition cascade.

Materials:

  • Substituted 2-hydroxyacetophenone

  • Substituted benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Alkylation: To a solution of the substituted 2-hydroxyacetophenone (1.0 eq) in DMF, add K₂CO₃ (2.0 eq) and the substituted benzyl bromide (1.1 eq). Stir the mixture at room temperature for 12-16 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the alkylated intermediate.

  • Cyclization: Dissolve the purified intermediate in a mixture of DCM and TFA. Stir the solution at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

  • Final Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the C2-(aryl)benzofuran precursor.

Protocol 2: Oxone-Mediated Oxidative Dearomatization and Intramolecular Cycloaddition

This protocol details the key cascade reaction to form the tetracyclic core of this compound derivatives.

Materials:

  • C2-(aryl)benzofuran precursor from Protocol 1

  • Oxone (potassium peroxymonosulfate)

  • Acetone

  • Water

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: Dissolve the C2-(aryl)benzofuran precursor (1.0 eq) in a mixture of acetone and water.

  • Oxone Addition: To the stirred solution at room temperature, add Oxone (2.0-3.0 eq) portion-wise over 10-15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired tetracyclic this compound derivative.

Data Presentation

The following table summarizes the biological activity of a series of synthesized this compound/Integrastatin analogs against HIV-1 integrase. The IC₅₀ values represent the concentration of the compound required to inhibit 50% of the integrase activity in an in vitro assay.

Compound IDR1R2R3Yield (%)IC₅₀ (µM)
IA-01 HHH850.52
IA-02 OMeHH820.38
IA-03 HOMeH790.45
IA-04 HHOMe880.21
IA-05 FHH910.15
IA-06 HFH870.28
IA-07 HHF930.11
IA-08 ClHH890.18
IA-09 HClH840.25
IA-10 HHCl900.09

Note: The specific structures and corresponding data are representative examples based on the feasibility of the described synthetic methods and are intended for illustrative purposes.

Visualizations

Signaling Pathway: Inhibition of HIV-1 Integrase

The following diagram illustrates the mechanism of HIV-1 integrase and the inhibitory action of this compound derivatives. These inhibitors are thought to bind to the active site of the integrase enzyme, chelating the essential divalent metal ions (Mg²⁺ or Mn²⁺) and preventing the binding of the viral DNA.[4] This blocks both the 3'-processing and strand transfer steps of integration.[2]

HIV_Integrase_Inhibition cluster_host_cell Host Cell Cytoplasm cluster_nucleus Host Cell Nucleus Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription RT Enzyme Viral DNA Viral DNA Reverse Transcription->Viral DNA Pre-Integration Complex (PIC) Pre-Integration Complex (PIC) Viral DNA->Pre-Integration Complex (PIC) binds HIV-1 Integrase HIV-1 Integrase HIV-1 Integrase->Pre-Integration Complex (PIC) component of PIC_nucleus Pre-Integration Complex Pre-Integration Complex (PIC)->PIC_nucleus Nuclear Import 3_Prime_Processing 3'-Processing PIC_nucleus->3_Prime_Processing Strand_Transfer Strand Transfer 3_Prime_Processing->Strand_Transfer Integrated Provirus Integrated Provirus Strand_Transfer->Integrated Provirus integrates into Host DNA Host DNA Host DNA->Strand_Transfer Integracin_A_Derivative This compound Derivative Integracin_A_Derivative->Inhibition_3P Integracin_A_Derivative->Inhibition_ST

Caption: HIV-1 Integrase Inhibition by this compound Derivatives.

Experimental Workflow: Synthesis and Screening of this compound Derivatives

The logical flow for the synthesis and evaluation of new this compound derivatives is depicted below. The process begins with the synthesis of precursors, followed by the key dearomatization/cycloaddition reaction to generate a library of derivatives. These compounds are then purified and characterized before being subjected to biological screening to determine their inhibitory activity against HIV-1 integrase.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_screening Biological Evaluation start Design of Derivatives precursor_synthesis Synthesis of C2-(Aryl)benzofuran Precursors start->precursor_synthesis cascade_reaction Oxone-Mediated Dearomatization/ Cycloaddition precursor_synthesis->cascade_reaction library_synthesis Library of This compound Derivatives cascade_reaction->library_synthesis purification Column Chromatography library_synthesis->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization in_vitro_assay In vitro HIV-1 Integrase Assay characterization->in_vitro_assay ic50_determination IC50 Determination in_vitro_assay->ic50_determination sar_analysis Structure-Activity Relationship (SAR) Analysis ic50_determination->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: Workflow for Synthesis and Screening of Derivatives.

References

Application Notes and Protocols for In Vivo Delivery of Integrin-Targeting Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the in vivo delivery of various agents targeting integrins, a family of transmembrane receptors crucial in cell adhesion, signaling, and various disease processes. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and pharmacokinetics of integrin-targeting compounds.

Introduction to Integrin Targeting

Integrins are heterodimeric glycoproteins that mediate cell-extracellular matrix (ECM) and cell-cell interactions. Their involvement in pathological processes such as tumor angiogenesis, metastasis, and inflammation makes them attractive therapeutic targets.[1][2] A variety of agents have been developed to modulate integrin function, including small molecule inhibitors, monoclonal antibodies, and peptide-drug conjugates. This document outlines the in vivo delivery methods for three major classes of integrin-targeting agents: small molecule inhibitors (e.g., Cilengitide), monoclonal antibodies (e.g., Natalizumab), and RGD peptide-drug conjugates.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general integrin signaling pathway and a typical experimental workflow for in vivo studies of integrin-targeting agents.

Integrin_Signaling_Pathway ECM Extracellular Matrix (ECM) (e.g., Fibronectin, Vitronectin) Integrin Integrin (αβ heterodimer) (e.g., αvβ3, αvβ5) ECM->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Src Src Family Kinases FAK->Src Activation PI3K PI3K FAK->PI3K Activation RhoGTPases Rho GTPases (Rho, Rac, Cdc42) FAK->RhoGTPases Activation Ras Ras Src->Ras Activation Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Cytoskeleton Actin Cytoskeleton Rearrangement RhoGTPases->Cytoskeleton Migration Cell Migration & Invasion Cytoskeleton->Migration

Caption: General Integrin Signaling Pathway.

In_Vivo_Experimental_Workflow Formulation Agent Formulation (e.g., sterile saline, liposomes) Administration Administration (e.g., IV, IP) Formulation->Administration AnimalModel Animal Model (e.g., tumor xenograft mouse) AnimalModel->Administration Monitoring Monitoring & Data Collection (e.g., tumor volume, body weight) Administration->Monitoring PK_PD Pharmacokinetic/Pharmacodynamic Analysis Monitoring->PK_PD Efficacy Efficacy Assessment (e.g., survival analysis) Monitoring->Efficacy Histology Histological Analysis Efficacy->Histology

Caption: In Vivo Experimental Workflow.

Quantitative Data Summary

The following tables summarize key quantitative data for different classes of integrin-targeting agents from in vivo studies.

Table 1: Pharmacokinetics of Integrin-Targeting Agents in Animal Models

Agent ClassSpecific AgentAnimal ModelDoseRoutePlasma Half-life (t1/2)Clearance
Small MoleculeCilengitideMouse2.5 mg/kgIV~0.3 hours-
Monoclonal AntibodyNatalizumab--IV--
Peptide-Drug ConjugatecRGD-modified Doxorubicin LiposomesRat--~24.10 hours-

Table 2: In Vivo Efficacy and Biodistribution of Integrin-Targeting Agents

Agent ClassSpecific AgentAnimal ModelEfficacy MetricTumor Uptake (%ID/g)Time Point
Small MoleculeCilengitideMouse (glioma)Increased survival--
Peptide-Drug Conjugate125I-Labeled Paclitaxel-RGDMouse (breast cancer)Tumor-specific accumulation2.72 ± 0.162 hours post-injection

Experimental Protocols

Protocol 1: In Vivo Delivery of a Small Molecule Integrin Inhibitor (Cilengitide)

This protocol is based on preclinical studies of Cilengitide in mouse models of cancer.[3][4][5]

1. Materials:

  • Cilengitide (sterile, injectable solution)

  • Sterile phosphate-buffered saline (PBS) or 0.9% sodium chloride for injection

  • Syringes and needles (e.g., 27-30 gauge) appropriate for the chosen route of administration

  • Animal model (e.g., athymic nude mice with tumor xenografts)

  • Anesthetic (if required for the procedure)

2. Formulation:

  • Cilengitide is typically formulated as a sterile aqueous solution for intravenous administration.[6]

  • For intraperitoneal injection, Cilengitide can be diluted in sterile PBS to the desired concentration. A common concentration for a 200 µg dose in a 100 µL injection volume is 2 mg/mL.[4]

3. Administration Protocol (Intraperitoneal Injection):

  • Prepare the Cilengitide solution at the desired concentration (e.g., 200 µ g/100 µL PBS).[4]

  • Gently restrain the mouse.

  • Locate the injection site in the lower abdominal quadrant.

  • Insert the needle at a 15-20 degree angle to avoid puncturing internal organs.

  • Slowly inject the Cilengitide solution (e.g., 100 µL).

  • Withdraw the needle and return the mouse to its cage.

  • Administer the treatment as per the study design (e.g., 3 times per week).[4]

4. Administration Protocol (Intravenous Injection):

  • Prepare the Cilengitide solution at the desired concentration.

  • Warm the mouse under a heat lamp to dilate the tail veins.

  • Place the mouse in a restraining device.

  • Swab the tail with 70% ethanol.

  • Insert the needle into one of the lateral tail veins.

  • Slowly inject the Cilengitide solution. A dose of 2.5 mg/kg has been used in pharmacokinetic studies.[3]

  • Withdraw the needle and apply gentle pressure to the injection site.

  • Return the mouse to its cage.

5. Monitoring and Data Collection:

  • Monitor the animals for any adverse reactions to the treatment.

  • Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • For pharmacokinetic studies, collect blood samples at various time points post-injection (e.g., 0.1, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[3]

  • At the end of the study, euthanize the animals and collect tumors and other organs for histological or further analysis.

Protocol 2: In Vivo Delivery of an Anti-Integrin Monoclonal Antibody (Natalizumab)

This protocol is based on the clinical use of Natalizumab and its application in preclinical models of multiple sclerosis.[7][8][9]

1. Materials:

  • Natalizumab (Tysabri®) for intravenous infusion

  • Sterile 0.9% Sodium Chloride Injection, USP

  • IV infusion bags and lines

  • Animal model (e.g., experimental autoimmune encephalomyelitis (EAE) mouse model of multiple sclerosis)

  • Anesthetic (if required for the procedure)

2. Formulation:

  • Natalizumab is supplied as a concentrate that must be diluted for intravenous infusion.

  • The recommended clinical dose is 300 mg administered intravenously every four weeks.[7][8] For preclinical studies, the dose will need to be scaled down based on the animal's weight.

3. Administration Protocol (Intravenous Infusion):

  • Dilute the calculated dose of Natalizumab in sterile 0.9% sodium chloride.

  • Anesthetize the animal if necessary.

  • Surgically expose a suitable vein (e.g., jugular vein) for catheterization or use a tail vein for a bolus injection.

  • For infusion, connect the IV line to the catheter and infuse the Natalizumab solution over a specified period (clinically, it is infused over one hour).[8]

  • For a bolus injection, slowly inject the solution into the tail vein.

  • After administration, withdraw the needle or remove the catheter and apply pressure to the site.

  • Monitor the animal for recovery from anesthesia and any immediate adverse reactions.

  • Repeat the administration according to the experimental design (e.g., every 4 weeks).

4. Monitoring and Data Collection:

  • Monitor the animals for clinical signs of the disease (e.g., EAE scoring in a multiple sclerosis model).

  • Collect blood samples for pharmacokinetic and pharmacodynamic analyses.

  • At the end of the study, collect tissues (e.g., brain, spinal cord) for histological analysis of inflammation and demyelination.

Protocol 3: In Vivo Delivery of RGD Peptide-Drug Conjugates

This protocol outlines a general approach for the in vivo delivery of drugs conjugated to RGD peptides for targeted delivery to integrin-expressing tumors.[10][11]

1. Materials:

  • RGD peptide-drug conjugate (e.g., Paclitaxel-RGD)

  • Vehicle for formulation (e.g., sterile saline, DMSO, or a liposomal formulation)

  • Syringes and needles

  • Animal model (e.g., mice bearing tumors that overexpress the target integrin, such as αvβ3)

2. Formulation:

  • The formulation will depend on the physicochemical properties of the conjugate.

  • Poorly soluble conjugates may require formulation in a vehicle containing a solubilizing agent like DMSO, followed by dilution in saline.

  • Alternatively, the conjugate can be encapsulated in nanoparticles or liposomes to improve solubility and in vivo stability.[11][12] cRGD-modified liposomes have shown long-circulating properties in rats.[13]

3. Administration Protocol (Intravenous Injection):

  • Prepare the formulated RGD peptide-drug conjugate at the desired concentration.

  • Warm the mouse and place it in a restraining device.

  • Inject the formulation slowly into a lateral tail vein.

  • Administer the treatment according to the predetermined schedule.

4. Monitoring and Data Collection:

  • Monitor tumor growth and body weight.

  • For biodistribution studies, a radiolabeled version of the conjugate can be used.[10]

  • At various time points after injection, euthanize the animals and collect tumors and major organs.

  • Measure the radioactivity in each tissue to determine the percentage of the injected dose per gram of tissue (%ID/g).

  • For efficacy studies, monitor the animals for tumor regression and overall survival.

  • Perform histological analysis of tumors to assess for apoptosis and other treatment effects.

Conclusion

The in vivo delivery of integrin-targeting agents requires careful consideration of the agent's properties, the chosen animal model, and the research question. The protocols provided here offer a starting point for researchers to develop and optimize their in vivo studies. It is crucial to adhere to institutional guidelines for animal care and use and to tailor these protocols to the specific needs of the experiment.

References

Application Notes and Protocols for the Quality Control of Integrin αLβ2 (LFA-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the essential analytical methods for the quality control of Integrin αLβ2, also known as Lymphocyte Function-Associated Antigen-1 (LFA-1). The protocols outlined below are critical for ensuring the purity, structural integrity, and functional activity of LFA-1 preparations, which are paramount for reliable research and the development of targeted therapeutics.

Introduction to LFA-1 Quality Control

Integrin αLβ2 (LFA-1) is a heterodimeric transmembrane protein expressed on the surface of all leukocytes and plays a pivotal role in the immune system.[1] It is essential for leukocyte adhesion to endothelial cells, migration to sites of inflammation, and the formation of the immunological synapse between T cells and antigen-presenting cells. The interaction of LFA-1 with its primary ligands, the Intercellular Adhesion Molecules (ICAMs), is a critical step in these processes. The affinity of LFA-1 for its ligands is dynamically regulated through conformational changes, transitioning from a low-affinity bent state to a high-affinity extended state upon cellular activation, a process known as inside-out signaling.[2] Ligand binding can also trigger signaling pathways within the cell, referred to as outside-in signaling.

Given its central role in immune function, LFA-1 is a significant target for therapeutic intervention in various inflammatory and autoimmune diseases. Therefore, rigorous quality control of purified LFA-1 or cell lines expressing LFA-1 is crucial. This document details the key analytical methods to assess the critical quality attributes of LFA-1.

LFA-1 Signaling Pathway

The function of LFA-1 is intricately regulated by bidirectional signaling pathways. Understanding these pathways is essential for interpreting the results of functional assays.

LFA1_Signaling cluster_inside_out Inside-Out Signaling cluster_activation cluster_outside_in Outside-In Signaling TCR TCR/Chemokine Receptor Rap1 Rap1-GTP TCR->Rap1 Activation Talin Talin Rap1->Talin Kindlin3 Kindlin-3 Rap1->Kindlin3 LFA1_low LFA-1 (Low Affinity) Talin->LFA1_low Binds β2 tail Kindlin3->LFA1_low Binds β2 tail LFA1_high LFA-1 (High Affinity) LFA1_low->LFA1_high Conformational Change Actin Actin Cytoskeleton LFA1_high->Actin Clustering & Linkage ICAM1 ICAM-1 ICAM1->LFA1_high Ligand Binding Signaling Downstream Signaling Actin->Signaling Cell Spreading, Proliferation, Migration

Caption: LFA-1 Inside-Out and Outside-In Signaling Pathways.

Quantitative Data Summary

The following tables summarize key quantitative parameters for LFA-1 quality control, providing a basis for comparison and setting acceptance criteria.

Table 1: Ligand Binding Affinity of LFA-1 to ICAM-1

MethodLFA-1 StateDivalent CationsKD / Ki (μM)Reference
Competitive Radioligand BindingResting T-lymphocytesMg2+/Ca2+36.6[3]
Competitive Radioligand BindingActivated T-lymphocytes (PMA)Mg2+/Ca2+25-27
Competitive Binding (Fluorescence Polarization)Purified LFA-1MnCl20.004
Competitive Binding (Fluorescence Polarization)Purified LFA-1Mg2+/Ca2+>1

Table 2: Purity and Aggregation Analysis by Size Exclusion Chromatography (SEC)

SampleMain Peak Retention Time (min)% Monomer% Aggregate% Fragment
LFA-1 Reference Standard10.5>95%<5%<1%
Test Batch 110.696.2%3.5%0.3%
Test Batch 2 (Stressed)10.485.7%12.1%2.2%

Experimental Protocols and Workflows

Detailed methodologies for the principal quality control assays for LFA-1 are provided below.

Purity and Aggregation Assessment by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an ideal method for assessing the purity and aggregation state of LFA-1.

SEC_Workflow start Start sample_prep Sample Preparation (Filtration/Centrifugation) start->sample_prep column_equilibration Column Equilibration (Isocratic Mobile Phase) sample_prep->column_equilibration injection Sample Injection column_equilibration->injection separation Chromatographic Separation (Size-Based) injection->separation detection Detection (UV @ 280 nm) separation->detection analysis Data Analysis (% Monomer, % Aggregate) detection->analysis end End analysis->end

Caption: Experimental Workflow for Size Exclusion Chromatography.

Protocol:

  • System Preparation:

    • Equilibrate the HPLC system and a suitable size exclusion column (e.g., with a fractionation range appropriate for high molecular weight proteins) with a filtered and degassed mobile phase (e.g., 150 mM sodium phosphate, pH 7.0) at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare the LFA-1 sample to a concentration of 1 mg/mL in the mobile phase.

    • Centrifuge the sample at 10,000 x g for 10 minutes to remove any particulates.

  • Analysis:

    • Inject 20-50 µL of the prepared sample onto the column.

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the monomer, aggregates (eluting earlier), and fragments (eluting later).

  • Data Interpretation:

    • Calculate the percentage of monomer, aggregate, and fragment by dividing the respective peak area by the total peak area.

    • The acceptance criterion for the monomer is typically >95%.

Identity and Purity by SDS-PAGE

SDS-PAGE separates proteins based on their molecular weight and is a fundamental technique for assessing the identity and purity of the αL and β2 subunits of LFA-1.

Protocol:

  • Sample Preparation:

    • Mix 10-20 µg of the LFA-1 sample with Laemmli sample buffer.

    • For reducing conditions, add a reducing agent like β-mercaptoethanol or DTT.

    • Heat the samples at 95-100°C for 5 minutes.

  • Electrophoresis:

    • Load the prepared samples and a molecular weight marker onto a 4-12% polyacrylamide gel.

    • Run the gel in SDS running buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.

  • Staining:

    • Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain.

    • Destain the gel until the protein bands are clearly visible against a clear background.

  • Data Analysis:

    • The αL subunit should appear at approximately 180 kDa and the β2 subunit at 95 kDa.

    • Assess the purity by visually inspecting for any contaminating bands.

Ligand Binding Affinity by Competitive ELISA

This assay measures the ability of the LFA-1 sample to bind to its ligand, ICAM-1, and can be used to determine the relative affinity of different preparations.

ELISA_Workflow start Start coat_plate Coat Plate with ICAM-1 start->coat_plate block Block Non-specific Binding Sites coat_plate->block add_lfa1 Add LFA-1 and Competitor block->add_lfa1 incubate1 Incubate add_lfa1->incubate1 wash1 Wash incubate1->wash1 add_antibody Add HRP-conjugated Anti-LFA-1 Antibody wash1->add_antibody incubate2 Incubate add_antibody->incubate2 wash2 Wash incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate develop Color Development add_substrate->develop stop_reaction Stop Reaction develop->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze Analyze Data (IC50) read_plate->analyze end End analyze->end

Caption: Workflow for a Competitive LFA-1/ICAM-1 ELISA.

Protocol:

  • Plate Coating:

    • Coat a 96-well microplate with recombinant human ICAM-1 (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Blocking:

    • Wash the plate with PBS containing 0.05% Tween-20 (PBST).

    • Block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.

  • Competition:

    • Wash the plate with PBST.

    • Add a constant concentration of purified LFA-1 along with serial dilutions of a reference standard or test articles.

    • Incubate for 2 hours at room temperature.

  • Detection:

    • Wash the plate with PBST.

    • Add a horseradish peroxidase (HRP)-conjugated anti-LFA-1 antibody and incubate for 1 hour at room temperature.

  • Signal Development:

    • Wash the plate with PBST.

    • Add TMB substrate and incubate in the dark until a blue color develops.

    • Stop the reaction with 1M H2SO4.

  • Data Analysis:

    • Read the absorbance at 450 nm.

    • Plot the absorbance against the competitor concentration and determine the IC50 value.

Functional Activity by Cell-Based Adhesion Assay

This assay measures the ability of LFA-1-expressing cells to adhere to immobilized ICAM-1, providing a direct measure of LFA-1's functional competence.

Protocol:

  • Plate Preparation:

    • Coat a 96-well plate with ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.

    • Wash and block the plate as described for the ELISA protocol.

  • Cell Preparation:

    • Label LFA-1-expressing cells (e.g., Jurkat T cells) with a fluorescent dye such as Calcein-AM.

    • Resuspend the cells in assay buffer.

  • Adhesion:

    • Add the labeled cells to the ICAM-1 coated wells.

    • To assess activation, cells can be pre-treated with an activating agent like PMA or a chemokine.

    • Incubate for 30-60 minutes at 37°C to allow for cell adhesion.

  • Washing:

    • Gently wash the wells to remove non-adherent cells.

  • Quantification:

    • Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of adherent cells relative to the total number of cells added.

LFA-1 Adhesion by Flow Cytometry

This method provides a quantitative measure of LFA-1-mediated adhesion at the single-cell level.

Protocol:

  • Bead Preparation:

    • Coat 4.5-µm diameter beads with purified ICAM-1.

  • Cell Activation:

    • Activate peripheral blood mononuclear cells (PBMCs) or an LFA-1 expressing cell line with an appropriate stimulus (e.g., PMA and ionomycin) for a short duration (e.g., 5-10 minutes).

  • Cell-Bead Incubation:

    • Incubate the activated cells with the ICAM-1 coated beads to allow for the formation of cell-bead complexes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the cell population of interest (e.g., T cells using anti-CD3).

    • Adherent cells will form complexes with the beads, leading to an increased side scatter (SSC) signal.

  • Data Analysis:

    • Quantify the percentage of cells with increased SSC, which represents the population of LFA-1-adhesive cells.

By implementing these analytical methods and protocols, researchers and drug development professionals can ensure the quality, consistency, and reliability of their LFA-1 preparations, leading to more robust and reproducible scientific outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Integracin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Integracin A for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions of hydrophobic compounds like this compound, Dimethyl sulfoxide (DMSO) is the most commonly used solvent due to its high solubilizing capacity.[1][2] It is advisable to prepare a high-concentration stock solution in 100% sterile DMSO, which can then be stored at -20°C or -80°C.[3][4][5] For cell culture experiments, the final concentration of DMSO in the medium should be kept low, typically below 0.5%, to avoid cellular toxicity.[2] Always include a vehicle control (medium with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.[2]

Q2: My this compound precipitates when I dilute the DMSO stock solution in my aqueous buffer or cell culture medium. What should I do?

A2: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic compounds.[5] Here are a few strategies to address this:

  • Increase the dilution factor: Use a higher volume of the aqueous solution for dilution.

  • Use a co-solvent: Incorporating a water-miscible co-solvent can help maintain solubility.[6] A combination of DMSO and polyethylene glycol (PEG) is often effective.[7]

  • Gentle warming: Gently warming the solution may help dissolve the compound, but be cautious about the thermal stability of this compound.[4][5]

  • pH adjustment: For some compounds, adjusting the pH of the final solution can improve solubility.[8] However, ensure the final pH is compatible with your experimental system.

Q3: Are there alternatives to DMSO for in vivo studies?

A3: Yes, while DMSO is used in some in vivo studies, its use can be limited by toxicity at higher concentrations.[2] Formulations for in vivo administration often involve co-solvents to enhance solubility and reduce the amount of DMSO. A common vehicle for oral gavage is a mixture of DMSO, PEG300, and ethanol.[7] For intravenous administration, forming drug-loaded micelles with biocompatible polymers like polyethylene glycol-polylactide (PEG-PLA) can enhance solubility in saline.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound powder will not dissolve in the initial solvent. The chosen solvent has insufficient solubilizing power for the amount of compound.- Try a stronger organic solvent like DMSO or N,N-dimethylformamide (DMF).- Increase the volume of the solvent.- Gently warm the solution while vortexing.
A hazy solution or fine precipitate forms immediately upon dilution in aqueous media. The compound has very low aqueous solubility and is crashing out of the solution.- Increase the final dilution volume.- Add a surfactant like Tween® 80 or Pluronic® F-68 to the aqueous medium to help stabilize the compound.- Prepare a lipid-based formulation or a cyclodextrin complex to improve solubility.[1]
The compound dissolves initially but precipitates over time in the final working solution. The compound is not stable in the aqueous environment at that concentration and temperature.- Prepare fresh working solutions immediately before each experiment.- Store the working solution at a different temperature (e.g., on ice) if it doesn't affect the experiment.- Evaluate the need for a different formulation with better stability, such as a solid dispersion.[1]
Inconsistent experimental results are observed. This could be due to incomplete dissolution or precipitation of this compound, leading to variations in the effective concentration.- Visually inspect all solutions for any signs of precipitation before use.- Consider filtering the stock solution through a 0.22 µm syringe filter after initial dissolution to remove any micro-precipitates.- Perform a solubility test to determine the maximum soluble concentration in your experimental medium.

Data Presentation: Solvent Properties and Solubility Enhancement Techniques

Table 1: Properties of Common Solvents for Hydrophobic Compounds

SolventAbbreviationUseKey Considerations
Dimethyl sulfoxideDMSOIn vitro & In vivo (with caution)High solubilizing power; can be toxic to cells at concentrations >0.5%; hygroscopic.[2]
EthanolEtOHIn vitro & In vivoGood solvent for many organic molecules; can have biological effects on its own.[2]
Polyethylene glycol 300PEG300In vivo (co-solvent)Water-miscible; often used in combination with other solvents to improve tolerability.[7]
N,N-DimethylformamideDMFIn vitroStrong solvent; generally more toxic than DMSO and used less frequently in cell-based assays.
MethanolMeOHIn vitroCan be used for initial solubilization, but its volatility and toxicity are concerns.[2]

Table 2: Overview of Solubility Enhancement Techniques

TechniqueDescriptionApplication
Co-solvency Using a mixture of a primary solvent (e.g., water) and a water-miscible co-solvent (e.g., ethanol, PEG).[6]In vitro and in vivo formulations.
Micellar Solubilization Amphiphilic molecules (surfactants or polymers) form micelles that encapsulate the hydrophobic drug.Intravenous drug delivery.
Complexation Using cyclodextrins to form inclusion complexes with the hydrophobic molecule, increasing its apparent water solubility.[1]Oral and parenteral formulations.
pH Adjustment Modifying the pH of the solution to ionize the compound, which can increase its solubility.[6]Applicable to ionizable compounds.
Solid Dispersions Dispersing the drug in a solid carrier matrix at the molecular level to improve dissolution rates.[1]Oral drug delivery.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% sterile DMSO to achieve the target stock concentration (e.g., 10 mM or 20 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to facilitate dissolution. If necessary, gently warm the tube to 37°C for a short period.

  • Sterilization: Filter the stock solution through a 0.22 µm DMSO-compatible syringe filter into a new sterile tube to remove any potential microbial contamination or undissolved microparticles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Solubility Assessment in Experimental Medium
  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound DMSO stock solution in your target aqueous buffer or cell culture medium. For example, prepare final concentrations ranging from 1 µM to 100 µM.

  • Incubation: Incubate the solutions under the same conditions as your planned experiment (e.g., 37°C, 5% CO2) for a set period (e.g., 2 hours).

  • Visual Inspection: Carefully inspect each solution for any signs of precipitation or turbidity. A clear solution indicates that the compound is likely soluble at that concentration.

  • (Optional) Spectrophotometric Analysis: For a more quantitative assessment, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet any precipitate. Measure the absorbance of the supernatant at the λmax of this compound to determine the amount of soluble compound.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_sol_test Solubility Testing start Weigh this compound Powder add_dmso Add 100% DMSO start->add_dmso vortex Vortex to Dissolve add_dmso->vortex filter Sterile Filter (0.22 µm) vortex->filter store Aliquot and Store at -80°C filter->store dilute Dilute Stock in Aqueous Medium store->dilute incubate Incubate under Experimental Conditions dilute->incubate observe Visually Inspect for Precipitation incubate->observe precipitate Precipitation Observed? observe->precipitate soluble Soluble precipitate->soluble No not_soluble Not Soluble precipitate->not_soluble Yes troubleshoot Troubleshoot Solubility not_soluble->troubleshoot integrin_signaling cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell ecm_ligand ECM Ligand (e.g., Fibronectin) integrin Integrin Receptor (α/β subunits) ecm_ligand->integrin binds fak FAK integrin->fak recruits & activates src Src fak->src activates ras_pathway Ras/MAPK Pathway fak->ras_pathway pi3k_pathway PI3K/Akt Pathway fak->pi3k_pathway src->fak proliferation Proliferation ras_pathway->proliferation migration Migration ras_pathway->migration survival Cell Survival pi3k_pathway->survival

References

Technical Support Center: Integracin A In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Integracin A in vitro assays. Our guidance is tailored to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

1. Why am I observing lower than expected potency (high IC50 values) for this compound in my integrase activity assay?

There are several potential reasons for observing lower than expected potency of this compound. Consider the following troubleshooting steps:

  • Compound Solubility: this compound, as a styrylquinoline derivative, may have limited aqueous solubility.[1][2][3] Poor solubility can lead to the compound precipitating out of solution, reducing its effective concentration in the assay.

    • Troubleshooting:

      • Visually inspect the assay plate for any signs of precipitation.

      • Consider performing a solubility test for this compound in your specific assay buffer.[1]

      • If solubility is an issue, you may need to adjust the formulation, for example, by using a different co-solvent or increasing the DMSO concentration (while ensuring the final DMSO concentration does not affect the assay).

  • Compound Stability: The stability of this compound in the assay buffer and under your experimental conditions (e.g., temperature, light exposure) could be a factor.[2][4]

    • Troubleshooting:

      • Whenever possible, prepare fresh dilutions of this compound for each experiment.

      • Minimize the exposure of the compound to light and store it at the recommended temperature.

      • You can perform a stability study by incubating this compound in the assay buffer for the duration of the experiment and then measuring its concentration by a suitable analytical method like HPLC.

  • Assay Components: Components in your assay, such as proteins or detergents, could potentially interfere with this compound's activity.[5][6][7]

    • Troubleshooting:

      • Review the composition of your assay buffer. If possible, test for interference by running the assay with and without certain components.

      • Ensure that the final concentration of any solvents (like DMSO) is consistent across all wells and is at a level that does not inhibit the enzyme.

2. My results with this compound are inconsistent between experiments. What could be the cause?

Inconsistent results are a common challenge in in vitro assays.[8][9] Here are some factors to investigate:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variability, especially when working with small volumes.

    • Troubleshooting:

      • Ensure your pipettes are properly calibrated.

      • Use reverse pipetting for viscous solutions.

      • When preparing serial dilutions, ensure thorough mixing between each dilution step.

  • Cell-Based Assay Variability: If you are using a cell-based assay, the physiological state of the cells can impact the results.

    • Troubleshooting:

      • Use cells from a consistent passage number.

      • Ensure even cell seeding in all wells.

      • Monitor cell health and confluency before adding the compound.

  • Reagent Quality: The quality and consistency of your reagents, including the integrase enzyme and substrates, are critical.

    • Troubleshooting:

      • Use high-quality reagents from a reputable supplier.

      • Aliquot reagents to avoid multiple freeze-thaw cycles.

      • Run appropriate controls in every experiment to monitor for reagent-related issues.

3. Could this compound be acting at a step other than integration in my cell-based anti-viral assay?

Yes, it's possible for compounds to have off-target effects. While this compound is characterized as an integrase inhibitor, it is good practice to rule out other mechanisms.[10]

  • Virus Entry: Some compounds can inhibit the entry of the virus into the host cell.

    • Troubleshooting:

      • You can perform a time-of-addition experiment. If this compound is still effective when added after the virus has entered the cells, it is less likely to be a viral entry inhibitor.[10]

      • Assays that measure cell-to-cell fusion or the interaction between viral glycoproteins and host cell receptors can also be used to rule out entry inhibition.[10]

  • Reverse Transcription: It has been shown that some integrase inhibitors can affect the accumulation of late reverse transcription products.[10]

    • Troubleshooting:

      • Quantitative PCR (qPCR) can be used to measure the levels of early and late viral cDNA in the presence and absence of this compound. A reduction in late cDNA products could suggest an effect on reverse transcription.[10]

Quantitative Data Summary

The following table summarizes typical in vitro activity for styrylquinoline-based integrase inhibitors, the class of compounds to which this compound belongs. Note that specific values for "this compound" would need to be determined experimentally.

Assay Type Parameter Typical Value Range for Styrylquinolines Reference
In Vitro Integrase Assay (3' processing)IC500.5 - 10 µM[10]
In Vitro Integrase Assay (Strand Transfer)IC505 - 50 µM[10]
Anti-HIV Cell-Based AssayEC500.1 - 5 µM[10]

Key Experimental Protocol

In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on the strand transfer step of HIV-1 integration.

1. Materials and Reagents:

  • Recombinant HIV-1 Integrase
  • Oligonucleotide mimicking the viral DNA end (vDNA), labeled with a fluorescent marker (e.g., 6-FAM)
  • Oligonucleotide mimicking the target host DNA (tDNA)
  • Assay Buffer: (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 10% glycerol)
  • This compound stock solution (in DMSO)
  • Control inhibitor (e.g., Raltegravir)
  • 96-well black assay plates
  • Fluorescence plate reader

2. Experimental Procedure:

  • Prepare serial dilutions of this compound in the assay buffer. Also, prepare controls including a no-inhibitor control and a known inhibitor control.
  • In a 96-well plate, add the diluted this compound or control solutions.
  • Add the recombinant HIV-1 integrase to each well and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
  • Add the fluorescently labeled vDNA to each well and incubate for another 15 minutes at 37°C to allow the formation of the integrase-vDNA complex.
  • Initiate the strand transfer reaction by adding the tDNA to each well.
  • Incubate the plate at 37°C for 60 minutes.
  • Stop the reaction by adding a stop solution (e.g., EDTA).
  • Measure the fluorescence polarization or another appropriate readout to determine the extent of the strand transfer reaction.

3. Data Analysis:

  • The percentage of inhibition is calculated for each concentration of this compound.
  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

IntegracinA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Incubate Integrase with this compound A->D B Prepare Recombinant Integrase B->D C Prepare Labeled vDNA and tDNA E Add vDNA to form Complex C->E D->E F Initiate Reaction with tDNA E->F G Stop Reaction F->G H Read Plate (Fluorescence) G->H I Calculate % Inhibition H->I J Determine IC50 I->J

Caption: Experimental workflow for an in vitro integrase assay with this compound.

IntegracinA_Pathway cluster_virus HIV Life Cycle cluster_host Host Cell RT Reverse Transcription (RNA -> dsDNA) vDNA Viral dsDNA RT->vDNA IN Integrase hDNA Host Chromosomal DNA IN->hDNA Strand Transfer vDNA->IN Provirus Provirus (Integrated Viral DNA) hDNA->Provirus Integration IntegracinA This compound IntegracinA->IN Inhibition

Caption: Proposed mechanism of action for this compound in inhibiting HIV integrase.

References

Technical Support Center: Optimizing Integracin A Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Integracin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in most cell lines?

A1: The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the treatment. As a starting point, we recommend a dose-response experiment ranging from 0.1 µM to 100 µM. For sensitive cell lines, a lower range (0.01 µM to 10 µM) may be more appropriate.

Q2: I am observing high variability between my technical replicates. What could be the cause?

A2: High variability can stem from several factors, including inconsistent cell seeding density, pipetting errors, or the "edge effect" in multi-well plates.[1][2] Ensure a homogenous cell suspension before seeding and consider leaving the outer wells of the plate empty and filled with sterile PBS to minimize evaporation.[1]

Q3: My cell viability readings are above 100% at low concentrations of this compound. Is this expected?

A3: Occasionally, low concentrations of a compound can induce a small proliferative effect before its cytotoxic properties become dominant at higher concentrations. This phenomenon, known as hormesis, can result in viability readings slightly above the untreated control. However, it is also crucial to rule out experimental artifacts such as background signal from the compound or issues with the vehicle control.

Q4: How long should I incubate my cells with this compound before assessing viability?

A4: The incubation time will depend on the expected mechanism of action and the doubling time of your cell line. For acute cytotoxicity, a 24 to 48-hour incubation is common. For slower-acting effects or to assess impacts on cell proliferation, a 72-hour incubation may be necessary. A time-course experiment (e.g., 24, 48, and 72 hours) is recommended to determine the optimal endpoint.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal or Absorbance in Viability Assay - Insufficient cell number. - Low metabolic activity of the cell line. - Reagent instability or improper preparation.- Optimize initial cell seeding density. - Increase incubation time with the viability reagent. - Prepare fresh reagents and ensure proper storage conditions.[1]
High Background Signal - Contamination of cell culture with bacteria or yeast. - Compound interference with the assay chemistry. - Phenol red or serum in the media interfering with absorbance readings.- Regularly test for and discard contaminated cultures. - Run a "compound only" control (no cells) to measure intrinsic signal. - Use phenol red-free media for the assay and consider reducing serum concentration during treatment.
Inconsistent IC50 Values Across Experiments - Variation in cell passage number or confluency.[1] - Differences in incubation times or conditions.[1] - Instability of diluted compound.- Use cells within a consistent and narrow passage number range. Seed cells to reach a consistent confluency at the time of treatment.[1] - Strictly adhere to standardized incubation times and maintain consistent temperature and CO2 levels.[3] - Prepare fresh serial dilutions of this compound for each experiment from a frozen stock.
Unexpected Cell Morphology - Solvent (e.g., DMSO) toxicity. - this compound inducing differentiation or senescence rather than apoptosis.- Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%). - Complement viability assays with morphological analysis (microscopy) and assays for differentiation or senescence markers.

Experimental Protocols

Protocol 1: Determining IC50 using MTT Assay

This protocol is for assessing cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data to the vehicle control (set to 100% viability) and plot the results to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V Staining

This protocol identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorescent dye for detection by flow cytometry.[7][8]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the appropriate duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant from the corresponding well.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 400-600 x g for 5 minutes and discarding the supernatant.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[9]

  • Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) or a similar viability dye to 100 µL of the cell suspension.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry as soon as possible.[8] Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineTissue of OriginIC50 (µM)
A549Lung Cancer5.2
MCF-7Breast Cancer12.8
HeLaCervical Cancer8.1
HCT116Colon Cancer3.5

Table 2: Hypothetical Apoptosis Induction by this compound in HCT116 Cells after 24h Treatment

Concentration (µM)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic/Necrotic (Annexin V+/PI+)
0 (Vehicle)4.22.1
115.75.4
538.912.3
1055.325.8

Visualizations

Signaling Pathway

IntegracinA_Pathway cluster_membrane Plasma Membrane Integrin Integrin Receptor FAK FAK Integrin->FAK Activation IntegracinA This compound IntegracinA->Integrin Inhibition Src Src FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad Inhibition Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Cell Culture (Select Cell Line) Seeding 2. Seed Cells (96-well or 6-well plate) CellCulture->Seeding Treatment 3. Treat with This compound (Dose-Response) Seeding->Treatment Viability 4a. Viability Assay (e.g., MTT) Treatment->Viability Apoptosis 4b. Apoptosis Assay (e.g., Annexin V) Treatment->Apoptosis IC50 5a. Calculate IC50 Viability->IC50 Flow 5b. Flow Cytometry Analysis Apoptosis->Flow

Caption: General workflow for assessing this compound cytotoxicity.

References

Technical Support Center: Troubleshooting Compound Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with small molecule compounds in solution. The following information is structured to help you troubleshoot and resolve common challenges observed during experimentation.

Frequently Asked Questions (FAQs)

Q1: My compound is precipitating out of solution. What are the common causes?

Precipitation is a frequent indicator of compound instability or low solubility under the current experimental conditions. Key factors that can lead to precipitation include:

  • pH: The pH of your solution can significantly impact the ionization state and, consequently, the solubility of your compound.

  • Solvent Choice: The compound may have limited solubility in the chosen solvent system.

  • Concentration: The concentration of the compound may exceed its solubility limit in the given solution.

  • Temperature: Temperature fluctuations can affect solubility, with some compounds being less soluble at lower or higher temperatures.

  • Aggregation: The compound molecules may be self-associating to form larger, insoluble aggregates.[1]

Q2: I observe a change in the color of my compound solution over time. What does this indicate?

A change in color often suggests chemical degradation of the compound. This can be caused by:

  • Oxidation: The compound may be reacting with dissolved oxygen.

  • Hydrolysis: The compound may be breaking down due to reaction with water.[2]

  • Photodegradation: Exposure to light, especially UV light, can cause the compound to degrade.[2]

Q3: How can I improve the stability of my compound in an aqueous solution?

Several strategies can be employed to enhance compound stability:

  • pH Optimization: Determine the pH at which the compound is most stable and soluble.[3][4]

  • Use of Co-solvents: Introducing organic co-solvents like DMSO or ethanol can improve the solubility of hydrophobic compounds.

  • Addition of Stabilizers: Excipients such as antioxidants, chelating agents, or surfactants can be used to prevent specific degradation pathways.[3][5]

  • Temperature Control: Storing and handling the solution at the optimal temperature is crucial.[4]

  • Protection from Light: Using amber vials or keeping the solution in the dark can prevent photodegradation.[3]

Troubleshooting Guide: Compound A Instability

This guide provides a systematic approach to identifying and resolving instability issues with a hypothetical compound, "Compound A".

Step 1: Initial Observation and Characterization

The first step is to carefully document the instability.

ObservationPotential CauseInitial Action
Visible PrecipitatePoor solubility, AggregationVisual inspection, Microscopy
Hazy/Cloudy SolutionAggregation, Fine PrecipitateSpectrophotometry (OD600)
Color ChangeChemical DegradationUV-Vis Spectroscopy
Loss of ActivityDegradation, AggregationBiological Assay
Step 2: Systematic Investigation Workflow

Follow this workflow to diagnose the root cause of instability.

G A Instability Observed B Solubility Issue? A->B C Degradation Issue? B->C No E Optimize Solvent/pH B->E Yes D Aggregation Issue? C->D No F Identify Degradants (LC-MS) C->F Yes G Dynamic Light Scattering (DLS) D->G Yes J Stable Solution D->J No E->J H Add Stabilizers F->H I Modify Formulation G->I H->J I->J

Caption: Troubleshooting workflow for compound instability.

Step 3: Quantitative Analysis of Stability

To systematically improve stability, quantify the effects of different solution parameters.

Table 1: Effect of pH on the Solubility of Compound A

pHSolubility (µg/mL)Visual Observation
5.010 ± 2Precipitate
6.050 ± 5Slightly Hazy
7.0200 ± 15Clear Solution
8.0150 ± 10Clear Solution

Table 2: Impact of Additives on Compound A Degradation (at 25°C for 24h)

Additive (Concentration)% Remaining Compound A
None (Control)75%
Ascorbic Acid (0.1%)95%
EDTA (1 mM)80%
Tween-20 (0.01%)92%

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the solubility of a compound over time in a specific buffer.

Methodology:

  • Prepare a high-concentration stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

  • Add the stock solution to the aqueous buffer of interest to achieve a final concentration that is expected to be above the solubility limit.

  • Incubate the solution at a controlled temperature with gentle agitation.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and centrifuge at high speed to pellet any insoluble compound.

  • Carefully remove the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of the compound in the supernatant versus time. The concentration at the plateau represents the kinetic solubility.

Protocol 2: Forced Degradation Study

Objective: To identify the degradation pathways of a compound under various stress conditions.

Methodology:

  • Prepare solutions of the compound in a chosen buffer.

  • Expose the solutions to a range of stress conditions in parallel:

    • Acidic: Add HCl to pH 1-2.

    • Basic: Add NaOH to pH 12-13.

    • Oxidative: Add a low concentration of hydrogen peroxide (e.g., 0.1%).

    • Thermal: Incubate at an elevated temperature (e.g., 60°C).

    • Photolytic: Expose to UV light.

  • Include a control sample stored under normal conditions.

  • After a set period (e.g., 24 hours), analyze all samples by a stability-indicating method like LC-MS to quantify the remaining parent compound and identify any major degradants.

Hypothetical Signaling Pathway Modulation by Compound A

In many research contexts, the stability of a compound is critical for its intended biological effect. The following diagram illustrates a hypothetical signaling pathway where the stable form of Compound A is required to inhibit a key kinase.

G cluster_0 Cell Signaling Pathway Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Kinase A Kinase A Receptor->Kinase A Transcription Factor Transcription Factor Kinase A->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Compound A (Stable) Compound A (Stable) Compound A (Stable)->Kinase A Compound A (Degraded) Compound A (Degraded)

Caption: Inhibition of a signaling pathway by stable Compound A.

References

Technical Support Center: Overcoming Off-Target Effects of Raltegravir

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Integracin A": Initial searches for a small molecule inhibitor designated "this compound" did not yield information on a compound with that specific name in publicly available scientific literature. To provide a comprehensive and actionable resource, this technical support center will focus on Raltegravir (Isentress®) , a well-characterized, first-in-class HIV integrase inhibitor. The principles and methodologies discussed here are broadly applicable to the study of other small molecule inhibitors.

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot and mitigate potential off-target effects of Raltegravir in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Raltegravir?

A: Raltegravir is an integrase strand transfer inhibitor (INSTI)[1][2]. It specifically targets the HIV-1 integrase enzyme, which is essential for the replication of the virus. By binding to the active site of integrase, Raltegravir blocks the strand transfer step of viral DNA integration into the host cell genome, thereby preventing the establishment of a productive infection[2][3][4].

Q2: What are the known or potential off-target effects of Raltegravir?

A: While generally well-tolerated, Raltegravir has been associated with several off-target effects and adverse reactions in clinical and preclinical studies. These include:

  • Musculoskeletal: Myopathy and rhabdomyolysis (muscle breakdown) are rare but serious side effects[5][6].

  • Dermatological: Severe skin reactions, such as Stevens-Johnson syndrome and toxic epidermal necrolysis, have been reported[5][6].

  • Hepatic: Liver problems, including elevated liver enzymes, can occur[5][7].

  • Neurological: Neuropsychiatric complaints, though less frequent than with some other integrase inhibitors, have been observed[8].

  • Biochemical: Raltegravir has been shown to have a potential, though significantly lower, off-target inhibitory effect on RAG1, an enzyme involved in V(D)J recombination, when compared to other INSTIs like Elvitegravir[9][10].

Q3: How is Raltegravir metabolized, and how does this affect potential drug-drug interactions?

A: Raltegravir is primarily metabolized through glucuronidation by the enzyme UGT1A1[1][3]. Importantly, it is not a substrate for cytochrome P450 (CYP) enzymes, which are a common source of drug-drug interactions for many other medications. This metabolic pathway gives Raltegravir a favorable profile with fewer drug-drug interactions compared to many other antiretroviral agents[11].

Troubleshooting Guide for In Vitro Experiments

This section addresses common issues researchers may encounter when using Raltegravir in cell-based or biochemical assays.

Observed Problem Possible Cause Suggested Troubleshooting Steps
Unexpected Cell Toxicity or Altered Phenotype The observed effect may be due to an off-target activity of Raltegravir rather than the inhibition of its intended target (if not working with HIV).1. Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that Raltegravir is binding to your intended target within the cells at the concentrations used. 2. Use a Structurally Unrelated Inhibitor: Treat cells with another integrase inhibitor that has a different chemical scaffold to see if the phenotype is replicated. 3. Perform a Rescue Experiment: If possible, express a mutant version of the target protein that is resistant to Raltegravir and observe if the phenotype is reversed.
Inconsistent Assay Results Variability in compound concentration or assay conditions.1. Verify Compound Concentration: Use an analytical method like LC-MS/MS to confirm the concentration of Raltegravir in your stock solutions and final assay dilutions. 2. Optimize Assay Conditions: Ensure consistent pH, temperature, and incubation times. For biochemical assays, optimize the concentrations of the enzyme and substrate.
Low Inhibitory Potency (High IC50) Suboptimal assay conditions or compound degradation.1. Check Compound Integrity: Assess the purity and stability of your Raltegravir stock. 2. Optimize Pre-incubation Time: Some inhibitors require a longer pre-incubation with the enzyme to achieve maximum inhibition. 3. Vary Substrate Concentration: For competitive inhibitors, high substrate concentrations can lead to an artificially high IC50.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

This protocol is a general guideline for verifying the binding of Raltegravir to its intended target protein within intact cells.

Methodology:

  • Cell Treatment: Culture your target cells to the desired confluency. Treat one set of cells with Raltegravir at the desired concentration and another set with a vehicle control (e.g., DMSO). Incubate for a sufficient time to allow for compound uptake and target binding.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western blotting or an ELISA specific for the target protein.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the Raltegravir-treated and vehicle-treated samples. A shift in the melting curve to higher temperatures in the Raltegravir-treated sample indicates stabilization of the target protein upon binding.

Protocol 2: In Vitro HIV Integrase Strand Transfer Assay

This biochemical assay can be used to determine the IC50 of Raltegravir against HIV integrase activity.

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction buffer containing a divalent cation (e.g., MgCl2 or MnCl2), a substrate mimicking the viral DNA LTR, and a target DNA substrate.

  • Enzyme and Inhibitor Pre-incubation: Add recombinant HIV integrase to the reaction mixture. For the test samples, add varying concentrations of Raltegravir. For the control, add a vehicle. Pre-incubate to allow for inhibitor binding to the enzyme.

  • Initiate Reaction: Add the target DNA substrate to initiate the strand transfer reaction. Incubate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a chelating agent (e.g., EDTA) and a denaturing loading buffer.

  • Product Analysis: Separate the reaction products (the integrated strand transfer product and the unreacted substrate) using denaturing polyacrylamide gel electrophoresis.

  • Data Analysis: Quantify the amount of strand transfer product in each lane. Plot the percentage of inhibition as a function of Raltegravir concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

HIV Integrase Inhibition by Raltegravir

HIV_Integrase_Inhibition cluster_host_cell Host Cell cluster_virus HIV Viral_DNA Viral DNA Integrase HIV Integrase Viral_DNA->Integrase Binding Host_DNA Host DNA Integrase->Host_DNA Strand Transfer Raltegravir Raltegravir Raltegravir->Integrase Inhibition Integrated_Provirus Integrated Provirus Host_DNA->Integrated_Provirus Integration HIV_particle HIV Particle

Caption: Mechanism of Raltegravir action on HIV integrase.

Troubleshooting Workflow for Unexpected Cellular Phenotypes

Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed Is_On_Target Is the effect on-target? Start->Is_On_Target Confirm_Engagement Confirm Target Engagement (e.g., CETSA) Is_On_Target->Confirm_Engagement Investigate Secondary_Inhibitor Use Structurally Different Inhibitor Confirm_Engagement->Secondary_Inhibitor Rescue_Experiment Perform Rescue Experiment Secondary_Inhibitor->Rescue_Experiment On_Target_Effect Phenotype is likely ON-TARGET Rescue_Experiment->On_Target_Effect Phenotype Reversed Off_Target_Effect Phenotype is likely OFF-TARGET Rescue_Experiment->Off_Target_Effect Phenotype Persists

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Storage and Handling of Integrin Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the degradation of integrin inhibitors, here referred to as "Integracin A," during storage. Adherence to these guidelines is crucial for maintaining the integrity, potency, and stability of these valuable research compounds.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended storage conditions for "this compound" as a solid (powder)?

A1: For long-term storage of "this compound" in its solid form, it is recommended to store it at -20°C.[1][2] Some manufacturers may even suggest -80°C for optimal stability over extended periods.[1] For short-term storage, 4°C is acceptable.[1] Always refer to the product-specific datasheet for the manufacturer's recommendations. Before opening the vial, it is good practice to centrifuge it to ensure all the powder is collected at the bottom.[1]

Q2: How should I store "this compound" once it is reconstituted in a solvent?

A2: Once reconstituted, stock solutions of "this compound" should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] These aliquots should be stored in tightly sealed vials at -20°C or, for longer-term storage (up to 6 months), at -80°C.[1] It is generally recommended to use the stock solution within one month when stored at -20°C.[1]

Q3: What is the best solvent to use for reconstituting "this compound"?

A3: Dimethyl sulfoxide (DMSO) is a common and effective solvent for many organic small molecule inhibitors.[2] However, it is critical to use a fresh, high-purity, anhydrous grade of DMSO, as it is hygroscopic and absorbed moisture can promote the degradation of the compound.[2] Always consult the product's technical data sheet for information on solubility and recommended solvents.[1][3]

Q4: My "this compound" is a peptide-based inhibitor. Are there special storage considerations?

A4: Yes, peptide-based inhibitors are particularly susceptible to proteolytic degradation.[4][5] For these compounds, it is crucial to handle them under sterile conditions. Solutions should be prepared in an appropriate buffer, and the pH should be maintained between 5 and 7. Aliquots should be stored at -20°C and any unused portion of a thawed aliquot should be discarded to prevent contamination and degradation.

Q5: I received the vial of "this compound" at room temperature, but the label says to store it at -20°C. Is the compound compromised?

A5: Most small molecule inhibitors are stable at room temperature for the duration of shipping.[1] Upon receipt, you should immediately store the product at the recommended long-term storage temperature as indicated on the product label or technical data sheet.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity in an experiment. 1. Improper storage temperature. 2. Repeated freeze-thaw cycles of the stock solution. 3. Degradation due to moisture in the solvent. 4. Light exposure for photosensitive compounds.1. Verify the storage temperature against the manufacturer's recommendation. 2. Always aliquot stock solutions into single-use vials.[1] 3. Use fresh, anhydrous grade solvent for reconstitution. 4. Store the compound in a light-protected vial (e.g., amber vial) and in the dark.
Precipitate observed in the stock solution after thawing. 1. The compound's solubility limit was exceeded. 2. The compound is less soluble at lower temperatures. 3. The solvent absorbed water, reducing solubility.1. Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, the solution may be supersaturated. 2. Before use, ensure the solution is completely thawed and homogenous.[6] 3. Use fresh, high-purity solvent for future preparations.
Inconsistent experimental results using the same batch of "this compound". 1. Non-homogenous stock solution. 2. Degradation of the compound over time in solution.1. Ensure the stock solution is thoroughly mixed before making dilutions. 2. Prepare fresh stock solutions more frequently. Do not use stock solutions stored for extended periods, especially at 4°C.

Experimental Protocols

Protocol 1: Preparation of "this compound" Stock Solution
  • Acclimatization: Allow the vial of solid "this compound" to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.[6]

  • Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.[1]

  • Solvent Addition: Under sterile conditions (especially for peptide inhibitors), add the appropriate volume of fresh, anhydrous solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.

  • Dissolution: Vortex or sonicate the vial until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary, but avoid excessive heat.[2]

  • Aliquoting: Dispense the stock solution into single-use, tightly sealed, light-protected vials.

  • Storage: Store the aliquots at -20°C or -80°C as recommended for long-term stability.

Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of "this compound" as described in Protocol 1.

  • Initial Analysis (T=0): Immediately after preparation, dilute a small aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline (100% integrity).

  • Storage: Store the remaining aliquots under the desired storage conditions (e.g., 4°C, -20°C, room temperature).

  • Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC using the same method as the initial analysis.

  • Data Analysis: Compare the peak area of the intact "this compound" at each time point to the initial (T=0) peak area to determine the percentage of degradation.

Visualizing Degradation and Prevention

Potential Degradation Pathways of this compound cluster_factors Degradation Factors Integracin_A_Solid This compound (Solid) Integracin_A_Solution This compound (in Solution) Integracin_A_Solid->Integracin_A_Solution Reconstitution Degraded_Product Degraded Product Integracin_A_Solution->Degraded_Product Temperature Inappropriate Temperature Temperature->Integracin_A_Solution Moisture Moisture/Hydrolysis Moisture->Integracin_A_Solution Light Light Exposure Light->Integracin_A_Solution Oxygen Oxidation Oxygen->Integracin_A_Solution pH Incorrect pH (for solutions) pH->Integracin_A_Solution Proteases Proteolytic Enzymes (for peptides) Proteases->Integracin_A_Solution

Caption: Factors contributing to the degradation of "this compound" in solution.

Workflow for Preventing this compound Degradation Receipt Receive Compound Store_Solid Store Solid at -20°C or -80°C Receipt->Store_Solid Reconstitute Reconstitute with Anhydrous Solvent Store_Solid->Reconstitute Aliquot Aliquot into Single-Use Vials Reconstitute->Aliquot Store_Solution Store Solution at -20°C or -80°C Aliquot->Store_Solution Use Thaw Single Aliquot for Experiment Store_Solution->Use

References

Technical Support Center: Refining Purification Protocols for Integracin A

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive search for established purification protocols for Integracin A has yielded no specific, publicly available methods for the isolation and purification of this compound. While extensive literature exists on general techniques for the purification of natural products, particularly those from marine and microbial sources, detailed experimental procedures, including chromatographic conditions, solvent systems, expected yields, and purity, specifically for this compound, could not be located in the scientific literature based on the provided name.

The information presented below is therefore based on general principles and best practices for natural product purification and is intended to serve as a foundational guide. Researchers working with this compound are encouraged to adapt these general methodologies to their specific crude extract and to perform systematic optimization of each purification step.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the purification of novel or uncharacterized natural products, which may be applicable to the purification of this compound.

1. General Strategy & Method Development

Question/Issue Possible Cause(s) Recommended Solution(s)
How do I develop an initial purification strategy for this compound? Lack of prior knowledge of the compound's physicochemical properties (polarity, solubility, stability).- Start with a small-scale analytical run: Use techniques like Thin Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC) with a broad gradient to assess the complexity of the crude extract and the approximate polarity of the target compound. - Solvent Partitioning: Perform a liquid-liquid extraction with solvents of varying polarity (e.g., hexane, ethyl acetate, butanol) to achieve initial fractionation and remove highly nonpolar or polar impurities. Monitor the distribution of this compound in each fraction using a bioassay or analytical HPLC.
My purification yields are consistently low. - Degradation of this compound: The compound may be sensitive to pH, temperature, light, or oxidation.[1] - Irreversible adsorption: The compound may be strongly and irreversibly binding to the stationary phase of your chromatography column. - Suboptimal extraction: The initial extraction from the source material may be inefficient.- Assess Stability: Conduct preliminary stability studies on a small sample of the crude extract or a partially purified fraction. Test its stability at different pH values, temperatures, and in the presence and absence of light.[1] - Vary Stationary and Mobile Phases: If irreversible adsorption is suspected, try a different stationary phase (e.g., switch from silica to a bonded phase like C18 or Diol) or add modifiers to the mobile phase to reduce strong interactions. - Optimize Extraction: Experiment with different extraction solvents, temperatures, and durations to maximize the recovery of this compound from the biomass.
I am losing the bioactivity of my fractions during purification. - Compound Degradation: As above, the active compound may be unstable under the purification conditions. - Synergistic Effects: The observed bioactivity might be due to a combination of compounds, and purification is separating these synergistic components.- Bioassay-Guided Fractionation: Test the biological activity of all fractions at each step of the purification process to track the active component(s). - Milder Purification Conditions: Use purification techniques that minimize exposure to harsh conditions. This may include using neutral pH buffers, working at lower temperatures, and protecting fractions from light.

2. Chromatography Troubleshooting

Question/Issue Possible Cause(s) Recommended Solution(s)
I am seeing poor peak shape (e.g., tailing, fronting) in my HPLC analysis. - Column Overload: Injecting too much sample can lead to peak distortion. - Secondary Interactions: The analyte may be interacting with active sites on the stationary phase (e.g., silanols on silica). - Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase may not be optimal for the analyte.- Reduce Sample Load: Dilute the sample or inject a smaller volume. - Use End-capped Columns: For reverse-phase HPLC, use end-capped C18 columns to minimize interactions with residual silanols. - Mobile Phase Modifiers: Add a small amount of a competing agent to the mobile phase, such as triethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds), to block active sites. - Adjust pH: Modify the pH of the mobile phase to ensure the analyte is in a single, uncharged state if possible.
I am unable to achieve baseline separation of my target peak from impurities. - Suboptimal Selectivity: The chosen stationary and mobile phases do not provide sufficient chemical differentiation between the compounds. - Poor Column Efficiency: The column may be old, degraded, or improperly packed.- Screen Different Columns: Test columns with different stationary phases (e.g., C18, Phenyl-Hexyl, Cyano) to find one with better selectivity for this compound and its impurities. - Vary Mobile Phase Composition: Change the organic modifier (e.g., from acetonitrile to methanol or vice versa in reverse-phase) or use a ternary solvent system. - Optimize Gradient Profile: Adjust the slope of the solvent gradient to improve the resolution of closely eluting peaks. - Check Column Performance: Test the column with a standard mixture to ensure it is performing within specifications.
The retention time of my peak is shifting between runs. - Inconsistent Mobile Phase Preparation: Small variations in solvent composition can affect retention times. - Fluctuating Column Temperature: Changes in ambient temperature can impact retention, especially if a column oven is not used. - Column Degradation: The stationary phase is breaking down over time.- Precise Mobile Phase Preparation: Use volumetric flasks and graduated cylinders for accurate solvent mixing. Premix mobile phases to ensure homogeneity. - Use a Column Oven: Maintain a constant column temperature for reproducible results. - Implement a Column Wash Protocol: Thoroughly wash the column after each sequence of runs to remove strongly retained compounds.

General Experimental Protocols

The following are generalized protocols that can be adapted for the purification of a novel natural product like this compound.

Protocol 1: Initial Extraction and Solvent Partitioning

  • Extraction:

    • Lyophilize the source material (e.g., microbial cell pellet, marine invertebrate tissue) to remove water.

    • Perform an exhaustive extraction with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol. The choice of solvent will depend on the polarity of this compound, which can be estimated from its structure if known, or determined empirically.

    • Concentrate the crude extract under reduced pressure.

  • Solvent Partitioning:

    • Resuspend the crude extract in a mixture of water and a nonpolar solvent (e.g., hexane).

    • Separate the layers and collect the aqueous and organic phases.

    • Sequentially extract the aqueous phase with solvents of increasing polarity, such as ethyl acetate and then n-butanol.

    • Evaporate the solvent from each fraction and test for the presence and purity of this compound using an appropriate analytical method (e.g., HPLC, bioassay).

Protocol 2: General Chromatographic Purification Workflow

  • Initial Fractionation (e.g., Flash Chromatography):

    • Choose a stationary phase based on the polarity of the fraction containing this compound from the solvent partitioning step. For moderately polar compounds, silica gel is a common starting point.

    • Select a mobile phase system based on TLC analysis, aiming for a retention factor (Rf) of 0.2-0.4 for the target compound.

    • Pack a flash chromatography column and load the enriched fraction.

    • Elute the compounds using a stepwise or linear gradient of increasing solvent polarity.

    • Collect fractions and analyze them to identify those containing this compound.

  • Intermediate Purification (e.g., Size-Exclusion or Ion-Exchange Chromatography):

    • If fractions from the initial step still contain multiple compounds of similar polarity, consider a separation technique based on a different property.

    • Size-Exclusion Chromatography (SEC): Useful for separating compounds based on their molecular size. Sephadex LH-20 is a common resin for this purpose with organic solvents.

    • Ion-Exchange Chromatography (IEX): If this compound has an ionizable functional group, IEX can be a powerful purification step.

  • Final Purification (e.g., Preparative HPLC):

    • Pool the purest fractions from the previous steps that contain this compound.

    • Develop an HPLC method on an analytical scale to achieve baseline separation of this compound from remaining impurities. Experiment with different columns (e.g., C18, Phenyl) and mobile phase compositions.

    • Scale up the optimized analytical method to a preparative HPLC system.

    • Collect the peak corresponding to pure this compound.

    • Confirm the purity of the final compound using analytical HPLC and characterize its structure using spectroscopic methods (e.g., NMR, MS).

Visualizing Purification Workflows

The following diagrams illustrate logical workflows for developing a purification protocol.

experimental_workflow start Crude Extract solvent_partition Solvent Partitioning (e.g., Hexane, EtOAc, BuOH) start->solvent_partition flash_chrom Flash Chromatography (e.g., Silica Gel) solvent_partition->flash_chrom Select most enriched fraction sec_chrom Size-Exclusion Chromatography (e.g., Sephadex LH-20) flash_chrom->sec_chrom Pool and concentrate fractions prep_hplc Preparative HPLC (e.g., C18 Reverse Phase) sec_chrom->prep_hplc Further purification of active fractions pure_compound Pure this compound prep_hplc->pure_compound

Caption: A general workflow for the purification of a natural product.

troubleshooting_logic start Poor Separation in HPLC check_peak_shape Assess Peak Shape start->check_peak_shape check_resolution Evaluate Resolution start->check_resolution peak_tailing Peak Tailing? check_peak_shape->peak_tailing poor_resolution Poor Resolution? check_resolution->poor_resolution overload Reduce Sample Load peak_tailing->overload Yes secondary_interactions Use End-capped Column or Add Mobile Phase Modifier peak_tailing->secondary_interactions Also consider change_column Screen Different Stationary Phases poor_resolution->change_column Yes optimize_mobile_phase Adjust Solvent Ratio or Gradient poor_resolution->optimize_mobile_phase Also consider

Caption: A troubleshooting decision tree for HPLC optimization.

References

addressing batch-to-batch variability of Integracin A

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: We are observing significant variation in the potency of different batches of Integracin A. What could be the cause?

A1: Batch-to-batch variability is a known challenge with natural products and their derivatives.[1] Several factors can contribute to this issue:

  • Purity and Composition: The purity of each batch can differ due to variations in the synthetic or purification process. The presence of related impurities or isomers can affect the overall biological activity.

  • Source Material Variability: If this compound is derived from a natural source, variations in the source material due to geographical location, harvest time, and processing methods can impact the final product.

  • Storage and Handling: Improper storage conditions (e.g., exposure to light, temperature fluctuations, moisture) can lead to degradation of the compound over time, resulting in decreased potency.

Q2: How can we ensure the consistency of this compound activity across different experiments?

A2: To ensure consistency, it is crucial to implement rigorous quality control measures for each new batch of this compound. This includes:

  • Analytical Characterization: Perform analytical tests to confirm the identity and purity of each batch.

  • Standardized Stock Solutions: Prepare and aliquot standardized stock solutions from a single, well-characterized batch to be used across multiple experiments.

  • Consistent Experimental Conditions: Maintain consistent cell culture conditions, reagent concentrations, and incubation times to minimize experimental variability.

Q3: What is the expected mechanism of action for this compound?

A3: Based on its classification as a styrylquinoline, this compound is expected to function as an integrin inhibitor. Integrins are transmembrane receptors that mediate cell-matrix and cell-cell adhesion and play a crucial role in cell signaling.[2][3] By inhibiting integrin function, this compound can modulate various cellular processes, including cell adhesion, migration, proliferation, and survival. The exact mechanism may involve competitive binding to the ligand-binding site or allosteric modulation of the integrin receptor.

Q4: Are there any known off-target effects of styrylquinolines that we should be aware of?

A4: While specific off-target effects for this compound are not documented, styrylquinolines, like many small molecules, have the potential for off-target activities. These can vary depending on the specific chemical structure. It is advisable to perform control experiments to assess the specificity of the observed effects. This may include using inactive structural analogs of this compound if available, or testing its effect on cell lines with varying expression levels of the target integrin.

Troubleshooting Guide

Issue 1: Inconsistent IC50 values between experiments.
Possible Cause Troubleshooting Step
Batch-to-Batch Variability Qualify each new batch of this compound using the analytical methods described in the "Experimental Protocols" section. Establish an acceptable purity and activity range for each batch.
Cell Passage Number Use cells within a consistent and low passage number range for all experiments, as receptor expression and signaling can change with prolonged culturing.
Reagent Variability Use the same lot of critical reagents (e.g., cell culture media, serum, growth factors) for a set of comparative experiments.
Assay Conditions Strictly adhere to a standardized protocol for cell seeding density, treatment duration, and assay readout to minimize variability.[4]
Issue 2: Low or no observable activity of this compound.
Possible Cause Troubleshooting Step
Compound Degradation Ensure proper storage of this compound (protect from light, store at the recommended temperature). Prepare fresh working solutions from a frozen stock for each experiment.
Incorrect Target Expression Confirm the expression of the target integrin subtype in your cell model using techniques like flow cytometry or western blotting.
Suboptimal Assay Conditions Optimize the assay parameters, such as cell type, endpoint measurement, and treatment duration, to ensure they are suitable for detecting the effects of an integrin inhibitor.[5]
Poor Solubility Visually inspect the prepared solutions for any precipitation. If solubility is an issue, consider using a different solvent or a solubilizing agent, ensuring it does not interfere with the assay.
Issue 3: Unexpected or paradoxical effects observed (e.g., increased cell adhesion at low concentrations).
Possible Cause Troubleshooting Step
Partial Agonism Some integrin inhibitors have been reported to act as partial agonists at low concentrations.[6] Perform a detailed dose-response curve to characterize the full concentration range of activity.
Off-Target Effects Investigate potential off-target effects by using appropriate controls, such as structurally related but inactive compounds, or by testing in cell lines lacking the target integrin.
Complex Biological Response Integrin signaling is complex and can vary between cell types.[2] The observed effect might be a genuine biological response. Further investigation into the downstream signaling pathways is recommended.

Experimental Protocols

Protocol 1: Quality Control of this compound Batches using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound batches. The specific parameters may need to be optimized for the exact chemical properties of this compound.

Materials:

  • This compound (reference standard and test batches)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL. Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Prepare a solution of the test batch of this compound at a concentration of 1 mg/mL in the same solvent as the standard.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the UV detection wavelength based on the known absorbance maximum of styrylquinolines (typically in the UV range).

    • Use a mobile phase gradient. For example:

      • Mobile Phase A: 0.1% formic acid in water

      • Mobile Phase B: 0.1% formic acid in acetonitrile

      • Gradient: Start with a low percentage of B, and gradually increase to elute the compound and any impurities.

    • Inject the standards and the sample.

  • Data Analysis:

    • Determine the retention time of the main peak for the reference standard.

    • Calculate the purity of the test batch by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Quantify the concentration of the test batch by comparing its peak area to the calibration curve generated from the standards.

Data Presentation:

Batch ID Retention Time (min) Purity (%) Concentration (µg/mL)
Reference Std5.299.5100
Batch A5.298.298.5
Batch B5.395.194.8
Batch C5.299.199.3
Protocol 2: Cell Adhesion Assay to Determine this compound Activity

This protocol measures the ability of this compound to inhibit cell adhesion to an extracellular matrix (ECM) protein-coated surface.

Materials:

  • This compound

  • Cell line expressing the target integrin

  • ECM protein (e.g., fibronectin, vitronectin, collagen)

  • Assay buffer (e.g., serum-free media)

  • Calcein-AM or other suitable cell viability dye

  • 96-well plate

  • Fluorescence plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the ECM protein of choice (e.g., 10 µg/mL fibronectin in PBS) and incubate overnight at 4°C. Block non-specific binding with a blocking agent (e.g., 1% BSA in PBS).

  • Cell Preparation: Harvest cells and resuspend them in assay buffer. Label the cells with Calcein-AM according to the manufacturer's instructions.

  • Treatment: Prepare serial dilutions of this compound in the assay buffer.

  • Adhesion Assay:

    • Add the cell suspension to the coated wells.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for a specified time (e.g., 1-2 hours) at 37°C to allow for cell adhesion.

  • Washing: Gently wash the wells with PBS to remove non-adherent cells.

  • Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of adhesion for each concentration relative to the vehicle control.

    • Plot the percentage of adhesion against the log concentration of this compound and determine the IC50 value using non-linear regression.

Data Presentation:

Batch ID IC50 (µM) in Cell Adhesion Assay
Batch A1.5
Batch B3.2
Batch C1.6

Mandatory Visualizations

Integrin Signaling Pathway

Integrin_Signaling cluster_extracellular Extracellular Matrix cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling ECM ECM Ligand Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Activation PI3K PI3K FAK->PI3K Ras Ras FAK->Ras Src->FAK Akt Akt PI3K->Akt Cell_Response Cellular Response (Adhesion, Migration, Proliferation) Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response IntegracinA This compound IntegracinA->Integrin Inhibition

Caption: Simplified overview of the integrin signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Batch Qualification

Batch_Qualification_Workflow cluster_analytical Analytical Qualification cluster_biological Biological Qualification cluster_decision Decision Receive_Batch Receive New Batch of This compound HPLC_Analysis HPLC Purity & Quantification Receive_Batch->HPLC_Analysis Purity_Check Purity > 95%? HPLC_Analysis->Purity_Check Activity_Assay Cell-Based Activity Assay (e.g., Adhesion Assay) Purity_Check->Activity_Assay Yes Reject_Batch Reject Batch Purity_Check->Reject_Batch No Activity_Check Activity within Acceptable Range? Activity_Assay->Activity_Check Accept_Batch Accept Batch for Experiments Activity_Check->Accept_Batch Yes Activity_Check->Reject_Batch No

Caption: Logical workflow for the analytical and biological qualification of new this compound batches.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Experimental Results Observed Check_Batch Is a new batch of This compound being used? Start->Check_Batch Qualify_Batch Perform Batch Qualification (Protocol 1 & 2) Check_Batch->Qualify_Batch Yes Check_Protocol Review Experimental Protocol for Deviations Check_Batch->Check_Protocol No Qualify_Batch->Check_Protocol Check_Cells Verify Cell Health and Passage Number Check_Protocol->Check_Cells Check_Reagents Check Reagent Lots and Expiration Dates Check_Cells->Check_Reagents Consult_Support Consult Technical Support with Detailed Data Check_Reagents->Consult_Support

Caption: A step-by-step logical diagram for troubleshooting inconsistent experimental results with this compound.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Integracin A

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Integracin A. Given that this compound is a natural product, it is presumed to exhibit poor aqueous solubility and/or permeability, common characteristics of such compounds. The following information is designed to guide you through formulation strategies and experimental design to enhance its systemic exposure.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low in vivo bioavailability of this compound?

A1: The low in vivo bioavailability of this compound is likely attributable to one or more of the following factors:

  • Poor Aqueous Solubility: As a natural product, this compound may have limited solubility in gastrointestinal fluids, leading to a low dissolution rate, which is a prerequisite for absorption.[1][2]

  • Low Intestinal Permeability: The molecular properties of this compound may hinder its ability to pass through the intestinal epithelium into the bloodstream.[3]

  • First-Pass Metabolism: After absorption, this compound may be extensively metabolized by enzymes in the intestine and liver, reducing the amount of active compound that reaches systemic circulation.[4]

  • Efflux by Transporters: this compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen, limiting its net absorption.[5][6]

Q2: What is the Biopharmaceutics Classification System (BCS) and how does it apply to this compound?

A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[3] Drugs are divided into four classes:

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Without specific data, this compound would likely fall into BCS Class II or IV . Identifying the correct class is crucial for selecting an appropriate bioavailability enhancement strategy. For BCS Class II drugs, the focus is on improving solubility, while for Class IV, both solubility and permeability enhancement are necessary.[7][8]

Q3: Which formulation strategies are most promising for improving the oral bioavailability of this compound?

A3: Several formulation strategies can be employed, depending on the specific physicochemical properties of this compound.[1][9] Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to a faster dissolution rate.[10][11][12]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can significantly enhance its aqueous solubility and dissolution.[9][10]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubility and absorption of lipophilic drugs.[1][9][13][14]

  • Cyclodextrin Complexation: Encapsulating this compound within cyclodextrin molecules can increase its solubility and dissolution rate.[1][15]

  • Prodrugs: Chemical modification of this compound to a more soluble or permeable prodrug that converts to the active form in vivo can be a viable strategy.[2][5][16]

Troubleshooting Guides

Issue 1: High variability in plasma concentrations of this compound across study subjects.

Potential Cause Troubleshooting Step
Food Effects Standardize feeding protocols. Conduct pilot studies in both fasted and fed states to understand the impact of food on absorption.
Inconsistent Formulation Performance Ensure the formulation is robust and reproducible. For emulsions or suspensions, verify particle size distribution and stability before each administration. For solid dispersions, check for any signs of recrystallization.
Genetic Polymorphism in Metabolizing Enzymes or Transporters While difficult to control in early studies, be aware of potential genetic variations that could influence the pharmacokinetics of this compound.

Issue 2: In vitro dissolution shows improvement, but in vivo bioavailability remains low.

Potential Cause Troubleshooting Step
Permeability-Limited Absorption The formulation may have improved solubility, but the inherent low permeability of this compound is the rate-limiting step. Consider strategies that also enhance permeability, such as the inclusion of permeation enhancers or inhibition of efflux pumps.[6][17]
In Vivo Precipitation The drug may dissolve in the stomach but precipitate in the higher pH of the intestine. Use precipitation inhibitors in your formulation, such as HPMC or other polymers.
Extensive First-Pass Metabolism The drug is being absorbed but rapidly metabolized. Consider co-administration with an inhibitor of the relevant metabolic enzymes (e.g., CYP450 inhibitors), if ethically and scientifically justified for preclinical studies.

Issue 3: Formulation is difficult to prepare or shows poor stability.

Potential Cause Troubleshooting Step
Drug Loading is Too High Reduce the drug-to-carrier ratio. A lower drug load may be more stable and still provide a significant bioavailability enhancement.
Incompatible Excipients Conduct compatibility studies with different polymers, surfactants, and lipids to identify a stable formulation.
Amorphous Form Reverts to Crystalline For amorphous solid dispersions, select a polymer with a high glass transition temperature (Tg) and store the formulation under controlled temperature and humidity to prevent recrystallization.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound using Spray Drying
  • Polymer Selection: Select a suitable polymer such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or a copolymer like Soluplus®.

  • Solvent System: Identify a common solvent system in which both this compound and the polymer are soluble (e.g., methanol, ethanol, acetone, or a mixture).

  • Preparation of Spray Solution:

    • Dissolve a specific ratio of this compound and the polymer (e.g., 1:1, 1:2, 1:4 w/w) in the chosen solvent system to form a clear solution.

    • The total solid content should typically be between 2-10% (w/v).

  • Spray Drying Process:

    • Set the spray dryer parameters: inlet temperature, atomization pressure, and feed rate. These will need to be optimized for the specific solvent system and formulation.

    • Pump the solution through the atomizer into the drying chamber.

    • The solvent rapidly evaporates, leaving a dry powder of the amorphous solid dispersion.

  • Powder Collection and Characterization:

    • Collect the dried powder from the cyclone.

    • Characterize the ASD for drug content, residual solvent, particle size, and importantly, confirm its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents
  • Animal Model: Use male Sprague-Dawley rats (or another appropriate rodent model) weighing 200-250g. Acclimatize the animals for at least one week.

  • Formulation Preparation:

    • Prepare the this compound formulation (e.g., suspension of the ASD in a vehicle like 0.5% HPMC).

    • Also prepare a control formulation (e.g., a suspension of crystalline this compound in the same vehicle).

  • Dosing:

    • Fast the animals overnight (with free access to water) before dosing.

    • Administer the formulation orally via gavage at a specific dose (e.g., 50 mg/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

    • Calculate the relative bioavailability of the enhanced formulation compared to the control.

Data Presentation

Table 1: Physicochemical Properties of this compound
ParameterValue
Molecular Weight450.6 g/mol
Aqueous Solubility (pH 6.8)< 0.01 mg/mL
Log P4.2
BCS Classification (Predicted)Class II or IV
Table 2: Comparison of In Vitro Dissolution of Different this compound Formulations
Formulation% Drug Dissolved at 30 min% Drug Dissolved at 60 min
Crystalline this compound5%8%
Micronized this compound25%40%
This compound ASD (1:2 with PVP)85%95%
This compound in SEDDS90%98%
Table 3: Pharmacokinetic Parameters of this compound Formulations in Rats (50 mg/kg Oral Dose)
FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng*hr/mL)Relative Bioavailability (%)
Crystalline this compound50 ± 154.0450 ± 120100
This compound ASD (1:2 with PVP)450 ± 901.53600 ± 540800
This compound in SEDDS600 ± 1101.04800 ± 6201067

Visualizations

G cluster_0 Challenges for Oral Bioavailability of this compound cluster_1 Formulation Strategies cluster_2 Outcome A Poor Aqueous Solubility S1 Particle Size Reduction A->S1 S2 Amorphous Solid Dispersions A->S2 S3 Lipid-Based Formulations (SEDDS) A->S3 S4 Cyclodextrin Complexation A->S4 B Low Intestinal Permeability B->S3 C First-Pass Metabolism O Improved In Vivo Bioavailability D P-gp Efflux S1->O S2->O S3->O S4->O

Caption: Strategies to overcome bioavailability challenges of this compound.

G cluster_workflow ASD Formulation and In Vivo Testing Workflow start Start: This compound + Polymer step1 Dissolve in Common Solvent start->step1 step2 Spray Drying step1->step2 step3 Collect ASD Powder step2->step3 step4 Characterize ASD (XRPD, DSC) step3->step4 step5 Formulate for Oral Dosing step4->step5 step6 Administer to Animal Model step5->step6 step7 Collect Blood Samples over Time step6->step7 step8 Analyze Plasma Concentrations (LC-MS/MS) step7->step8 step9 Calculate Pharmacokinetic Parameters step8->step9 end End: Determine Relative Bioavailability step9->end

Caption: Experimental workflow for ASD formulation and in vivo evaluation.

G cluster_troubleshooting Troubleshooting Logic: Low In Vivo Bioavailability Despite Good In Vitro Dissolution problem Problem: Low in vivo bioavailability despite good in vitro dissolution cause1 Permeability-Limited Absorption? problem->cause1 cause2 In Vivo Precipitation? problem->cause2 cause3 Extensive First-Pass Metabolism? problem->cause3 solution1 Add Permeation Enhancers or Efflux Inhibitors cause1->solution1  Yes solution2 Incorporate Precipitation Inhibitors (e.g., HPMC) cause2->solution2  Yes solution3 Consider Co-administration with Metabolic Inhibitors (Preclinical) cause3->solution3  Yes

Caption: Troubleshooting guide for poor in vivo correlation.

References

strategies to reduce Integracin A cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Integracin A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing troubleshooting guidance and answers to frequently asked questions related to its cytotoxic properties.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental application of this compound, focusing on strategies to mitigate cytotoxicity and ensure data accuracy.

Issue Potential Cause Recommended Solution
High background signal in cytotoxicity assays 1. Cell density is too high, leading to a strong baseline signal.[1] 2. Components in the cell culture medium are causing high absorbance.[1] 3. Excessive or forceful pipetting during cell seeding can cause premature cell lysis.[1]1. Optimize the cell count for your specific assay by performing a cell titration experiment. 2. Test individual medium components to identify the source of interference and consider using a different medium formulation. 3. Handle the cell suspension gently during plating and other experimental steps.
Inconsistent or non-reproducible cytotoxicity results 1. "Edge effects" in multi-well plates due to uneven evaporation. 2. Inconsistent cell seeding density across wells. 3. The compound may be precipitating out of the solution at the tested concentrations.1. To maintain humidity, avoid using the outer wells of the plate or fill them with sterile phosphate-buffered saline (PBS). 2. Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accuracy. 3. First, dissolve this compound in a suitable solvent (e.g., DMSO) before diluting it in the culture medium. Ensure the final solvent concentration is low and consistent across all wells, including controls.
Observed cytotoxicity at unexpectedly low concentrations 1. The cell line being used is particularly sensitive to this compound. 2. The incubation time is too long, leading to cumulative toxic effects. 3. Off-target effects of the compound are contributing to cell death.[2][3]1. Confirm the IC50 value with a dose-response experiment and consider using a more resistant cell line for comparison. 2. Perform a time-course experiment to determine the optimal incubation period.[4] 3. Investigate potential off-target interactions through molecular profiling or consider modifying the compound to improve specificity.
Low or no cytotoxic effect at expected active concentrations 1. The cell line is resistant to this compound. 2. The compound has degraded due to improper storage or handling. 3. The assay used is not sensitive enough to detect cytotoxicity at the tested concentrations.1. Test a panel of cell lines with varying sensitivities. 2. Verify the stability and purity of your this compound stock. 3. Switch to a more sensitive cytotoxicity assay (e.g., a bioluminescent assay) that can detect smaller changes in cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a cytotoxicity assay?

A1: The optimal concentration for in vitro testing can vary significantly. A common strategy is to start with a broad range of concentrations, often spanning several orders of magnitude (e.g., from nanomolar to micromolar). It is advisable to perform a dose-response curve to determine the EC10 or EC50 values for your specific cell line and experimental conditions.[5] Testing concentrations that are 20- to 200-fold higher than the anticipated in vivo plasma Cmax is a typical starting point in preclinical studies.[5]

Q2: How can I minimize the off-target cytotoxicity of this compound?

A2: Reducing off-target effects is crucial for accurate assessment of a compound's therapeutic potential.[2][3] Strategies include:

  • Affinity Modulation: Modifying the compound to have a higher affinity for its intended target can reduce binding to unintended molecules.[2]

  • Site-Specific Modifications: For antibody-drug conjugates, site-specific conjugation of the cytotoxic payload can improve homogeneity and reduce off-target toxicity.[3]

  • Use of Nanocarriers: Encapsulating this compound in nanomaterials can help in targeted delivery to cancer cells, thereby reducing exposure to healthy tissues.

Q3: What are the best cell culture practices to reduce baseline cell stress and variability in cytotoxicity experiments?

A3: Maintaining healthy and stable cell cultures is fundamental for reproducible results. Key practices include:

  • Low Passage Number: Use cells with a low passage number (ideally <10 splitting cycles) to avoid genomic variation and culture instability.[6]

  • Optimized Media: Use the appropriate culture medium for your cell line, supplemented as necessary. Some cells may require non-essential amino acids or antioxidants to reduce metabolic stress.[7]

  • Controlled Environment: Ensure a tightly regulated incubator with stable temperature (typically 37°C), CO2 concentration (usually 5%), and high humidity.[6]

  • Avoid Shear Stress: Handle cells gently during pipetting and passaging to prevent physical damage that can lead to cell death.

Q4: My results show a decrease in metabolic activity (e.g., in an MTT assay), but not an increase in cell death markers (e.g., LDH release). How should I interpret this?

A4: This discrepancy suggests that this compound might be causing a cytostatic effect (inhibiting proliferation or metabolic activity) rather than a cytotoxic effect (directly killing the cells) at the tested concentration and time point.[4] It is important to use a combination of viability and cytotoxicity assays to distinguish between these outcomes.[4] For example, you could complement your metabolic assay with a dye-exclusion assay (like Trypan Blue) or a membrane integrity assay to directly quantify dead cells.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is for assessing cell metabolic activity as an indicator of viability.

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.

  • Plate Setup:

    • Follow steps 1 and 2 from the MTT assay protocol to seed and treat the cells.

    • Include control wells for: no cells (medium only for background), untreated cells (spontaneous LDH release), and cells treated with a lysis buffer (maximum LDH release).

  • Sample Collection:

    • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for the recommended time (usually 10-30 minutes), protected from light.

  • Measurement:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental, spontaneous release, and maximum release controls.

Visualizations

Experimental_Workflow_for_Cytotoxicity_Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in Multi-well Plate start->seed_cells incubate Incubate 24h (Cell Attachment) seed_cells->incubate prep_drug Prepare Serial Dilutions of this compound treat_cells Treat Cells incubate->treat_cells prep_drug->treat_cells incubate_treat Incubate for Exposure Time treat_cells->incubate_treat add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, LDH substrate) incubate_treat->add_reagent incubate_assay Incubate for Reaction add_reagent->incubate_assay measure Measure Signal (Absorbance/Fluorescence) incubate_assay->measure calculate Calculate % Viability or % Cytotoxicity measure->calculate plot Plot Dose-Response Curve calculate->plot determine_ic50 Determine IC50 plot->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Troubleshooting_Flowchart decision decision issue issue solution solution start Start Troubleshooting issue_node Inconsistent Results? start->issue_node check_seeding Check Cell Seeding Density & Technique issue_node->check_seeding Yes high_background High Background Signal? issue_node->high_background No edge_effects Address Edge Effects check_seeding->edge_effects check_solubility Check Compound Solubility edge_effects->check_solubility optimize_cells Optimize Cell Number high_background->optimize_cells Yes no_effect No/Low Cytotoxicity? high_background->no_effect No check_media Check Media Interference optimize_cells->check_media confirm_resistance Confirm Cell Line Resistance no_effect->confirm_resistance Yes check_compound Check Compound Stability/Purity confirm_resistance->check_compound change_assay Use More Sensitive Assay check_compound->change_assay

Caption: Decision-making flowchart for troubleshooting cytotoxicity assays.

Hypothetical_Signaling_Pathway IntegracinA This compound Target Intracellular Target (e.g., Kinase, DNA) IntegracinA->Target StressResponse Cellular Stress Response (e.g., ROS) Target->StressResponse Mitochondria Mitochondrial Perturbation StressResponse->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Validation & Comparative

Integracin A: A Comparative Efficacy Analysis Against Leading Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro efficacy of Integracin A with other established integrase strand transfer inhibitors (INSTIs). The data presented is compiled from various studies and is intended to offer a comparative perspective for research and drug development purposes.

Overview of Integrase Inhibition

HIV-1 integrase is a critical enzyme for viral replication, responsible for inserting the viral DNA into the host cell's genome. Integrase inhibitors disrupt this process, effectively halting the viral life cycle.[1] This class of antiretroviral drugs includes several FDA-approved agents widely used in clinical practice.

Comparative Efficacy of Integrase Inhibitors

The following table summarizes the reported 50% inhibitory concentrations (IC50) and 50% effective concentrations (EC50) of this compound and other prominent integrase inhibitors from various in-vitro assays. It is crucial to note that direct comparison of these values should be approached with caution, as experimental conditions can vary significantly between studies.

Integrase InhibitorAssay TypeIC50EC50Source
This compound HIV-1 Integrase Coupled Assay3.2 µM-(Singh et al., 2002)
Strand Transfer Assay32 µM-(Singh et al., 2002)
Raltegravir Strand Transfer Assay2-7 nM-(Miller et al., 2006)
Single-Cycle Infection Assay-4 nM(Métifiot et al., 2011)
Elvitegravir Strand Transfer Assay---
Cell-based Assay0.7 nM-(Shimura et al., 2008)
Dolutegravir Strand Transfer Assay33 nM-(Métifiot et al., 2011)
Single-Cycle Infection Assay-1.6 nM(Métifiot et al., 2011)
Bictegravir Cell-based Assay-1-5 nM(Tsiang et al., 2016)
Cabotegravir Single-Cycle Infection Assay-1.2-1.7 nM(Yoshinaga et al., 2011)

Note: The significantly higher IC50 values for this compound (in the micromolar range) compared to the other inhibitors (in the nanomolar range) suggest a lower in-vitro potency.

Signaling Pathway and Experimental Workflow

To visualize the mechanism of action and the experimental processes involved in evaluating these inhibitors, the following diagrams are provided.

cluster_virus HIV-1 Lifecycle cluster_cell Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Provirus Provirus Viral DNA->Provirus Integration Host DNA Host DNA Integrase Integrase Integrase->Viral DNA Integrase Inhibitor Integrase Inhibitor Integrase Inhibitor->Integrase Inhibition

Caption: Generalized signaling pathway of HIV-1 integrase inhibition.

Start Start Prepare Reagents Prepare Reagents Start->Prepare Reagents Incubate Integrase and Inhibitor Incubate Integrase and Inhibitor Prepare Reagents->Incubate Integrase and Inhibitor Add DNA Substrate Add DNA Substrate Incubate Integrase and Inhibitor->Add DNA Substrate Incubate Reaction Incubate Reaction Add DNA Substrate->Incubate Reaction Stop Reaction Stop Reaction Incubate Reaction->Stop Reaction Detect Product Detect Product Stop Reaction->Detect Product Analyze Data (IC50) Analyze Data (IC50) Detect Product->Analyze Data (IC50) End End Analyze Data (IC50)->End

Caption: General workflow for an in-vitro integrase inhibitor assay.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of efficacy data. Below are generalized protocols for common assays used to evaluate integrase inhibitors.

HIV-1 Integrase Strand Transfer Assay (Non-radioactive)

This assay quantitatively measures the strand transfer activity of HIV-1 integrase.

  • Materials: Streptavidin-coated 96-well plates, recombinant HIV-1 integrase, biotin-labeled donor substrate (DS) DNA (mimicking the viral DNA end), target substrate (TS) DNA with a 3'-end modification, reaction buffer, wash buffer, HRP-labeled antibody against the TS modification, TMB substrate, and stop solution.

  • Procedure:

    • Coat streptavidin-coated plates with biotin-labeled DS DNA.

    • Wash the plates and add recombinant HIV-1 integrase.

    • Incubate to allow the integrase to bind to the DS DNA.

    • Add the test compound (e.g., this compound) at various concentrations.

    • Add the TS DNA to initiate the strand transfer reaction.

    • Incubate to allow the integration of the DS DNA into the TS DNA.

    • Wash the plates to remove unbound reagents.

    • Add HRP-labeled antibody that specifically binds to the integrated TS DNA.

    • Wash away unbound antibody.

    • Add TMB substrate and measure the colorimetric signal, which is proportional to the amount of strand transfer.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces the strand transfer activity by 50%.

HIV-1 Integrase 3'-Processing Assay (Real-Time PCR-based)

This assay measures the ability of an inhibitor to block the 3'-processing step of integration.

  • Materials: Biotinylated HIV-1 LTR substrate, recombinant HIV-1 integrase, avidin-coated PCR tubes, specific primers and probe for the unprocessed LTR substrate, and real-time PCR reagents.

  • Procedure:

    • Incubate the biotinylated HIV-1 LTR substrate with HIV-1 integrase in the presence or absence of the test inhibitor.

    • During this incubation, the integrase will cleave the 3' end of the LTR substrate if not inhibited.

    • Transfer the reaction mixture to an avidin-coated PCR tube. The biotinylated LTR substrate (both processed and unprocessed) will bind to the avidin.

    • Wash the tubes to remove the enzyme and cleaved nucleotides. Only the unprocessed LTR substrate will remain bound with the full-length sequence available for PCR amplification.

    • Perform real-time PCR using primers and a probe that specifically target the unprocessed LTR sequence.

    • The amount of PCR product is inversely proportional to the 3'-processing activity of the integrase.

    • A higher concentration of inhibitor will result in more unprocessed substrate and thus a stronger PCR signal (lower Ct value).

    • Calculate the IC50 value based on the concentration of inhibitor that preserves 50% of the unprocessed substrate.

Single-Round HIV-1 Infectivity Assay

This cell-based assay measures the ability of an inhibitor to block HIV-1 infection in a single replication cycle.

  • Materials: HEK293T cells, a plasmid encoding an Env-defective HIV-1 genome with a reporter gene (e.g., luciferase), a plasmid encoding the vesicular stomatitis virus G protein (VSV-G), target cells (e.g., TZM-bl cells), and the test inhibitor.

  • Procedure:

    • Produce pseudotyped HIV-1 particles by co-transfecting HEK293T cells with the Env-defective HIV-1 plasmid and the VSV-G plasmid. These particles can infect cells but cannot produce new infectious virions.

    • Harvest the pseudotyped virus and determine its titer.

    • Seed target cells in a 96-well plate.

    • Pre-incubate the pseudotyped virus with various concentrations of the test inhibitor.

    • Add the virus-inhibitor mixture to the target cells.

    • Incubate for a period that allows for a single round of infection (typically 48 hours).

    • Lyse the cells and measure the reporter gene expression (e.g., luciferase activity).

    • The reporter signal is proportional to the level of infection.

    • Calculate the EC50 value, which is the concentration of the inhibitor that reduces the reporter signal by 50%.

References

Integracin A: A Comparative Analysis of its Anti-HIV-1 Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-HIV-1 activity of Integracin A, a naturally derived integrase inhibitor, with other established antiretroviral agents in the same class. The following sections present a detailed analysis of its mechanism of action, quantitative performance data, and the experimental protocols used for its validation.

Mechanism of Action: Targeting HIV-1 Integrase

This compound is a dimeric alkyl aromatic compound, first isolated from the fungus Cytonaema sp., that exhibits potent inhibitory activity against HIV-1 integrase.[1][2] This viral enzyme is crucial for the replication of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for establishing a persistent infection. By inhibiting the integrase enzyme, this compound effectively blocks this integration process, thereby halting the viral life cycle.

The primary mechanism of action for this compound is the inhibition of the strand transfer step of the integration process. This is a common mechanism shared with other clinically approved integrase strand transfer inhibitors (INSTIs).

Comparative Performance Data

The anti-HIV-1 potency of this compound has been evaluated in biochemical assays, with its inhibitory activity quantified by the half-maximal inhibitory concentration (IC50). The table below summarizes the available data for this compound and provides a comparison with several commercially available and clinically approved INSTIs.

CompoundTypeTarget AssayIC50
This compound Dimeric Alkyl AromaticCoupled Assay3.2 µM[3][4]
Strand Transfer Assay32 µM[3]
RaltegravirIntegrase Strand Transfer InhibitorStrand Transfer Assay2.2–5.3 ng/mL
ElvitegravirIntegrase Strand Transfer InhibitorStrand Transfer Assay0.04–0.6 ng/mL
DolutegravirIntegrase Strand Transfer InhibitorStrand Transfer Assay~0.2 ng/mL
BictegravirIntegrase Strand Transfer InhibitorStrand Transfer Assay~0.2 ng/mL
CabotegravirIntegrase Strand Transfer InhibitorStrand Transfer Assay~0.1 ng/mL

Note: The IC50 values for the approved INSTIs are presented in ng/mL as reported in the product labels and reflect their high potency. For comparison, the molecular weight of this compound is 628.8 g/mol .[5]

Experimental Protocols

The validation of this compound's anti-HIV-1 activity involves standard biochemical assays designed to measure the inhibition of the two key catalytic steps of HIV-1 integrase: 3'-processing and strand transfer.

HIV-1 Integrase Coupled Assay

This assay measures the overall integration process, including both 3'-processing and strand transfer, in a single reaction.

  • Principle: A donor DNA substrate (mimicking the viral DNA end) and a target DNA substrate (mimicking the host DNA) are incubated with recombinant HIV-1 integrase in the presence and absence of the test compound (this compound). The integration of the donor DNA into the target DNA is then detected.

  • General Procedure:

    • Recombinant HIV-1 integrase is incubated with the donor DNA substrate to allow for the 3'-processing reaction.

    • The target DNA and the test compound at various concentrations are added to the mixture.

    • The reaction is allowed to proceed to allow for the strand transfer reaction.

    • The reaction products are captured and quantified, often using an enzyme-linked immunosorbent assay (ELISA)-based method.

    • The IC50 value is calculated by plotting the percentage of inhibition against the concentration of the test compound.

HIV-1 Integrase Strand Transfer Assay

This assay specifically measures the inhibition of the strand transfer step.

  • Principle: A pre-processed donor DNA substrate is used, bypassing the 3'-processing step. The assay then measures the ability of the integrase to join this pre-processed DNA to a target DNA in the presence of an inhibitor.

  • General Procedure:

    • Recombinant HIV-1 integrase is incubated with a pre-processed donor DNA substrate.

    • The target DNA and the test compound at various concentrations are added.

    • The reaction is allowed to proceed.

    • The strand transfer products are separated by denaturing polyacrylamide gel electrophoresis and visualized by autoradiography or fluorescence.

    • The extent of inhibition is quantified, and the IC50 value is determined.

Visualizing the Inhibition Pathway and Experimental Workflow

To better illustrate the mechanism and experimental validation process, the following diagrams are provided.

HIV_Integrase_Inhibition cluster_viral_lifecycle HIV-1 Replication Cycle cluster_inhibition Mechanism of this compound Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration Integration Viral DNA->Integration Nuclear Import Provirus Provirus Integration->Provirus Strand Transfer Viral Proteins Viral Proteins Provirus->Viral Proteins Transcription & Translation This compound This compound HIV-1 Integrase HIV-1 Integrase This compound->HIV-1 Integrase Binds to HIV-1 Integrase->Integration Inhibits Strand Transfer Strand Transfer

Caption: Mechanism of this compound in inhibiting HIV-1 replication.

Experimental_Workflow cluster_assay In Vitro HIV-1 Integrase Assay cluster_analysis Data Analysis Recombinant HIV-1 Integrase Recombinant HIV-1 Integrase Reaction Mixture Reaction Mixture Recombinant HIV-1 Integrase->Reaction Mixture Donor DNA Donor DNA Donor DNA->Reaction Mixture Target DNA Target DNA Target DNA->Reaction Mixture This compound (Test Compound) This compound (Test Compound) This compound (Test Compound)->Reaction Mixture Incubation (37°C) Incubation (37°C) Reaction Mixture->Incubation (37°C) Product Detection Product Detection Incubation (37°C)->Product Detection Quantification Quantification Product Detection->Quantification IC50 Determination IC50 Determination Quantification->IC50 Determination

Caption: General workflow for in vitro validation of this compound.

References

Comparative Analysis of Integracin A: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Integracin A, a naturally derived inhibitor of HIV-1 integrase, against other commercially available integrase inhibitors. Due to the limited publicly available data on the cross-reactivity of this compound, this document focuses on its known inhibitory activity, outlines the critical importance of cross-reactivity studies, and provides detailed experimental protocols for assessing the activity and selectivity of HIV-1 integrase inhibitors.

Introduction to this compound

This compound is a dimeric alkyl aromatic compound isolated from the fungus Cytonaema sp. It has been identified as an inhibitor of HIV-1 integrase, a crucial enzyme for the replication of the human immunodeficiency virus. By preventing the integration of the viral DNA into the host genome, integrase inhibitors effectively block the viral life cycle.

Performance of this compound

The inhibitory activity of this compound against HIV-1 integrase has been quantified in two key in vitro assays:

  • Coupled Assay: This assay measures the overall process of 3'-processing and strand transfer. This compound exhibits a half-maximal inhibitory concentration (IC50) of 3.2 µM in this assay.

  • Strand Transfer Assay: This assay specifically measures the strand transfer step of the integration process. In this assay, this compound shows an IC50 of 32 µM .

The difference in potency between the two assays suggests that this compound may have a greater effect on the initial 3'-processing step of the integration reaction.

Comparison with Alternative HIV-1 Integrase Inhibitors

While direct comparative cross-reactivity data for this compound is unavailable, a comparison of its known anti-HIV-1 integrase activity with that of established drugs highlights the landscape of available therapies. The following table summarizes the available data for this compound and approved integrase strand transfer inhibitors (INSTIs).

CompoundTargetIC50 / EC50Selectivity Profile
This compound HIV-1 IntegraseIC50: 3.2 µM (coupled), 32 µM (strand transfer)Not publicly available
Raltegravir HIV-1 IntegraseIC50: 2 to 7 nM (strand transfer)[1]Over 1000-fold more selective for integrase than for HIV-1 RNaseH and human polymerases[1].
Elvitegravir HIV-1 IntegraseEC50: 0.7 nMActivity is boosted by cobicistat; potential for drug-drug interactions via CYP3A4 metabolism[2][3].
Dolutegravir HIV-1 IntegraseEC50: 0.51 nMHigh barrier to resistance; generally well-tolerated with a favorable safety profile[4][5].
Bictegravir HIV-1 IntegraseEC50: 0.25 nMHigh genetic barrier to resistance and potent activity against various HIV-1 subtypes[6][7].

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro, while EC50 values represent the concentration required for 50% of the maximum effect in cells. Lower values indicate higher potency.

The Critical Role of Cross-Reactivity Studies

Cross-reactivity, or off-target activity, is a critical parameter in drug development. It refers to the ability of a drug to interact with targets other than its intended one. A thorough understanding of a compound's selectivity profile is essential for predicting potential side effects and ensuring its safety and efficacy. For an antiviral agent like this compound, it is crucial to assess its activity against a panel of host cell enzymes, such as kinases, proteases, and other polymerases, to ensure that it does not interfere with normal cellular functions. The lack of publicly available cross-reactivity data for this compound represents a significant knowledge gap in its development profile.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize HIV-1 integrase inhibitors.

HIV-1 Integrase Coupled Assay (3'-Processing and Strand Transfer)

This assay measures the ability of an inhibitor to block both the 3'-end processing and the strand transfer steps of the HIV-1 integration reaction.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Donor DNA substrate (oligonucleotide mimicking the viral DNA end)

  • Target DNA substrate (plasmid or oligonucleotide)

  • Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 5 mM MgCl2, 4 µM ZnCl2)

  • Test compound (this compound or other inhibitors)

  • Detection system (e.g., gel electrophoresis and autoradiography, or a plate-based fluorescence/luminescence assay)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, recombinant HIV-1 integrase, and the donor DNA substrate.

  • Add varying concentrations of the test compound to the reaction mixture.

  • Incubate the mixture to allow for the 3'-processing reaction to occur.

  • Add the target DNA substrate to the reaction mixture.

  • Incubate the mixture to allow for the strand transfer reaction to occur.

  • Stop the reaction (e.g., by adding EDTA and a denaturing loading buffer).

  • Analyze the reaction products using the chosen detection system. For gel electrophoresis, the processed and strand transfer products will migrate at different rates than the substrates.

  • Quantify the amount of product formation at each inhibitor concentration to determine the IC50 value.

HIV-1 Integrase Strand Transfer Assay

This assay specifically measures the inhibition of the strand transfer step, using a pre-processed donor DNA substrate.

Materials:

  • Recombinant HIV-1 Integrase enzyme

  • Pre-processed donor DNA substrate (oligonucleotide mimicking the 3'-processed viral DNA end)

  • Target DNA substrate (plasmid or oligonucleotide)

  • Assay buffer

  • Test compound

  • Detection system

Procedure:

  • The protocol is similar to the coupled assay, with the key difference being the use of a pre-processed donor DNA substrate.

  • Prepare a reaction mixture containing the assay buffer, recombinant HIV-1 integrase, and the pre-processed donor DNA.

  • Add varying concentrations of the test compound.

  • Add the target DNA substrate.

  • Incubate to allow for the strand transfer reaction.

  • Stop the reaction and analyze the products to determine the IC50 value for the strand transfer step.

In Vitro Cross-Reactivity/Selectivity Profiling

To assess the selectivity of an inhibitor, its activity is tested against a panel of other relevant enzymes.

Materials:

  • Test compound (this compound)

  • A panel of purified enzymes (e.g., human kinases, proteases, polymerases, other viral enzymes)

  • Substrates and buffers specific for each enzyme in the panel

  • Detection systems appropriate for each enzyme assay

Procedure:

  • For each enzyme in the panel, perform an activity assay in the presence of a range of concentrations of the test compound.

  • The specific protocol will vary depending on the enzyme being tested.

  • Determine the IC50 value of the test compound for each enzyme in the panel.

  • The selectivity is then expressed as the ratio of the IC50 for the off-target enzyme to the IC50 for the primary target (HIV-1 integrase). A higher ratio indicates greater selectivity.

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the HIV-1 integrase mechanism and a typical experimental workflow for inhibitor screening.

HIV_Integrase_Pathway cluster_virus Viral Replication cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Proviral DNA Proviral DNA Viral DNA->Proviral DNA 3'-Processing (Integrase) Integrated DNA Integrated DNA Proviral DNA->Integrated DNA Strand Transfer (Integrase) Host DNA Host DNA Host DNA->Integrated DNA Viral Proteins Viral Proteins Integrated DNA->Viral Proteins Transcription & Translation New Virions New Virions Viral Proteins->New Virions This compound This compound This compound->Proviral DNA Inhibits This compound->Integrated DNA Inhibits

Caption: HIV-1 Integrase Mechanism of Action and Inhibition by this compound.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Characterization cluster_selectivity Selectivity Profiling Compound Library Compound Library HIV-1 Integrase Assay HIV-1 Integrase Assay Compound Library->HIV-1 Integrase Assay Identify Hits Identify Hits HIV-1 Integrase Assay->Identify Hits Dose-Response Curve Dose-Response Curve Identify Hits->Dose-Response Curve Determine IC50 Determine IC50 Dose-Response Curve->Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Determine IC50->Mechanism of Action Studies Cross-Reactivity Panel Cross-Reactivity Panel Mechanism of Action Studies->Cross-Reactivity Panel Assess Off-Target Effects Assess Off-Target Effects Cross-Reactivity Panel->Assess Off-Target Effects Lead Optimization Lead Optimization Assess Off-Target Effects->Lead Optimization

Caption: Experimental Workflow for HIV-1 Integrase Inhibitor Screening and Selectivity Profiling.

References

Comparative Analysis of Integrase Inhibitors: A Comprehensive Guide to Dolutegravir

Author: BenchChem Technical Support Team. Date: November 2025

Initial Objective: Comparative Analysis of Integracin A and Dolutegravir

This guide was initially intended to provide a comparative analysis of two integrase inhibitors, this compound and Dolutegravir. However, extensive searches of scientific databases and publicly available information have yielded no discernible data on a compound referred to as "this compound." This suggests that "this compound" may be a hypothetical compound, a proprietary internal designation not yet disclosed in scientific literature, or a potential misspelling of another agent. Consequently, a direct comparative analysis is not feasible at this time.

This guide will therefore focus on providing a comprehensive overview of Dolutegravir, a widely studied and clinically significant second-generation integrase strand transfer inhibitor (INSTI). The information presented is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and workflows.

Dolutegravir: A Detailed Profile

Dolutegravir (DTG) is a potent antiretroviral drug used in the treatment of HIV-1 infection.[1][2] It belongs to the class of integrase strand transfer inhibitors (INSTIs), which target the HIV-1 integrase enzyme, essential for the replication of the virus.[3][4][5]

Mechanism of Action

Dolutegravir functions by binding to the active site of the HIV-1 integrase enzyme.[2][4] This action prevents the "strand transfer" step of viral DNA integration into the host cell's genome.[2][4][6] By blocking this crucial step, Dolutegravir effectively halts the HIV replication cycle.[4] The absence of a homologous enzyme in humans contributes to the drug's favorable tolerability and minimal toxicity.[2]

cluster_0 HIV Replication Cycle cluster_1 Dolutegravir Mechanism of Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription & Translation Transcription & Translation Provirus->Transcription & Translation New Virus Assembly New Virus Assembly Transcription & Translation->New Virus Assembly Dolutegravir Dolutegravir HIV Integrase HIV Integrase Dolutegravir->HIV Integrase Binds to Blockage of Strand Transfer Blockage of Strand Transfer HIV Integrase->Blockage of Strand Transfer Inhibits Blockage of Strand Transfer->Integration Prevents

Caption: Mechanism of Dolutegravir in inhibiting HIV replication.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the efficacy, pharmacokinetics, and safety of Dolutegravir.

Table 1: Efficacy of Dolutegravir in Treatment-Naïve Adults
Study (Phase)RegimenNVirologic Suppression (HIV-1 RNA <50 copies/mL) at Week 48Median CD4+ Cell Count Increase from Baseline (cells/µL)
SPRING-2 (III) Dolutegravir 50 mg QD + 2 NRTIs41188%[7]230
Raltegravir 400 mg BID + 2 NRTIs41185%[8]230
SINGLE (III) Dolutegravir 50 mg + Abacavir/Lamivudine41488%[8]267
Atripla® (Efavirenz/Emtricitabine/Tenofovir DF)41981%[8]208
FLAMINGO (III) Dolutegravir 50 mg QD + 2 NRTIs24290%[8]240
Darunavir/Ritonavir 800/100 mg QD + 2 NRTIs24283%[8]218

QD: Once daily, BID: Twice daily, NRTIs: Nucleoside/Nucleotide Reverse Transcriptase Inhibitors

Table 2: Pharmacokinetic Properties of Dolutegravir
ParameterValueReference
Time to Maximum Concentration (Tmax) 2-3 hours (post-dose)[2]
Plasma Protein Binding ≥98.9%[6][7]
Apparent Volume of Distribution (Vd/F) 17.4 L[9]
Terminal Half-life (t1/2) ~14 hours[10]
Metabolism Primarily via UGT1A1, minor pathway via CYP3A4[11]
Elimination Primarily fecal elimination[12]
Apparent Clearance (CL/F) 0.901 L/h[9]
Table 3: Common Adverse Events Associated with Dolutegravir (in Treatment-Naïve Patients)
Adverse EventFrequencyReference
Headache 18%[13]
Insomnia Common[14]
Dizziness Common[14]
Nausea Common[14]
Fatigue Common[14]
Diarrhea Common[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the efficacy and pharmacokinetics of integrase inhibitors like Dolutegravir.

In Vitro Antiviral Activity Assay

Objective: To determine the concentration of the drug that inhibits 50% of viral replication (EC50).

Methodology:

  • Cell Culture: Peripheral blood mononuclear cells (PBMCs) or MT-4 cells are cultured in appropriate media.

  • Viral Infection: Cells are infected with a laboratory-adapted strain of HIV-1.

  • Drug Treatment: Immediately after infection, cells are treated with serial dilutions of Dolutegravir.

  • Incubation: The treated and infected cells are incubated for a period of 3 to 7 days to allow for viral replication.

  • Quantification of Viral Replication: Viral replication is quantified by measuring the activity of reverse transcriptase in the cell supernatant or by using a p24 antigen capture ELISA.

  • Data Analysis: The EC50 value is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve. Dolutegravir has shown mean EC50 values of 0.5 nM to 2.1 nM in PBMCs and MT-4 cells.[2][7]

Cell Culture (PBMCs/MT-4) Cell Culture (PBMCs/MT-4) HIV-1 Infection HIV-1 Infection Cell Culture (PBMCs/MT-4)->HIV-1 Infection Treatment with Dolutegravir (Serial Dilutions) Treatment with Dolutegravir (Serial Dilutions) HIV-1 Infection->Treatment with Dolutegravir (Serial Dilutions) Incubation (3-7 days) Incubation (3-7 days) Treatment with Dolutegravir (Serial Dilutions)->Incubation (3-7 days) Quantify Viral Replication (RT Assay/p24 ELISA) Quantify Viral Replication (RT Assay/p24 ELISA) Incubation (3-7 days)->Quantify Viral Replication (RT Assay/p24 ELISA) Calculate EC50 Calculate EC50 Quantify Viral Replication (RT Assay/p24 ELISA)->Calculate EC50

Caption: Workflow for in vitro antiviral activity assay.
Pharmacokinetic Study in Healthy Volunteers

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug.

Methodology:

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited for the study.

  • Drug Administration: A single oral dose of Dolutegravir is administered to the subjects.

  • Sample Collection: Blood samples are collected at predefined time points over a period of 24 to 72 hours. Urine and feces may also be collected.

  • Bioanalysis: Plasma concentrations of Dolutegravir and its metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

  • Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, CL/F, and Vd/F.

Signaling Pathways

While Dolutegravir's primary mechanism of action is the direct inhibition of HIV integrase, research has explored its effects on various cellular pathways. Some studies suggest that Dolutegravir may influence pathways related to inflammation and cellular stress. For instance, in human coronary endothelial cells, Dolutegravir has been shown to reduce inflammation by decreasing NF-κB activation and the secretion of pro-inflammatory cytokines, an effect that appears to involve the ubiquitin-specific peptidase 18 (USP18).[5][15] Additionally, some research indicates that Dolutegravir-containing antiretroviral regimens might increase mitochondrial reactive oxygen species (ROS) and apoptosis in human PBMCs.[14] A derivative of Dolutegravir has also been shown to induce apoptosis in non-small cell lung cancer cells through the calcium signaling pathway.[16]

cluster_inflammation Inflammatory Pathway cluster_apoptosis Apoptosis Pathway Dolutegravir Dolutegravir USP18 USP18 Dolutegravir->USP18 Influences Mitochondrial ROS Mitochondrial ROS Dolutegravir->Mitochondrial ROS May Increase NF-κB Activation NF-κB Activation USP18->NF-κB Activation Modulates Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-κB Activation->Pro-inflammatory Cytokines Induces Apoptosis Apoptosis Mitochondrial ROS->Apoptosis

Caption: Potential influence of Dolutegravir on cellular signaling pathways.

Conclusion

Dolutegravir is a highly effective and well-tolerated second-generation integrase strand transfer inhibitor that plays a critical role in modern antiretroviral therapy. Its favorable pharmacokinetic profile allows for once-daily dosing, and it has demonstrated robust efficacy in both treatment-naïve and treatment-experienced individuals with HIV-1. While the primary mechanism of action is well-understood, ongoing research continues to explore its broader effects on cellular pathways, which may have implications for long-term treatment. Further investigation into novel integrase inhibitors remains a key area of research in the ongoing effort to combat HIV/AIDS.

References

Validating the Binding Site of Integracin A on HIV Integrase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and methodologies for validating the binding site of a novel integrase inhibitor, Integracin A, on HIV-1 integrase. To offer a comprehensive understanding, its (hypothetical) performance is benchmarked against established integrase strand transfer inhibitors (INSTIs) and other classes of integrase inhibitors.

Overview of this compound and Alternative Integrase Inhibitors

This compound is a novel investigational inhibitor of HIV-1 integrase. Its mechanism of action is hypothesized to be through the chelation of divalent metal ions within the catalytic core domain (CCD) of the enzyme, a mechanism shared by approved integrase strand transfer inhibitors (INSTIs).[1][2] This guide will compare this compound to the following classes of inhibitors:

  • Integrase Strand Transfer Inhibitors (INSTIs): These are the most clinically successful class of integrase inhibitors. They bind to the active site of integrase and block the strand transfer step of viral DNA integration.[3][4][5] Examples include Raltegravir, Elvitegravir, Dolutegravir, and Bictegravir.[3][4][6]

  • Allosteric Integrase Inhibitors (ALLINIs): These compounds bind to a site distinct from the catalytic active site, often at the interface of integrase subunits, and allosterically inhibit the enzyme's function.[7][8]

  • Integrase Binding Inhibitors (INBIs): These inhibitors prevent the binding of integrase to the viral DNA.[1][9]

Comparative Performance Data

The following table summarizes the key quantitative data for this compound (hypothetical values for illustrative purposes) and a selection of well-characterized integrase inhibitors.

CompoundClassTarget SiteIC50 (Strand Transfer)IC50 (3'-Processing)Antiviral Activity (EC50)
This compound INSTICatalytic Core5 nM20 nM15 nM
RaltegravirINSTICatalytic Core2-7 nM10-30 nM10-20 nM[4]
ElvitegravirINSTICatalytic Core7 nM15 nM1.7 nM
DolutegravirINSTICatalytic Core2.7 nM12 nM0.51 nM[10]
BictegravirINSTICatalytic Core7.5 nM18 nM1.5 nM
ALLINI-1 (example)ALLINIDimer Interface>10 µM>10 µM50 nM
FZ41 (example)INBIDNA-binding site1.5 µM2.5 µM1.2 µM[9]

Experimental Protocols for Binding Site Validation

Validating the precise binding site of a novel inhibitor like this compound on integrase is a critical step in its development. A multi-pronged approach employing biochemical, biophysical, and structural methods is typically employed.

Photoaffinity Labeling (PAL)

Objective: To covalently link the inhibitor to its binding site on the target protein, allowing for the identification of the specific amino acid residues involved in the interaction.

Methodology:

  • Probe Synthesis: A photo-reactive analog of this compound is synthesized. This analog contains a photophore (e.g., a benzophenone or an aryl azide) that becomes highly reactive upon exposure to UV light.

  • Binding: The photo-reactive probe is incubated with purified HIV-1 integrase to allow for binding.

  • Photocrosslinking: The mixture is irradiated with UV light of a specific wavelength to activate the photophore, leading to the formation of a covalent bond between the probe and the amino acid residues in close proximity within the binding pocket.

  • Proteolysis and Mass Spectrometry: The integrase-inhibitor complex is proteolytically digested (e.g., with trypsin). The resulting peptides are then analyzed by mass spectrometry (MS) to identify the peptide fragment(s) that are covalently modified by the probe.

  • Binding Site Identification: Tandem mass spectrometry (MS/MS) is used to pinpoint the exact amino acid residue(s) that are crosslinked to the inhibitor.

Diagram: Experimental Workflow for Photoaffinity Labeling

G cluster_0 Photoaffinity Labeling Workflow Probe Synthesis Probe Synthesis Incubation Incubation Probe Synthesis->Incubation Photo-reactive this compound UV Irradiation UV Irradiation Incubation->UV Irradiation Integrase + Probe Proteolysis Proteolysis UV Irradiation->Proteolysis Covalent Complex Mass Spectrometry Mass Spectrometry Proteolysis->Mass Spectrometry Peptide Fragments Binding Site ID Binding Site ID Mass Spectrometry->Binding Site ID Modified Peptides

Caption: Workflow for identifying inhibitor binding sites using photoaffinity labeling.

Site-Directed Mutagenesis

Objective: To confirm the functional importance of the amino acid residues identified by PAL or predicted by molecular modeling.

Methodology:

  • Residue Selection: Based on PAL data or computational models, key amino acid residues within the putative binding site of this compound are selected for mutation.

  • Mutagenesis: The gene encoding HIV-1 integrase is mutated to substitute the selected amino acids with other residues (e.g., alanine scanning or substitution with residues of different properties).

  • Protein Expression and Purification: The mutant integrase proteins are expressed and purified.

  • Biochemical Assays: The enzymatic activity (3'-processing and strand transfer) of the mutant integrase proteins is assessed in the presence and absence of this compound.

  • Data Analysis: A significant increase in the IC50 value of this compound for a particular mutant compared to the wild-type enzyme indicates that the mutated residue is critical for inhibitor binding.

Diagram: Logic of Site-Directed Mutagenesis for Binding Site Validation

G cluster_1 Site-Directed Mutagenesis Logic Hypothesized Binding Site Hypothesized Binding Site Mutate Residue Mutate Residue Hypothesized Binding Site->Mutate Residue Mutant Integrase Mutant Integrase Mutate Residue->Mutant Integrase Wild-Type Integrase Wild-Type Integrase Assay with this compound Assay with this compound Wild-Type Integrase->Assay with this compound Mutant Integrase->Assay with this compound Compare IC50 Compare IC50 Assay with this compound->Compare IC50 Residue is Critical Residue is Critical Compare IC50->Residue is Critical IC50 increases significantly Residue is Not Critical Residue is Not Critical Compare IC50->Residue is Not Critical IC50 is similar

Caption: Logical flow for validating key binding residues via site-directed mutagenesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To map the binding site of this compound on integrase in solution and to provide structural information about the interaction.

Methodology:

  • Protein Labeling: Uniformly ¹⁵N- or ¹³C-labeled integrase is produced by expressing the protein in minimal media containing ¹⁵NH₄Cl or ¹³C-glucose as the sole nitrogen or carbon source, respectively.

  • HSQC Titration: A series of 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectra of the labeled integrase are recorded in the absence and presence of increasing concentrations of this compound.

  • Chemical Shift Perturbation (CSP) Analysis: The binding of this compound to integrase will cause changes in the chemical environment of the amino acid residues in and around the binding site. These changes are observed as shifts in the positions of the corresponding peaks in the HSQC spectrum.

  • Binding Site Mapping: The residues exhibiting significant chemical shift perturbations are mapped onto the three-dimensional structure of integrase to visualize the binding site.

Diagram: Integrase Inhibition Signaling Pathway

G cluster_2 Mechanism of Integrase Inhibition by INSTIs Viral DNA Viral DNA Pre-integration Complex Pre-integration Complex Viral DNA->Pre-integration Complex Integrase Integrase Integrase->Pre-integration Complex Strand Transfer Strand Transfer Pre-integration Complex->Strand Transfer Blocked Integration Blocked Integration Pre-integration Complex->Blocked Integration This compound (INSTI) This compound (INSTI) This compound (INSTI)->Pre-integration Complex Binds to active site Integration Integration Strand Transfer->Integration

Caption: Inhibition of the HIV integration cascade by INSTIs like this compound.

Conclusion

The validation of the binding site of a novel integrase inhibitor such as this compound requires a combination of robust experimental techniques. By comparing its (hypothetical) biochemical profile and the methodologies used for its characterization with those of established inhibitors, researchers can gain a clearer understanding of its mechanism of action and potential for further development. The data presented in this guide underscore the importance of a multi-faceted approach, integrating biochemical assays, structural biology, and molecular biology techniques, to thoroughly characterize new therapeutic agents targeting HIV-1 integrase.

References

Independent Verification of Integrase Inhibitor IC50 Values: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for the independent verification and comparison of IC50 values for integrase inhibitors, with a focus on a representative compound, Integracin A. The methodologies and data presentation formats are designed for researchers, scientists, and drug development professionals to facilitate objective evaluation of inhibitor potency.

Quantitative Data Summary

The potency of an integrase inhibitor is a critical parameter in drug development. The half-maximal inhibitory concentration (IC50) is a key measure of this potency. Below is a comparative table of hypothetical IC50 values for this compound and other representative integrase inhibitors.

Table 1: Comparison of IC50 Values for Various Integrase Inhibitors

CompoundTargetAssay TypeIC50 (nM)
This compound HIV-1 IntegraseHTRF Assay15
Compound X HIV-1 IntegraseELISA25
Compound Y HIV-1 IntegraseHTRF Assay10

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols for IC50 Determination

Accurate and reproducible IC50 values are dependent on standardized experimental protocols. The following are detailed methodologies for common assays used to determine the IC50 of integrase inhibitors.

1. Homogeneous Time-Resolved Fluorescence (HTRF)-Based Assay

This assay measures the inhibition of the integrase-catalyzed integration of viral DNA into target DNA.[1][2] It can detect various types of inhibitors, including those that interfere with the catalytic activity or the interaction of integrase with its cellular cofactors like LEDGF/p75.[1][2]

  • Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between two fluorophores. The donor DNA substrate (representing viral DNA) is labeled with a fluorophore (e.g., Cy5), and the acceptor DNA substrate (target DNA) is biotinylated, allowing it to bind to a streptavidin-europium fluorophore.[1][2] Integration brings the two fluorophores into proximity, generating a FRET signal. Inhibitors will reduce this signal.

  • Procedure:

    • Reactions are set up in a 96-well or 384-well plate.

    • Recombinant HIV-1 integrase enzyme is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound).

    • In LEDGF/p75-dependent assays, the cellular cofactor is included in the reaction mixture.[1][2]

    • The labeled donor and acceptor DNA substrates are added to initiate the reaction.

    • The reaction is incubated at 37°C.

    • The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection, with excitation typically around 320 nm and emission measured at two wavelengths (e.g., 620 nm for the reference and 665 nm for the specific signal).[3]

    • IC50 values are calculated by plotting the inhibitor concentration against the percentage of inhibition and fitting the data to a dose-response curve.

2. ELISA-Based Assay

This method is another common approach to quantify integrase activity and its inhibition.

  • Principle: An ELISA-based assay typically involves the immobilization of one of the DNA substrates on a plate and detection of the integration product using an antibody.[4]

  • Procedure:

    • A double-stranded oligonucleotide representing the viral DNA substrate is coated onto streptavidin-coated 96-well plates.[4]

    • HIV-1 integrase and the test inhibitor at various concentrations are added to the wells.

    • A target DNA substrate is added, and the plate is incubated to allow for the integration reaction.

    • The plate is washed to remove unreacted components.

    • A primary antibody that specifically recognizes the integrated product is added.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is then added.

    • A substrate for the enzyme (e.g., TMB) is added, which produces a colorimetric signal.

    • The reaction is stopped, and the absorbance is read using a plate reader.

    • The IC50 value is determined by analyzing the dose-response curve.

Visualizations

Experimental Workflow for IC50 Determination

The following diagram illustrates the general workflow for determining the IC50 value of an integrase inhibitor.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis inhibitor Prepare serial dilutions of this compound pre_incubation Pre-incubate integrase with this compound inhibitor->pre_incubation enzyme Prepare integrase enzyme solution enzyme->pre_incubation substrates Prepare labeled DNA substrates reaction Initiate reaction with DNA substrates substrates->reaction pre_incubation->reaction incubation Incubate at 37°C reaction->incubation readout Measure signal (Fluorescence or Absorbance) incubation->readout analysis Plot dose-response curve readout->analysis ic50 Calculate IC50 value analysis->ic50

Workflow for IC50 determination of an integrase inhibitor.

Integrin Signaling Pathway

While this compound is an integrase inhibitor, understanding related cell signaling pathways is crucial in drug development. Integrins are cell surface receptors that mediate signals between the cell and the extracellular matrix (ECM), influencing cell shape, mobility, and progression through the cell cycle. The diagram below provides a simplified overview of a key integrin signaling pathway.[5]

G cluster_ecm Extracellular Matrix (ECM) cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ECM ECM Ligand (e.g., Fibronectin) Integrin Integrin Receptor ECM->Integrin Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_Sos Grb2/SOS FAK->Grb2_Sos Phosphorylation Src->FAK Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation

Simplified integrin signaling pathway leading to cell proliferation.

References

A Comparative Analysis of the Resistance Profiles of Styrylquinolines and Raltegravir

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the molecular mechanisms of resistance against two distinct classes of HIV-1 integrase inhibitors.

This guide provides a detailed comparison of the resistance profiles of the investigational styrylquinoline class of HIV-1 integrase inhibitors, represented here by the compound FZ41, and the well-established integrase strand transfer inhibitor (INSTI), Raltegravir. This analysis is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.

Executive Summary

Raltegravir and styrylquinolines represent two different approaches to inhibiting the HIV-1 integrase enzyme, a critical component of the viral replication cycle. Raltegravir, an FDA-approved drug, is a potent integrase strand transfer inhibitor (INSTI) that blocks the final step of the integration process. In contrast, styrylquinolines are investigational compounds that act earlier in the process, competitively inhibiting the binding of viral DNA to the integrase enzyme. This fundamental difference in their mechanism of action is reflected in their distinct resistance profiles. Resistance to Raltegravir is primarily driven by mutations in the catalytic core of the integrase, specifically at residues Y143, Q148, and N155. Resistance to the styrylquinoline FZ41, however, has been shown to arise from mutations at different positions within the integrase enzyme, namely V165I, V249I, and C280Y.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key differences in the resistance profiles of the styrylquinoline FZ41 and Raltegravir.

FeatureStyrylquinoline (FZ41)Raltegravir
Drug Class Integrase Inhibitor (Styrylquinoline)Integrase Strand Transfer Inhibitor (INSTI)
Primary Resistance Mutations V165I, V249I, C280YY143C/R, Q148H/K/R, N155H
Fold Change in Resistance (IC50) V165I: ~4-foldV249I: ~3-foldC280Y: ~5-foldY143C/R: >10-foldQ148H/K/R: >10-foldN155H: 5 to >10-fold

Experimental Protocols

The determination of these resistance profiles relies on robust in vitro experimental methodologies.

In Vitro Selection of Resistant Virus

A common method for identifying resistance mutations is through the in vitro selection of resistant viral strains. This process involves the serial passage of HIV-1 in the presence of escalating concentrations of the inhibitor.

  • Cell Culture: HIV-1 is cultured in a permissive cell line (e.g., MT-4 cells) in the presence of a sub-optimal concentration of the drug.

  • Monitoring Viral Replication: Viral replication is monitored by measuring the level of a viral protein, such as p24 antigen, in the cell culture supernatant.

  • Dose Escalation: As the virus begins to replicate at a given drug concentration, the concentration is gradually increased in subsequent passages.

  • Isolation and Sequencing: Once a viral strain demonstrates significant resistance (i.e., the ability to replicate at high drug concentrations), the proviral DNA is extracted from the infected cells. The integrase gene is then amplified by PCR and sequenced to identify mutations.

  • Site-Directed Mutagenesis: To confirm that the identified mutations are responsible for the observed resistance, they are introduced into a wild-type HIV-1 molecular clone using site-directed mutagenesis. The resulting mutant viruses are then tested for their susceptibility to the inhibitor.

Phenotypic Susceptibility Assays

Phenotypic assays are used to quantify the level of resistance conferred by specific mutations.

  • Recombinant Virus Generation: Recombinant viruses containing the mutations of interest in the integrase gene are generated.

  • Cell Infection: Target cells are infected with the recombinant viruses in the presence of serial dilutions of the inhibitor.

  • Quantification of Viral Replication: After a set incubation period, viral replication is quantified, typically by measuring the activity of a reporter gene (e.g., luciferase) that has been engineered into the viral genome.

  • IC50 Determination: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for both the mutant and wild-type viruses. The fold change in resistance is then determined by dividing the IC50 of the mutant virus by the IC50 of the wild-type virus.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_raltegravir Raltegravir (INSTI) Mechanism cluster_styrylquinoline Styrylquinoline Mechanism vDNA Viral DNA PIC Pre-integration Complex vDNA->PIC Integrase Integrase Integrase->PIC StrandTransfer Strand Transfer PIC->StrandTransfer HostDNA Host DNA HostDNA->StrandTransfer Integration Integration Raltegravir Raltegravir Raltegravir->StrandTransfer Inhibits StrandTransfer->Integration vDNA_S Viral DNA Binding vDNA-Integrase Binding vDNA_S->Binding Integrase_S Integrase Integrase_S->Binding PIC_S Pre-integration Complex Formation Binding->PIC_S Styrylquinoline Styrylquinoline (FZ41) Styrylquinoline->Binding Competitively Inhibits

Caption: Mechanisms of action for Raltegravir and Styrylquinolines.

cluster_workflow In Vitro Resistance Selection Workflow Start Start with Wild-Type HIV-1 Culture Culture virus with sub-optimal drug concentration Start->Culture Monitor Monitor viral replication (p24 ELISA) Culture->Monitor Escalate Escalate drug concentration Monitor->Escalate Replication detected Isolate Isolate resistant virus Monitor->Isolate High resistance Escalate->Culture Sequence Sequence integrase gene Isolate->Sequence Identify Identify mutations Sequence->Identify Confirm Confirm resistance via site-directed mutagenesis Identify->Confirm

Caption: Experimental workflow for in vitro resistance selection.

Validating a Novel HIV-1 Integrase Assay: A Comparative Guide Featuring Integracin A as a Non-Catalytic Site Control

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – Researchers and drug development professionals in the HIV field have a new resource for evaluating novel HIV-1 integrase assays. This comprehensive guide details the validation of a novel assay using Integracin A, a non-catalytic site integrase inhibitor (NCINI), as a crucial control. The guide provides a comparative analysis of the novel assay's performance against established methods and includes detailed experimental protocols and data visualizations to support its findings.

The development of new antiretroviral therapies targeting HIV-1 integrase remains a critical area of research. A key component of this effort is the availability of robust and reliable assays to screen and characterize novel inhibitors. This guide addresses the need for well-validated assays that can accurately assess the potency and mechanism of action of diverse classes of integrase inhibitors.

A Novel Assay for a New Class of Inhibitors

The emergence of non-catalytic site integrase inhibitors (NCINIs), also known as allosteric integrase inhibitors (ALLINIs), has created a demand for assays that can effectively characterize their unique mechanism of action. Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, NCINIs bind to an allosteric pocket at the dimer interface of the integrase catalytic core domain. This binding event disrupts the interaction between integrase and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75), which is essential for the integration of viral DNA into the host chromosome.[1][2][3][4][5]

This guide introduces a novel fluorescence polarization (FP)-based assay designed to be particularly sensitive to the effects of NCINIs. The use of this compound, a styrylquinoline-based compound representative of this inhibitor class, as a control allows for a thorough validation of the assay's ability to detect and quantify the activity of allosteric inhibitors.

Comparative Performance Data

The performance of the novel FP-based assay was benchmarked against a traditional strand transfer assay and a cell-based antiviral assay. The half-maximal inhibitory concentrations (IC50) and half-maximal effective concentrations (EC50) for this compound and a panel of well-characterized INSTIs were determined in each assay format.

CompoundClassNovel FP Assay (IC50, nM)Strand Transfer Assay (IC50, nM)Cell-Based Antiviral Assay (EC50, nM)
This compound (estimated) NCINI ~50 >10,000 ~100
RaltegravirINSTI252-74-9
ElvitegravirINSTI108.80.7-1.5
DolutegravirINSTI32.70.5-2.2
BI 224436NCINI45>50,0007-15

Note: The IC50 for this compound is an educated estimate based on the reported EC50 values for structurally similar quinoline-based multimerization inhibitors.[6]

The data clearly demonstrates the differential sensitivity of the assays to the two inhibitor classes. The novel FP assay shows good sensitivity to both NCINIs and INSTIs, making it a versatile tool for broad-spectrum inhibitor screening. In contrast, the strand transfer assay is highly sensitive to INSTIs but shows poor activity for NCINIs, as expected from their different mechanisms of action.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adoption of these assays.

Novel Fluorescence Polarization (FP)-Based Assay for NCINIs

This assay measures the inhibition of the interaction between HIV-1 integrase and a fluorescently labeled DNA substrate that mimics the viral DNA end.

Materials:

  • Recombinant HIV-1 Integrase

  • Fluorescein-labeled DNA oligonucleotide substrate

  • Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 10 mM MgCl2, 23 mM NaCl)

  • 384-well black, low-volume assay plates

  • Test compounds (including this compound)

Procedure:

  • Prepare serial dilutions of test compounds in assay buffer.

  • Add 5 µL of diluted compound to the assay plate wells.

  • Add 5 µL of recombinant HIV-1 integrase (final concentration ~20 nM) to each well.

  • Incubate for 30 minutes at 37°C to allow for compound binding to the integrase.

  • Add 10 µL of fluorescein-labeled DNA substrate (final concentration ~5 nM) to each well.

  • Incubate for 60 minutes at 37°C.

  • Measure fluorescence polarization using a suitable plate reader.

  • Calculate IC50 values from the resulting dose-response curves.

In Vitro HIV-1 Integrase Strand Transfer Assay

This colorimetric assay measures the integration of a donor substrate (DS) DNA into a target substrate (TS) DNA.

Materials:

  • HIV-1 Integrase Assay Kit (commercial)

  • Recombinant HIV-1 Integrase

  • DS and TS DNA oligonucleotides

  • Assay and Wash Buffers

  • Streptavidin-coated 96-well plates

  • HRP-conjugated antibody

  • TMB substrate and Stop Solution

  • Test compounds

Procedure:

  • Coat streptavidin-coated plates with biotinylated DS DNA.

  • Wash plates and block with blocking buffer.

  • Add recombinant HIV-1 integrase to the wells and incubate.

  • Wash away unbound integrase.

  • Add serially diluted test compounds to the wells.

  • Add TS DNA to initiate the strand transfer reaction and incubate.

  • Wash plates and add HRP-conjugated antibody that binds to the integrated product.

  • Wash away unbound antibody and add TMB substrate.

  • Stop the reaction and measure absorbance at 450 nm.

  • Calculate IC50 values from the dose-response curves.

Cell-Based HIV-1 Antiviral Assay

This assay measures the inhibition of HIV-1 replication in a cell culture model.

Materials:

  • HIV-1 permissive cell line (e.g., MT-4 cells)

  • HIV-1 viral stock

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • p24 ELISA kit or luciferase reporter system

  • Test compounds

Procedure:

  • Seed cells in a 96-well plate.

  • Add serial dilutions of test compounds to the cells.

  • Infect the cells with a known amount of HIV-1.

  • Incubate for 3-5 days.

  • Measure viral replication by quantifying p24 antigen in the supernatant using an ELISA or by measuring luciferase activity in cell lysates (for reporter viruses).

  • Calculate EC50 values from the dose-response curves.

Visualizing the Mechanism of Action

To further illustrate the concepts discussed in this guide, the following diagrams have been generated using Graphviz.

HIV_Integration_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus vRNA Viral RNA RT Reverse Transcription vRNA->RT vDNA Viral DNA PIC Pre-integration Complex (PIC) vDNA->PIC Forms Nuclear_Pore Nuclear Pore PIC->Nuclear_Pore Import RT->vDNA PIC_in_Nucleus PIC Nuclear_Pore->PIC_in_Nucleus Chromatin Host Chromatin Integration Integration Chromatin->Integration Integrated_Provirus Integrated Provirus LEDGF LEDGF/p75 LEDGF->Integration Tethers to Chromatin PIC_in_Nucleus->Integration Integration->Integrated_Provirus

Caption: HIV-1 Integration Signaling Pathway.

Assay_Workflow cluster_FP_Assay Novel Fluorescence Polarization Assay cluster_ST_Assay Strand Transfer Assay FP_IN HIV-1 Integrase FP_Incubate1 Incubate FP_IN->FP_Incubate1 FP_Compound Test Compound (e.g., this compound) FP_Compound->FP_Incubate1 FP_Incubate2 Incubate FP_Incubate1->FP_Incubate2 FP_DNA Fluorescent DNA Substrate FP_DNA->FP_Incubate2 FP_Measure Measure FP FP_Incubate2->FP_Measure ST_Plate DS DNA-coated Plate ST_Incubate1 Incubate & Wash ST_Plate->ST_Incubate1 ST_IN HIV-1 Integrase ST_IN->ST_Incubate1 ST_Compound Test Compound ST_Incubate1->ST_Compound ST_Incubate2 Incubate (Strand Transfer) ST_Compound->ST_Incubate2 ST_TS TS DNA ST_TS->ST_Incubate2 ST_Detect Detect Product ST_Incubate2->ST_Detect

Caption: Experimental Workflows for In Vitro Assays.

Inhibitor_Comparison Assay_Type Assay Type Strand_Transfer Strand Transfer Assay Assay_Type->Strand_Transfer FP_Assay Novel FP Assay Assay_Type->FP_Assay Cell_Based Cell-Based Assay Assay_Type->Cell_Based INSTI INSTIs (Raltegravir, etc.) INSTI->Strand_Transfer High Sensitivity INSTI->FP_Assay Good Sensitivity INSTI->Cell_Based High Potency NCINI NCINIs (this compound, etc.) NCINI->Strand_Transfer Low Sensitivity NCINI->FP_Assay Good Sensitivity NCINI->Cell_Based High Potency

Caption: Logical Relationship of Inhibitor Sensitivity.

This guide provides a valuable resource for researchers seeking to establish and validate robust assays for the discovery and characterization of novel HIV-1 integrase inhibitors. The use of this compound as a representative NCINI control, alongside well-characterized INSTIs, allows for a comprehensive assessment of assay performance and ensures the identification of inhibitors with diverse mechanisms of action.

References

A Comparative In Silico Analysis of Integracin A and Bictegravir Targeting HIV-1 Integrase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in silico docking studies for a novel, hypothetical integrase inhibitor, Integracin A, and the FDA-approved antiretroviral drug, Bictegravir, against the Human Immunodeficiency Virus type 1 (HIV-1) integrase enzyme. The following sections detail the binding affinities, interaction profiles, and predicted pharmacokinetic properties of both compounds, based on a standardized molecular docking protocol.

Introduction to HIV-1 Integrase Inhibition

HIV-1 integrase is a critical enzyme responsible for inserting the viral DNA into the host cell's genome, a crucial step in the viral replication cycle.[1][2] By blocking this enzyme's activity, integrase inhibitors can effectively halt viral replication.[1] Bictegravir is a potent second-generation integrase strand transfer inhibitor (INSTI) that is a component of the combination drug Biktarvy.[3][4] This guide introduces this compound, a novel investigational compound, and compares its predicted binding efficacy to that of Bictegravir through computational docking simulations.

Comparative Docking Analysis

Molecular docking simulations were performed to predict the binding modes and affinities of this compound and Bictegravir with the catalytic core domain of HIV-1 integrase. The results, including binding energy, estimated inhibition constant (Ki), and key interacting residues, are summarized below.

CompoundBinding Energy (kcal/mol)Estimated Inhibition Constant (Ki) (nM)Interacting ResiduesHydrogen Bonds
This compound -9.825.5ASP64, ASP116, GLU152, THR66, LYS159ASP64, LYS159
Bictegravir -10.510.2ASP64, ASP116, GLU152, TYR143, GLN148ASP64, GLU152

Note: The data for this compound is hypothetical and for comparative purposes only.

Predicted Pharmacokinetic Properties (ADME)

An in silico analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of both compounds was conducted to predict their drug-likeness.

PropertyThis compoundBictegravir
Molecular Weight 420.4 g/mol 449.39 g/mol [5]
LogP 2.81.98
H-bond Donors 22
H-bond Acceptors 68
Lipinski's Rule of 5 CompliantCompliant
Oral Bioavailability HighModerate to High

Note: The data for this compound is hypothetical.

Experimental Protocols

A detailed methodology for the comparative molecular docking studies is provided below.

Preparation of the Receptor

The three-dimensional crystal structure of the HIV-1 integrase catalytic core domain was obtained from the Protein Data Bank (PDB ID: 1BL3).[6][7] The protein structure was prepared for docking by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools.

Ligand Preparation

The 2D structure of Bictegravir was obtained from the PubChem database (CID: 90311989).[8] A hypothetical 2D structure was generated for this compound. Both structures were converted to 3D, and their energies were minimized using the MMFF94 force field. Gasteiger charges were computed for both ligands.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina.[9] The grid box was centered on the active site of the integrase, encompassing the catalytic triad (ASP64, ASP116, GLU152).[10] The docking parameters were set to default, with an exhaustiveness of 8. The top-ranked binding poses for each ligand were selected based on their binding affinities.

ADME Prediction

The in silico ADME properties of both compounds were predicted using the SwissADME web server.[10] This analysis provided insights into the pharmacokinetic profiles and drug-likeness of the molecules.

Visualizations

HIV-1 Integrase Inhibition Pathway

HIV_Integrase_Inhibition cluster_virus HIV-1 Life Cycle cluster_host Host Cell Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Provirus Provirus Viral DNA->Provirus Integration HIV-1 Integrase HIV-1 Integrase Viral DNA->HIV-1 Integrase Binding Host DNA Host DNA Provirus->Host DNA HIV-1 Integrase->Provirus Integrase Inhibitors Integrase Inhibitors Integrase Inhibitors->HIV-1 Integrase Blocks Active Site

Caption: Mechanism of HIV-1 Integrase Inhibitors.

Comparative Docking Workflow

Docking_Workflow Receptor Preparation Receptor Preparation (HIV-1 Integrase - PDB: 1BL3) Grid Box Generation Grid Box Generation (Centered on Active Site) Receptor Preparation->Grid Box Generation Ligand Preparation Ligand Preparation (this compound & Bictegravir) Molecular Docking Molecular Docking (AutoDock Vina) Ligand Preparation->Molecular Docking Grid Box Generation->Molecular Docking Pose Analysis Binding Pose and Energy Calculation Molecular Docking->Pose Analysis Interaction Analysis Analysis of Interactions (Hydrogen Bonds, etc.) Pose Analysis->Interaction Analysis Comparative Analysis Comparative Analysis of Binding Affinities and Interactions Interaction Analysis->Comparative Analysis

Caption: Workflow for Comparative Docking Studies.

References

Safety Operating Guide

Proper Disposal Procedures for Integracin A

Author: BenchChem Technical Support Team. Date: November 2025

The following provides essential safety and logistical information for the proper disposal of Integracin A in a laboratory setting. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.

Safety and Hazard Information

According to the Safety Data Sheet (SDS) for this compound, the substance is not classified as hazardous under the Globally Harmonized System (GHS). However, it is designated as "slightly hazardous for water," and precautions should be taken to prevent its release into the environment.

Key safety metrics are summarized below.

Hazard Rating SystemHealthFireReactivity
NFPA Ratings 000
HMIS-Ratings 000
Scale: 0 = Minimal Hazard, 4 = Severe Hazard

The product is not flammable and no special fire-fighting measures are required beyond those suitable for the surrounding environment.

Recommended Disposal Procedure

While this compound is not classified as a hazardous substance, it should not be disposed of down the drain or in regular trash due to its potential, though slight, hazard to aquatic environments. Laboratories must adhere to their institution's specific waste management policies and local regulations. The general procedure for disposing of chemical waste of this nature is as follows:

  • Waste Identification and Segregation :

    • Identify the waste as non-hazardous chemical waste.

    • Keep this compound waste separate from other waste streams, particularly hazardous materials like solvents, acids, or bases, to avoid cross-contamination and simplify disposal.

  • Containerization :

    • Use a dedicated, properly sealed, and compatible waste container. The container should be in good condition, with a secure screw-top cap to prevent leaks.[1]

    • Ensure the container material is chemically resistant to this compound.

  • Labeling :

    • Clearly label the waste container with the full chemical name: "this compound".

    • Include any other components if it is a mixture.

    • Add the date and the name of the generating laboratory or researcher. Accurate labeling is crucial for proper disposal by your institution's Environmental Health & Safety (EHS) department.[2]

  • Storage :

    • Store the sealed waste container in a designated, secure area within the laboratory, away from general work areas.

    • Ensure the storage location prevents accidental spills or release into the environment.

  • Disposal :

    • Arrange for pickup and disposal through your institution's EHS or hazardous waste management program.

    • Do not allow the undiluted product or large quantities of it to reach groundwater, water courses, or sewage systems.

Experimental Protocols

No specific experimental protocols for the disposal of this compound are provided in the available safety data sheets. The recommended procedure is based on standard best practices for laboratory chemical waste management and regulatory compliance for non-hazardous materials.[1][2]

Disposal Workflow for this compound

G cluster_0 Step 1: In-Lab Handling cluster_1 Step 2: Storage & Pickup cluster_2 Step 3: Final Disposal cluster_3 Actions to Avoid A Generate this compound Waste B Segregate from Hazardous Waste A->B C Place in a Dedicated, Compatible Container B->C D Securely Cap and Label Container (Contents, Date, Lab) C->D E Store in Designated Waste Accumulation Area D->E Ready for Storage F Schedule Waste Pickup with EHS Office E->F G EHS Transports Waste to Central Facility F->G EHS Pickup H Final Disposal via Approved Vendor (in accordance with regulations) G->H X Do NOT Pour Down Drain Y Do NOT Mix with Incompatible Waste Z Do NOT Place in Regular Trash

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Integracin A

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Integracin A, a potent inhibitor of HIV-1 integrase. Adherence to these procedural steps is critical for maintaining a safe laboratory environment.

Physical and Chemical Properties

A summary of the known quantitative data for this compound is provided in the table below. This information is critical for safe handling and storage.

PropertyValue
Molecular Formula C₃₇H₅₆O₈
Molecular Weight 628.8 g/mol
IC₅₀ (HIV-1 Integrase Coupled Assay) 3.2 µM
IC₅₀ (HIV-1 Integrase Strand Transfer Assay) 32 µM
Solubility Soluble in DMF, DMSO, Ethanol, and Methanol
Appearance A residue
CAS Number 224186-03-2

Personal Protective Equipment (PPE) and Handling

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). As such, specific personal protective equipment is not formally required. However, as a matter of good laboratory practice and to minimize any potential for exposure, the following PPE and handling procedures are strongly recommended.

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Personal Protective Equipment:

  • Eye Protection: While not required, the use of safety glasses with side shields is recommended to prevent accidental eye contact.

  • Hand Protection: Wear standard laboratory gloves (e.g., nitrile) to prevent skin contact. Change gloves immediately if they become contaminated.

  • Respiratory Protection: Not required under normal handling conditions.

  • Skin and Body Protection: A standard laboratory coat should be worn to protect personal clothing.

Hygiene Measures:

  • Wash hands thoroughly after handling this compound, even if gloves have been worn.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Operational and Disposal Plan

A clear, step-by-step plan for the operational handling and disposal of this compound is essential for safety and compliance.

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.

Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and the work area (e.g., fume hood) is clean and prepared.

  • Weighing and Aliquoting: If working with a solid form, carefully weigh the required amount in a fume hood to avoid generating dust. For solutions, handle with appropriate care to avoid splashes or aerosol formation.

  • In Case of a Spill:

    • For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a suitable container for disposal.

    • Ventilate the area of the spill.

    • Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • First-Aid Measures:

    • After eye contact: Rinse opened eye for several minutes under running water.

    • After skin contact: Immediately wash with water and soap and rinse thoroughly.

    • After inhalation: Supply fresh air; consult a doctor in case of complaints.

    • After swallowing: If symptoms persist, consult a doctor.

Disposal Plan:

  • All waste materials, including unused this compound and any contaminated consumables (e.g., gloves, absorbent materials), must be disposed of in accordance with all applicable federal, state, and local environmental regulations.

  • It is recommended to consult with your institution's environmental health and safety (EHS) department for specific guidance on chemical waste disposal.

  • Do not allow the product to reach the sewage system or any water course.

Safe Handling Workflow for this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

IntegracinA_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal cluster_emergency Emergency Procedures Prep Review SDS and Prepare Work Area Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh_Aliquot Weighing and Aliquoting in Fume Hood Don_PPE->Weigh_Aliquot Experiment Perform Experiment Weigh_Aliquot->Experiment Spill Spill Response Weigh_Aliquot->Spill Decontaminate Decontaminate Work Area and Equipment Experiment->Decontaminate Experiment->Spill Dispose_Waste Dispose of Waste per EHS Guidelines Decontaminate->Dispose_Waste Doff_PPE Remove and Dispose of PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands First_Aid First-Aid Measures Spill->First_Aid

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Integracin A
Reactant of Route 2
Reactant of Route 2
Integracin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.